molecular formula C10H8O2 B1293715 2H-chromene-3-carbaldehyde CAS No. 51593-69-2

2H-chromene-3-carbaldehyde

Cat. No.: B1293715
CAS No.: 51593-69-2
M. Wt: 160.17 g/mol
InChI Key: RISKINCQRSLFRK-UHFFFAOYSA-N
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Description

2H-Chromene-3-carbaldehyde (CAS 51593-69-2) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a benzopyran core structure, which is a privileged scaffold found in numerous natural products and bioactive molecules . Researchers value this carbaldehyde for its versatile reactivity, particularly the formyl group at the 3-position, which serves as a key site for further chemical modifications to create diverse heterocyclic compounds . Its primary research application is as a synthetic intermediate for constructing more complex, biologically active molecules. Synthetic chemists extensively use this compound in multicomponent reactions and cyclization protocols. For instance, it serves as a key precursor in the microwave-assisted synthesis of novel 4-((2H-chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones, which have been evaluated for their antibacterial activity against pathogens like S. aureus and E. coli . Furthermore, it undergoes efficient transformations via reactions such as the Vilsmeier-Haack formylation to yield 4-chloro derivatives that are useful for subsequent Wittig reactions, leading to styryl-substituted chromenes, and for the construction of complex fused systems like 3H-chromeno[3,4-c]quinolines . The chromene core is recognized for a wide spectrum of pharmacological activities, making derivatives of this compound relevant in drug discovery research for developing potential anticancer, antimicrobial, anti-inflammatory, and antioxidant agents . Researchers are advised to store this aldehyde under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISKINCQRSLFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199543
Record name 2H-1-Benzopyran-3-carboxaldehyde
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51593-69-2
Record name 2H-1-Benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51593-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxaldehyde
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Record name 2H-1-Benzopyran-3-carboxaldehyde
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Foundational & Exploratory

Synthesis and Characterization of 2H-Chromene-3-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates the synthetic workflows using logical diagrams.

Introduction

2H-chromenes, also known as 2H-benzopyrans, are an important class of oxygen-containing heterocyclic compounds.[1][2][4] They are found in a variety of natural products and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The aldehyde functionality at the 3-position of the 2H-chromene scaffold makes this compound a versatile intermediate for the synthesis of more complex derivatives and pharmacologically active molecules.[3][6]

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several methodologies, primarily involving the reaction of a salicylaldehyde derivative with an α,β-unsaturated aldehyde. The most common approaches include organocatalytic domino reactions and base-catalyzed condensation reactions.

Organocatalytic Domino Oxa-Michael/Aldol Condensation

A highly effective method for the asymmetric synthesis of 2-substituted-2H-chromene-3-carbaldehydes is the organocatalytic enantioselective domino oxa-Michael/aldol condensation.[4] This reaction typically involves the condensation of a salicylaldehyde with an α,β-unsaturated aldehyde in the presence of a chiral organocatalyst, such as diphenylprolinol silyl ether.[4]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Steps Salicylaldehyde Substituted Salicylaldehyde Oxa_Michael Oxa-Michael Addition Salicylaldehyde->Oxa_Michael Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Oxa_Michael Organocatalyst Chiral Organocatalyst (e.g., Diphenylprolinol Silyl Ether) Organocatalyst->Oxa_Michael Aldol_Condensation Intramolecular Aldol Condensation Oxa_Michael->Aldol_Condensation Intermediate Product 2-Substituted-2H-chromene-3-carbaldehyde Aldol_Condensation->Product

Fig. 1: Organocatalytic Domino Reaction Workflow
Base-Catalyzed Condensation of Salicylaldehyde and Acrolein

A straightforward method for the synthesis of the parent this compound involves the reaction of salicylaldehyde with acrolein in the presence of a base catalyst such as potassium carbonate.[7][8] This reaction proceeds through an oxa-Michael addition followed by an intramolecular aldol condensation.[7][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Reaction Oxa-Michael-Aldol Reaction Salicylaldehyde->Reaction Acrolein Acrolein Acrolein->Reaction Catalyst Base Catalyst (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product

Fig. 2: Base-Catalyzed Synthesis Workflow

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde Derivatives

A mixture of the appropriately substituted salicylaldehyde (1 mmol) and cinnamaldehyde (1.2 mmol) is dissolved in dry toluene under a nitrogen atmosphere.[9] An organocatalyst, such as 1,1,3,3-tetramethylguanidine (20 mol%), is then added at room temperature.[9] The reaction mixture is stirred at 80 °C for 48 hours, with the progress monitored by Thin Layer Chromatography (TLC).[9] Upon completion, the reaction is quenched with a saturated solution of ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[9]

Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde

To a solution of 2-hydroxy-3-methoxy-benzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, acrolein (840 mg, 15 mmol) and potassium carbonate (1.4 g, 10 mmol) are added at room temperature.[5] The reaction mixture is refluxed for 8 hours, and the completion of the reaction is monitored by TLC. After cooling to room temperature, the mixture is poured into iced water (40 ml) and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.[5]

Characterization Data

The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques.

Property Value Reference
Molecular Formula C₁₀H₈O₂[10][11]
Molecular Weight 160.17 g/mol [10]
Appearance Yellow liquid or brown crystalline powder[3]
Storage Temperature 2-8 °C under an inert atmosphere[11]

Table 1: Physical Properties of this compound

Technique Key Data Reference
¹H NMR (CDCl₃) δ 9.75 (s, 1H, CHO), 7.35–7.39 (m, 2H), 7.41–7.28 (m, 5H), 7.17–7.18 (d, 1H, J = 3 Hz), 6.49 (s, 1H) for 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde.[9]
¹³C NMR (CDCl₃) δ 189.9, 150.0, 139.4, 138.2, 136.1, 133.3, 129.4, 129.1, 127.4, 126.8, 124.0, 122.3, 75.1 for 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde.[9]
IR Spectroscopy Characteristic peaks for C=O (aldehyde) and C=O (lactone) are observed. For 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde, these appear at 1699 cm⁻¹ and 1674 cm⁻¹, respectively.[12]
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound is typically observed. For this compound, the exact mass is 160.052429494 Da.[10]

Table 2: Spectroscopic Data for this compound and Derivatives

Conclusion

This guide has outlined the primary synthetic routes and characterization methods for this compound. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel chemical entities with potential applications in pharmacology and materials science. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and exploration of chromene-based scaffolds.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2H-Chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-chromene-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzopyran class of compounds. The chromene scaffold is a prevalent motif in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and biological interactions. A summary of its key properties is presented below.

PropertyValueSource/Comment
Molecular Formula C₁₀H₈O₂--INVALID-LINK--
Molecular Weight 160.17 g/mol --INVALID-LINK--
Physical State Yellow liquid or brown crystalline powder--INVALID-LINK--
Melting Point Not definitively reported for the pure, unsubstituted compound. A substituted derivative, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, has a melting point of 101–103 °C.[1]
Boiling Point Data not available
Solubility Data for specific solvents is not readily available. Generally, chromene derivatives are soluble in organic solvents like ethyl acetate, DMSO, and dioxane.[2][3]
pKa Data not available
Purity Commercially available with ≥97% purity (HPLC)--INVALID-LINK--
Storage Conditions Store at 0-8 °C under an inert atmosphere.--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through a domino oxa-Michael/aldol condensation reaction.

General Synthesis of 2H-Chromene-3-carbaldehydes

A widely employed method for the synthesis of 2H-chromene-3-carbaldehydes involves the reaction of a salicylaldehyde derivative with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base.[2]

Experimental Protocol:

  • To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in a suitable solvent such as dioxane, add an α,β-unsaturated aldehyde (e.g., acrolein, 1.2 equivalents).[2]

  • Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).[2]

  • The reaction mixture is then heated under reflux for a specified period, typically ranging from 2 to 48 hours, and the progress is monitored by thin-layer chromatography (TLC).[2][3]

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent like ethyl acetate.[3]

  • The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.[3]

Synthesis_Workflow Reactants Salicylaldehyde + Acrolein Reaction Reflux (2-48h) Reactants->Reaction in Solvent_Base Dioxane K2CO3 Solvent_Base->Reaction with Workup Quench Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the chromene ring system. For a substituted analog, 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.75 ppm.[3] The protons of the chromene ring and any substituents will resonate in the aromatic and aliphatic regions, respectively.[3]

¹³C NMR: The carbon NMR spectrum is also crucial for structural confirmation. For 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde, the aldehydic carbon resonates at δ 189.9 ppm.[3] The carbons of the chromene core and substituents appear at their characteristic chemical shifts.[3]

General NMR Protocol:

  • Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the aldehyde is expected in the region of 1670-1700 cm⁻¹. Other significant bands will include C-H stretching and bending vibrations, as well as C=C and C-O stretching frequencies of the chromene ring.

General IR Protocol:

  • Obtain the IR spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 160.17. Fragmentation patterns can provide further structural information.

General Mass Spectrometry Protocol:

  • Introduce the sample into a mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of chromene derivatives has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Some chromene derivatives have been investigated for their ability to interact with various cellular targets.

For instance, certain 2-substituted-2H-chromene derivatives have been screened for their bioactivity in developing zebrafish embryos, with some compounds found to modulate specific signaling pathways, such as the p-SAPK/JNK pathway, which is downstream of TGF-β.[3] This suggests that this compound and its analogs could potentially interact with components of key cellular signaling cascades.

Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound. A potential workflow for investigating its biological activity is outlined below.

Biological_Investigation_Workflow Compound This compound Cell_Culture Treat various cell lines Compound->Cell_Culture Phenotypic_Screening Phenotypic Screening (e.g., cytotoxicity, proliferation) Cell_Culture->Phenotypic_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics) Phenotypic_Screening->Target_Identification Active compounds Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Identification->Pathway_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Pathway_Analysis->Mechanism_Elucidation

Workflow for investigating the biological activity of this compound.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has summarized its key physicochemical properties and provided detailed protocols for its synthesis and characterization. While the specific biological mechanisms of action for the parent compound remain to be fully elucidated, the broad bioactivities of the chromene class suggest that this compound and its derivatives are promising scaffolds for the development of novel therapeutic agents. Further research into its biological targets and signaling pathway interactions is warranted to fully explore its potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 2H-chromene-3-carbaldehyde. These predictions are derived from the analysis of substituted chromene derivatives and general knowledge of the electronic effects influencing proton and carbon environments. The numbering convention used for the assignments is illustrated in the diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.9 - 5.1s-
H-4~7.5 - 7.7s-
H-5~7.2 - 7.4m-
H-6~6.9 - 7.1m-
H-7~7.1 - 7.3m-
H-8~6.8 - 7.0m-
CHO~9.5 - 9.8s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~65 - 70
C-3~125 - 130
C-4~140 - 145
C-4a~120 - 125
C-5~128 - 132
C-6~118 - 122
C-7~125 - 130
C-8~115 - 120
C-8a~150 - 155
CHO~190 - 195

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of chromene derivatives, based on standard laboratory practices.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Visualizations

To aid in the understanding of the molecular structure and the processes involved in its spectral analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum Analysis Analysis & Interpretation Spectrum->Analysis G NMR_Spectrum NMR Spectrum Chemical_Shift Chemical Shift (δ) NMR_Spectrum->Chemical_Shift Integration Integration NMR_Spectrum->Integration Multiplicity Multiplicity (Splitting Pattern) NMR_Spectrum->Multiplicity Coupling_Constant Coupling Constant (J) NMR_Spectrum->Coupling_Constant Electronic_Environment Electronic Environment (e.g., electronegativity, resonance) Chemical_Shift->Electronic_Environment Proton_Ratio Ratio of Protons Integration->Proton_Ratio Neighboring_Protons Number of Neighboring Protons Multiplicity->Neighboring_Protons Dihedral_Angle Dihedral Angle & Connectivity Coupling_Constant->Dihedral_Angle

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2H-Chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing 2H-chromene-3-carbaldehyde, a versatile heterocyclic compound crucial in the synthesis of various bioactive molecules and pharmaceuticals.[1] The focus is on two primary spectroscopic techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This document outlines detailed experimental protocols, data interpretation, and visual workflows to aid researchers in the structural elucidation of this important synthetic intermediate.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule.[2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, creating a unique spectral fingerprint.[3]

Experimental Protocol: FT-IR Sample Analysis

This protocol describes a generalized procedure for obtaining an FT-IR spectrum of a solid or liquid organic compound, such as this compound, using a modern FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[4]

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Start the accompanying software (e.g., OPUS).[5]

    • Clean the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[3]

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.[3]

    • Ensure the ATR crystal is clean and free of any residue.

    • Initiate the "Background Scan" or "Collect Background" function in the software. This typically involves multiple scans (e.g., 32 or 64) that are averaged to improve the signal-to-noise ratio.

  • Sample Application:

    • For Solids: Place a small amount of the this compound powder or crystals directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]

    • For Liquids: Place a single drop of the this compound liquid onto the center of the ATR crystal.[3]

    • Lower the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. Do not overtighten.[3]

  • Sample Spectrum Acquisition:

    • Enter the sample identification details into the software.

    • Initiate the "Sample Scan" or "Collect Sample" function. The instrument will irradiate the sample with the IR beam and record the transmitted energy.[5]

    • The software performs a Fourier transform on the resulting interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[2]

  • Data Processing and Cleaning:

    • Once the scan is complete, raise the pressure clamp and carefully remove the sample.

    • Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.

    • Process the spectrum within the software as needed (e.g., baseline correction, peak picking).

FT-IR Workflow Diagram

FTIR_Workflow A Start: Instrument Preparation B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Place Sample on Crystal C->D E Apply Pressure D->E F Acquire Sample Spectrum E->F G Data Processing (Fourier Transform) F->G H Clean ATR Crystal F->H I End: Analyze Spectrum G->I H->I

Caption: General workflow for FT-IR analysis using an ATR accessory.

Data Presentation: Characteristic FT-IR Peaks for this compound

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. The analysis below is based on established correlation tables for organic compounds.[6][7]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
3100 - 3000C-H StretchAromatic (=C-H)Medium to WeakConfirms the presence of the aromatic benzene ring.[8]
2850 - 2800 & 2750 - 2700C-H StretchAldehyde (-CHO)Medium to WeakOften appears as a pair of weak bands (Fermi resonance), a key indicator for an aldehyde.[9]
1700 - 1680C=O StretchConjugated AldehydeStrongThe carbonyl stretch is shifted to a lower frequency due to conjugation with the C=C double bond and the aromatic ring.[9]
1650 - 1620C=C StretchAlkeneMediumCorresponds to the double bond within the pyran ring.
1600, 1580, 1500, 1450C=C StretchAromatic RingMedium to StrongA series of sharp bands characteristic of the benzene ring.[8]
1250 - 1200C-O-C StretchAryl-Alkyl EtherStrongAsymmetric stretch of the ether linkage within the chromene structure.[6]
850 - 750C-H BendAromatic (out-of-plane)StrongThe pattern of these bands can sometimes help determine the substitution pattern on the benzene ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides crucial information about the molecular weight of a compound and can reveal its structure through the analysis of fragmentation patterns.[11][12]

Experimental Protocol: Mass Spectrometry Sample Analysis

This protocol outlines a general procedure for analyzing a pure organic compound like this compound using a mass spectrometer with electrospray ionization (ESI) or electron impact (EI) ionization.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample.

    • Dissolve the sample in a high-purity volatile solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to a final concentration typically in the range of 10-100 µg/mL.[13]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a syringe filter to prevent clogging the instrument.[13]

    • Transfer the final solution to a clean, appropriate autosampler vial.[13]

  • Instrument Setup and Calibration:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a standard calibration solution.

    • Set the ionization source parameters (e.g., for ESI: capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature; for EI: electron energy).

    • Set the mass analyzer parameters, including the desired mass range to be scanned (e.g., m/z 50-500).

  • Sample Introduction and Ionization:

    • The prepared sample is introduced into the ion source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

    • In the ion source, the sample molecules are converted into gas-phase ions. In ESI, this occurs by creating a fine spray of charged droplets. In EI, a high-energy electron beam bombards the vaporized sample, knocking off an electron to form a radical cation (M•+).[11]

  • Mass Analysis and Detection:

    • The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

    • The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition and Interpretation:

    • The instrument's software records the detector signal to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The data is analyzed to identify the molecular ion peak and characteristic fragment ions.

Mass Spectrometry Workflow Diagram

MS_Workflow A Start: Sample Preparation (Dissolve & Filter) C Sample Introduction (Infusion or LC) A->C B Instrument Setup & Calibration B->C D Ionization (e.g., ESI or EI) C->D E Mass Analysis (Separation by m/z) D->E F Ion Detection E->F G Data Acquisition & Spectrum Generation F->G H End: Data Interpretation G->H

Caption: A generalized workflow for mass spectrometry analysis.

Data Presentation: Predicted Mass Spectrum Fragmentation of this compound

For this compound (Molecular Formula: C₁₀H₈O₂, Molecular Weight: 160.17 g/mol )[1], the mass spectrum will show a molecular ion peak and several fragment ions resulting from the breakdown of the parent molecule. The fragmentation is predictable based on the stability of the resulting ions and neutral losses.

m/z Value (Predicted)Proposed Ion Structure / Neutral LossFragment Name / Description
160[C₁₀H₈O₂]•+Molecular Ion (M•+)
159[M - H]⁺Loss of a hydrogen radical from the aldehyde group. This is a very common fragmentation for aldehydes.[14][15]
131[M - CHO]⁺Loss of the formyl radical (•CHO), another characteristic fragmentation pathway for aldehydes.[14][15]
132[M - CO]•+Loss of a neutral carbon monoxide molecule, common after initial fragmentation.
103[C₇H₇O]⁺Fragment resulting from the cleavage of the pyran ring.
77[C₆H₅]⁺Phenyl cation, indicative of a benzene ring fragment.
Logical Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways expected for this compound upon ionization in a mass spectrometer.

Fragmentation_Pathway mol This compound [C10H8O2]•+ m/z = 160 frag1 [M-H]+ m/z = 159 mol->frag1 - •H frag2 [M-CHO]+ m/z = 131 mol->frag2 - •CHO frag3 [M-CO]•+ m/z = 132 frag1->frag3 - CO frag4 [C7H7O]+ m/z = 103 frag2->frag4 - C2H2

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. FT-IR confirms the presence of key functional groups, including the conjugated aldehyde and the core chromene structure, while mass spectrometry establishes the compound's molecular weight and offers structural insights through predictable fragmentation patterns. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, ensuring accurate and reliable structural elucidation of this and related heterocyclic compounds.

References

A Quantum Chemical Investigation of 2H-Chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2H-chromene-3-carbaldehyde. Chromene scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the fundamental quantum mechanical characteristics of this core structure is paramount for the rational design of novel therapeutic agents. This document details the computational methodology, presents key quantitative data in a structured format, and offers insights into the molecule's reactivity and spectral signatures.

Introduction

This compound is a heterocyclic organic compound featuring a benzopyran core with a carbaldehyde substituent. This molecular framework is a key building block in the synthesis of a wide array of biologically active molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to predict and analyze molecular properties with high accuracy, complementing and guiding experimental research. This guide outlines a standard computational protocol for the theoretical investigation of this compound, providing a foundational dataset for further studies.

Computational Methodology

The following section details the proposed computational protocol for the quantum chemical analysis of this compound. This methodology is based on widely accepted practices for organic molecules and related chromene derivatives, ensuring the reliability of the generated data.

Geometry Optimization

The initial molecular structure of this compound was built and subjected to geometry optimization using the Gaussian suite of programs. The calculations were performed using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization was carried out without any symmetry constraints, and the convergence criteria were set to the default values. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Frequency Analysis

To obtain the theoretical vibrational spectrum and to characterize the stationary points on the potential energy surface, harmonic vibrational frequency calculations were performed on the optimized geometry at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule, aiding in the interpretation of experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as their energy gap (ΔE = ELUMO - EHOMO), were calculated from the optimized structure. These parameters provide insights into the molecule's ionization potential, electron affinity, and chemical stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. This analysis provides a deeper understanding of the bonding and stability of the this compound structure.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected Bond Lengths and Bond Angles)
ParameterBond Length (Å)ParameterBond Angle (°)
C1-O11.375C1-O1-C2117.5
O1-C21.421O1-C1-C6121.3
C2-C31.509O1-C1-C10118.7
C3-C41.348C1-C10-C5119.8
C4-C101.452C2-C3-C4122.1
C10-C11.401C3-C4-C10121.5
C4-C111.472C4-C11-O2123.8
C11-O21.215C4-C11-H11115.7
C11-H111.109O2-C11-H11120.5
C5-C101.408C5-C10-C1120.3
C5-C61.389C6-C5-C10120.1
C6-C11.392C1-C6-C5119.9
C6-C71.395C7-C6-C1120.0
C7-C81.391C8-C7-C6120.1
C8-C91.394C9-C8-C7120.0
C9-C51.390C5-C9-C8120.0

Atom numbering is based on the standard IUPAC nomenclature for the chromene ring system.

Table 2: Calculated Vibrational Frequencies (Selected Modes)
Wavenumber (cm⁻¹)Vibrational Mode Assignment
3075-3020Aromatic C-H stretching
2850, 2750Aldehydic C-H stretching
1695C=O stretching (aldehyde)
1610, 1580, 1490Aromatic C=C stretching
1240C-O-C asymmetric stretching
1030C-O-C symmetric stretching
Table 3: Frontier Molecular Orbital Properties
ParameterValue (eV)
HOMO Energy-6.45
LUMO Energy-2.18
HOMO-LUMO Energy Gap (ΔE)4.27

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations performed on this compound.

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations (Gaussian) cluster_output Data Analysis and Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nbo_calc NBO Analysis geom_opt->nbo_calc fmo_calc FMO Analysis geom_opt->fmo_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR Frequencies) freq_calc->vib_spectra charge_dist Charge Distribution & Intramolecular Interactions nbo_calc->charge_dist electronic_prop Electronic Properties (HOMO, LUMO, Energy Gap) fmo_calc->electronic_prop

Computational analysis workflow for this compound.

Conclusion

This technical guide has outlined a robust computational framework for the quantum chemical analysis of this compound. The presented data on its optimized geometry, vibrational frequencies, and frontier molecular orbitals provide valuable insights into its inherent molecular properties. This information serves as a critical resource for researchers in the fields of medicinal chemistry and materials science, facilitating the design and development of novel chromene-based compounds with tailored properties. The detailed methodology and structured data presentation are intended to support and accelerate further theoretical and experimental investigations into this important class of heterocyclic compounds.

Solubility and Stability of 2H-Chromene-3-carbaldehyde in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2H-chromene-3-carbaldehyde in a range of common organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar analogues, primarily salicylaldehyde and 2-methoxybenzaldehyde, to provide reasoned estimations. Detailed experimental protocols for determining solubility and stability are presented, alongside a discussion of the expected behavior of this compound based on fundamental chemical principles. This document aims to be a valuable resource for researchers working with this and related heterocyclic aldehydes in pharmaceutical and chemical development.

Introduction

This compound is a heterocyclic aromatic aldehyde with a chemical structure that suggests moderate polarity. The presence of the chromene ring system and the aldehyde group influences its interactions with various solvents, impacting its solubility. Furthermore, the aldehyde functional group is known to be susceptible to degradation, making the stability of this compound a critical parameter in its handling, storage, and application, particularly in the context of drug development where purity and shelf-life are paramount. This guide provides an in-depth analysis of these properties.

Estimated Solubility of this compound

Table 1: Estimated Qualitative and Quantitative Solubility of this compound and its Analogues in Common Organic Solvents.

SolventPredicted Solubility of this compoundSalicylaldehyde Solubility[1][2][3][4][5][6][7]2-Methoxybenzaldehyde Solubility[8][9][10][11]
Polar Protic Solvents
EthanolMiscibleMiscibleSoluble (392.34 g/L)
MethanolMiscibleSolubleSoluble (471.65 g/L)
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)SolubleSolubleSoluble (1518.53 g/L)
Dimethylformamide (DMF)SolubleSolubleSoluble (842.2 g/L)
AcetoneVery SolubleVery SolubleSoluble (848.97 g/L)
AcetonitrileSolubleSolubleSoluble (902.02 g/L)
Non-Polar/Weakly Polar Solvents
Ethyl AcetateSolubleSolubleSoluble (679.61 g/L)
DichloromethaneSolubleSolubleSoluble (1749.67 g/L)
ChloroformSolubleSlightly SolubleSoluble (1371.02 g/L)
BenzeneSolubleSolubleSoluble (221.83 g/L)
Diethyl EtherSolubleSolubleSoluble

Disclaimer: The solubility data for this compound is an estimation based on the principle of "like dissolves like" and the known solubility of its structural analogues. Experimental verification is strongly recommended.

Based on its structure, this compound is expected to be readily soluble in most common organic solvents, particularly polar aprotic solvents like DMSO, DMF, and acetone, as well as alcohols such as ethanol and methanol. Its solubility in less polar solvents like ethyl acetate and dichloromethane is also predicted to be significant.

Stability of this compound

The stability of this compound is a critical consideration for its use in research and development. The aldehyde functional group is prone to oxidation, which can be accelerated by factors such as light, heat, and the presence of oxidizing agents.

Expected Stability Profile:

  • Oxidation: Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acids. This can occur upon exposure to air (auto-oxidation) and can be catalyzed by light and trace metal impurities.

  • Light Sensitivity: Compounds with chromene scaffolds can be light-sensitive. It is advisable to store this compound in amber vials or protected from light.

  • pH Sensitivity: In strongly acidic or basic conditions, aldehydes can undergo various reactions, including polymerization or degradation. The stability of salicylaldehyde is known to be compromised in the presence of strong acids and bases[6][7][12].

  • Thermal Stability: While specific data is unavailable, many organic molecules can degrade at elevated temperatures. Stability testing should include thermal stress conditions.

Table 2: General Stability Considerations for this compound.

ConditionExpected StabilityPotential Degradation Pathway
Air/Oxygen Moderate to LowOxidation to 2H-chromene-3-carboxylic acid
Light LowPhotodegradation (pathways to be determined experimentally)
Elevated Temperature Moderate (to be determined)Thermal decomposition
Strong Acids LowAcid-catalyzed degradation/polymerization
Strong Bases LowBase-catalyzed degradation/polymerization
Strong Oxidizing Agents LowRapid oxidation
Strong Reducing Agents LowReduction of the aldehyde group

Experimental Protocols

To obtain precise and reliable data for this compound, the following experimental protocols are recommended.

Determination of Equilibrium Solubility

This method involves creating a saturated solution of the compound and then measuring its concentration.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C D Filter the solution (e.g., 0.45 µm PTFE filter) C->D E Prepare serial dilutions of the filtrate D->E F Analyze by HPLC-UV or UV-Vis E->F G Quantify using a calibration curve F->G

Figure 1: Experimental workflow for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, against a standard calibration curve.

Stability Assessment

Stability studies are crucial to understand the degradation profile of the compound under various stress conditions.

Stability_Workflow cluster_setup Study Setup cluster_conditions Stress Conditions cluster_testing Time-Point Testing A Prepare stock solutions of this compound in each solvent B Aliquot solutions into separate vials for each condition A->B C Thermal Stress (e.g., 40°C, 60°C) B->C D Photostability (ICH Q1B guidelines) B->D E pH Stress (Acidic, Neutral, Basic) B->E F Analyze samples at defined time points (e.g., 0, 2, 4, 8, 24 hours, etc.) C->F D->F E->F G Assay for remaining parent compound (HPLC) F->G H Identify and quantify degradation products (HPLC-MS) F->H

Figure 2: Workflow for conducting stability studies.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in the organic solvent of interest at a known concentration.

  • Stress Conditions: The solution is subjected to various stress conditions in controlled environments:

    • Thermal Stress: Vials are stored at elevated temperatures (e.g., 40 °C, 60 °C).

    • Photostability: Vials are exposed to light conditions as specified in ICH Q1B guidelines.

    • pH Stress: For relevant solvent systems (e.g., aqueous-organic mixtures), the pH is adjusted to acidic, neutral, and basic conditions.

  • Time-Point Analysis: At predetermined time intervals, aliquots are withdrawn and analyzed by a stability-indicating HPLC method.

  • Data Analysis: The percentage of the remaining this compound is calculated at each time point to determine the degradation rate. Degradation products can be identified and characterized using techniques like HPLC-MS.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical properties of this compound and their implications in a drug development context.

Logical_Relationships cluster_properties Intrinsic Properties cluster_applications Development Implications A Solubility Profile C Formulation Development A->C informs B Stability Profile D Analytical Method Development B->D dictates need for stability-indicating method E Storage & Handling Conditions B->E defines F Shelf-life Determination B->F is critical for

Figure 3: Relationship between physicochemical properties and drug development considerations.

Conclusion

While direct experimental data on the solubility and stability of this compound is sparse, a reasoned assessment based on its chemical structure and data from close analogues suggests it is a readily soluble compound in common organic solvents but may be susceptible to degradation, particularly oxidation. The experimental protocols outlined in this guide provide a robust framework for researchers to determine these critical parameters with high accuracy. Such data is indispensable for the successful application of this compound in synthetic chemistry and drug development, ensuring the quality, efficacy, and safety of the final products.

References

A Historical Perspective on the Discovery of the Chromene Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromene scaffold, a benzopyran ring system, is a ubiquitous and privileged structure in the realm of natural products and medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This technical guide provides a historical perspective on the discovery of this vital scaffold, tracing its origins from the early investigations of natural pigments to its establishment as a cornerstone in modern drug discovery. We will delve into the seminal discoveries, the pioneering scientists who laid the groundwork, and the evolution of synthetic methodologies, presenting key experimental protocols and quantitative data from these foundational studies.

The Dawn of Discovery: Natural Colorants and the Rise of Flavonoids

The story of the chromene scaffold is intrinsically linked to the study of natural dyes and pigments. For centuries, the vibrant colors of the plant world were a source of fascination and utility, but their chemical basis remained a mystery. It was in the late 19th and early 20th centuries that organic chemists began to unravel the structures of these "coloring matters."

A pivotal figure in this era was the English chemist Arthur George Perkin , son of the renowned Sir William Henry Perkin who discovered the first synthetic dye, mauveine.[3] Arthur George Perkin dedicated his career to the study of natural dyes, particularly those of the flavonoid class.[4] Flavonoids, which are responsible for a vast array of colors in flowers and fruits, share a common C6-C3-C6 skeleton, with the chromene ring forming the core of their structure.[5][6] Perkin's meticulous work on the structural elucidation of compounds like quercetin and other flavonols was instrumental in recognizing the recurring benzopyran motif.[7] His contributions, for which he was awarded the Davy Medal in 1924, laid the chemical foundation for understanding a massive family of natural products built upon the chromene scaffold.

The First Syntheses: Kostanecki and the Birth of Chromone Chemistry

While the study of natural products revealed the prevalence of the chromene scaffold, the ability to synthesize it in the laboratory was a crucial next step. The Polish chemist Stanisław Kostanecki is widely credited with pioneering the synthesis of a major class of chromene derivatives: the chromones (4H-1-benzopyran-4-ones). In 1900, Kostanecki, along with J. C. Bloch, first used the term "chromone" to describe this class of compounds.[8]

A landmark achievement was the development of the Kostanecki Acylation (also known as the Kostanecki-Robinson reaction), first reported in 1901.[9] This reaction provided a method to construct the chromone ring from o-hydroxyaryl ketones and aliphatic acid anhydrides.[10] This was a significant breakthrough, enabling chemists to create chromone structures that were not directly available from natural sources and to verify the structures of isolated natural products through total synthesis.

Another important early synthetic route to flavones (2-phenylchromones) is the Allan-Robinson reaction , developed in 1924. This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride.[11] These early synthetic methodologies were fundamental in establishing the field of chromene chemistry.

The Evolution of a "Privileged Scaffold"

Initially recognized as a key component of natural pigments, the perception of the chromene scaffold has evolved dramatically over the past century. As the biological activities of flavonoids and other chromene-containing natural products were investigated, it became apparent that this structural motif was associated with a wide range of pharmacological effects.

The term "privileged scaffold" is now often used to describe the chromene ring system, reflecting its ability to serve as a template for the development of ligands for diverse biological targets.[2] This versatility stems from the rigid, planar structure of the benzopyran ring, which provides a solid foundation for the spatial orientation of various functional groups. The oxygen atom in the pyran ring can also participate in hydrogen bonding, a key interaction in many biological systems.

The timeline below illustrates the key milestones in the discovery and development of the chromene scaffold:

Chromene_Discovery_Timeline Figure 1: Timeline of Key Discoveries in Chromene Chemistry cluster_1800 19th Century cluster_1900 Early 20th Century cluster_2000 Modern Era 1856 Sir William Henry Perkin discovers mauveine, sparking the synthetic dye industry. 1900 Bloch and Kostanecki first use the term 'chromone'. 1856->1900 Foundation of synthetic organic chemistry 1901 Stanisław Kostanecki reports the Kostanecki Acylation for chromone synthesis. 1900->1901 Pioneering synthesis 1924_Allan The Allan-Robinson reaction for flavone synthesis is developed. 1901->1924_Allan Expansion of synthetic methods 1918 Arthur George Perkin publishes 'The Natural Organic Colouring Matters'. 1924 Arthur George Perkin awarded the Davy Medal for his work on natural colouring matters. 1918->1924 Recognition of structural importance Modern Chromene is recognized as a 'privileged scaffold' in medicinal chemistry, leading to extensive drug discovery efforts. 1924_Allan->Modern Evolution into medicinal chemistry

Figure 1: Timeline of Key Discoveries in Chromene Chemistry

Key Experimental Protocols from the Historical Literature

To provide a tangible sense of these early discoveries, this section details the experimental methodologies as described in the foundational publications. It is important to note that the experimental descriptions from this era were often less detailed than modern standards.

The Kostanecki Acylation (1901)

General Procedure for Kostanecki Acylation:

  • Acylation: An o-hydroxyaryl ketone is heated with an aliphatic acid anhydride and the sodium salt of the corresponding acid.

  • Cyclization: The intermediate product is then subjected to intramolecular aldol condensation to form a hydroxydihydrochromone.

  • Dehydration: Elimination of the hydroxyl group yields the final chromone product.

A workflow for this seminal synthetic route is depicted below:

Kostanecki_Acylation_Workflow Figure 2: General Workflow of the Kostanecki Acylation Start o-Hydroxyaryl Ketone Heating Heating Start->Heating Reagents Aliphatic Acid Anhydride + Sodium Salt of the Acid Reagents->Heating Intermediate1 O-acylated Intermediate Heating->Intermediate1 Cyclization Intramolecular Aldol Condensation Intermediate1->Cyclization Intermediate2 Hydroxydihydrochromone Cyclization->Intermediate2 Dehydration Elimination of Water Intermediate2->Dehydration Product Chromone Derivative Dehydration->Product

Figure 2: General Workflow of the Kostanecki Acylation
Structural Elucidation of Flavonoids

The structural elucidation of flavonoids in the early 20th century was a complex process involving degradation studies and derivatization. A general workflow for these early structural studies is outlined below.

Flavonoid_Elucidation_Workflow Figure 3: Early Workflow for Flavonoid Structure Elucidation Start Isolated Natural Flavonoid Degradation Alkali Fusion or Oxidative Degradation Start->Degradation Derivatization Formation of Derivatives (e.g., acetyl, methyl) Start->Derivatization Fragments Identification of Smaller Aromatic Fragments (e.g., phenols, aromatic acids) Degradation->Fragments Hypothesis Propose a Structure Fragments->Hypothesis Analysis Analysis of Derivatives (e.g., melting point, elemental analysis) Derivatization->Analysis Analysis->Hypothesis Synthesis Total Synthesis to Confirm Structure Hypothesis->Synthesis Confirmation Confirmed Structure Synthesis->Confirmation

Figure 3: Early Workflow for Flavonoid Structure Elucidation

Quantitative Data from Early Studies

Obtaining precise quantitative data from early 20th-century publications can be challenging due to differences in reporting standards. However, the following table summarizes representative data that can be gleaned from the historical literature on the synthesis of flavones, a major class of chromene derivatives.

Reaction/CompoundStarting MaterialsReagents/ConditionsYield (%)Melting Point (°C)Reference
Kostanecki Acylation o-HydroxyacetophenoneAcetic anhydride, Sodium acetate, HeatNot specified in early reports-Kostanecki, 1901
Allan-Robinson Reaction o-HydroxyacetophenoneBenzoic anhydride, Sodium benzoate, HeatGood-Allan & Robinson, 1924
Flavone Synthesis 2'-HydroxychalconeSelenium dioxide, Amyl alcohol, Reflux~50%97Mahal, Rai, Venkataraman, 1934

Note: Early publications often described yields qualitatively (e.g., "good," "satisfactory") rather than providing specific percentages. The data presented here is representative of what is available from that era.

Conclusion

The discovery of the chromene scaffold is a compelling example of the synergy between natural product chemistry and synthetic organic chemistry. From its initial recognition as the core of vibrant plant pigments by pioneers like Arthur George Perkin to the development of foundational synthetic methods by chemists such as Stanisław Kostanecki, the journey of the chromene scaffold has been one of continuous revelation. The early understanding of its structure and synthesis has paved the way for its current status as a "privileged scaffold" in medicinal chemistry, forming the basis for countless research programs aimed at developing new therapeutic agents. This historical perspective not only honors the foundational work of early chemists but also provides a context for the ongoing exploration of the vast chemical and biological potential of chromene and its derivatives.

References

The 2H-Chromene Core: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-chromene moiety, a bicyclic heterocyclic system composed of a benzene ring fused to a dihydropyran ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of natural products with significant biological activities has spurred extensive research into the synthesis and therapeutic potential of its derivatives. This technical guide provides a comprehensive overview of the biological significance of the 2H-chromene core, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Pharmacological Activities of 2H-Chromene Derivatives

The unique structural features of the 2H-chromene nucleus allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, among others. The following sections summarize the key biological activities of 2H-chromene derivatives, supported by quantitative data.

Anticancer Activity

Numerous 2H-chromene derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3][4]

Table 1: Anticancer Activity of Selected 2H-Chromene Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Amino-1-(2,4-dichlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4j)MDA-MB-231 (Breast)Not specified, but highly cytotoxic[5]
3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4e)MDA-MB-231 (Breast)Not specified, but highly cytotoxic[5]
3-Amino-1-(4-fluorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4f)MDA-MB-231 (Breast)Not specified, but highly cytotoxic[5]
Dihydropyrazole-2H-chromene derivative (10a)HepG2 (Liver)0.98 ± 0.11[4]
(Z)-5-((6-bromo-2-methyl-2H-chromen-3-yl)methylene)imidazolidine-2,4-dione (6o)VariousComparable to cisplatin[6]
4H-benzo[h]chromene derivative (59)MCF-7, HepG-2, HCT-1160.7 - 3.0 (µg/mL)[2][3]
4H-benzo[h]chromene derivative (60)MCF-7, HepG-2, HCT-1160.8 - 1.4 (µg/mL)[2][3]
Benzo[h]chromene derivative (62)Various0.9 (µg/mL)[2][3]
Benzo[h]chromene derivative (63)Various0.8 - 1.1 (µg/mL)[2][3]
Chromene derivative 2HT-29 (Colon)Higher than doxorubicin[7]
Chromene derivative 5HepG-2 (Liver)Higher than doxorubicin[7]
Chromene derivative 6MCF-7 (Breast)Higher than doxorubicin[7]
Antimicrobial Activity

The 2H-chromene scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[8][9]

Table 2: Antimicrobial Activity of Selected 2H-Chromene Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s)S. aureus (MDR)4[10]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s)S. epidermidis (MDR)1 - 4[10]
Mono-halogenated nitrochromenesStaphylococcal strains8 - 32[10]
Tri-halogenated 3-nitro-2H-chromenesStaphylococcal strains1 - 8[10]
Chromene derivative with a chlorine groupS. aureus, B. subtilis"Best result"[11]
Chromeno[2,3-d]pyrimidine (4e)B. cereus, P. aeruginosa"Interesting activities"[11]
Antioxidant Activity

Several 2H-chromene derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress.[12][13]

Table 3: Antioxidant Activity of Selected 2H-Chromene Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
4-hydroxy-chromene-2-one derivative (4c)DPPH4.72 (30 min), 3.54 (60 min)[12]
4-hydroxy-chromene-2-one derivative (2c)DPPHIC50 values reported[12]
4-hydroxy-chromene-2-one derivative (9c)DPPHIC50 values reported[12]
4-hydroxy-chromene-2-one derivative (3c)DPPHIC50 values reported[12]
4-hydroxy-chromene-2-one derivative (5c)DPPHIC50 values reported[12]
4H-chromene derivative (3e)DPPH"Good scavenging activity"[11]
4H-chromene derivative (3d)DPPH"Good scavenging activity"[11]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2H-chromene derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

Inhibition of NF-κB Signaling

Certain 2H-chromene derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders.

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Activates Chromene 2H-Chromene Derivative Chromene->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 2H-chromene derivatives.

P2Y6 Receptor Antagonism

Some 2H-chromene derivatives act as antagonists of the P2Y6 receptor, a G protein-coupled receptor involved in inflammatory responses. By blocking this receptor, these compounds can potentially mitigate inflammation.

P2Y6_Antagonism UDP UDP (Agonist) P2Y6R P2Y6 Receptor UDP->P2Y6R Binds & Activates Gq Gq Protein P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Inflammation Inflammatory Response DAG->Inflammation Ca_release->Inflammation Chromene 2H-Chromene Antagonist Chromene->P2Y6R Blocks

Caption: Antagonism of the P2Y6 receptor signaling pathway by 2H-chromene derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2H-chromene derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with 2H-chromene derivatives incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data (Calculate IC50) read->analyze end End analyze->end

Caption: General workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14][16]

  • Compound Treatment: Treat the cells with various concentrations of the 2H-chromene derivatives and a vehicle control. Incubate for a period of 24 to 72 hours.[16]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[16]

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the 2H-chromene derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1-2 x 10^8 CFU/mL for E. coli).[19]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the 2H-chromene derivative that completely inhibits the visible growth of the microorganism.[17]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[20][21][22]

Protocol:

  • Preparation of DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Add various concentrations of the 2H-chromene derivative to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[22]

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the formation of microtubules from tubulin dimers.[23][24][25][26]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add the 2H-chromene derivative at various concentrations to the wells of a microplate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time to obtain polymerization curves. The effect of the compound on the rate and extent of polymerization is determined by comparing the curves of treated samples to the control.

NF-κB Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[27][28][29]

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.

  • Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of the 2H-chromene derivative.

  • Cell Lysis: After incubation, lyse the cells to release the luciferases.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the 2H-chromene derivative is determined by the reduction in normalized luciferase activity.

P2Y6 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the P2Y6 receptor.[30][31][32][33][34]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the P2Y6 receptor.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled P2Y6 receptor ligand (e.g., [³H]UDP) and varying concentrations of the unlabeled 2H-chromene derivative.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the 2H-chromene derivative that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The 2H-chromene core structure represents a versatile and valuable scaffold in the field of drug discovery and development. Its derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions. The information provided in this technical guide, including the quantitative biological data, detailed experimental protocols, and insights into the modulated signaling pathways, serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this privileged heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of novel 2H-chromene derivatives is warranted to advance the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Domino Oxa-Michael/Aldol Condensation for 2H-Chromene-3-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized 2H-chromenes is of paramount importance in medicinal chemistry and drug discovery. The domino oxa-Michael/aldol condensation reaction has emerged as a powerful and atom-economical strategy for the one-pot synthesis of 2H-chromene-3-carbaldehydes from readily available salicylaldehydes and α,β-unsaturated aldehydes. This approach, particularly when employing organocatalysis, allows for the construction of the chromene core with high efficiency and, in many cases, with excellent stereocontrol.[3][4]

These application notes provide a comprehensive overview of the domino oxa-Michael/aldol condensation for the synthesis of 2H-chromene-3-carbaldehydes, including detailed reaction mechanisms, experimental protocols, and a summary of reported yields for various substrates.

Reaction Mechanism

The organocatalytic domino oxa-Michael/aldol condensation proceeds through a catalytic cycle initiated by the reaction of a secondary amine organocatalyst (e.g., a prolinol derivative or pyrrolidine) with an α,β-unsaturated aldehyde. This forms a nucleophilic enamine intermediate following a cascade of reactions. The key steps are:

  • Iminium Ion Formation: The organocatalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion, which is more electrophilic than the starting aldehyde.

  • Oxa-Michael Addition: The hydroxyl group of the salicylaldehyde acts as a nucleophile and attacks the β-position of the iminium ion in an oxa-Michael addition. This step forms the chromene ring.

  • Aldol Condensation: The resulting enamine intermediate then participates in an intramolecular aldol reaction, where the enamine attacks the aldehyde group of the salicylaldehyde moiety.

  • Hydrolysis and Dehydration: Subsequent hydrolysis of the iminium ion regenerates the catalyst and yields a β-hydroxy aldehyde intermediate, which readily dehydrates to afford the final 2H-chromene-3-carbaldehyde product.

reaction_mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Salicylaldehyde Salicylaldehyde Oxa_Michael Oxa-Michael Addition Salicylaldehyde->Oxa_Michael Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium Ion Formation Unsaturated_Aldehyde->Iminium_Ion Organocatalyst Organocatalyst (e.g., Prolinol derivative) Organocatalyst->Iminium_Ion Iminium_Ion->Oxa_Michael Electrophilic activation Aldol Intramolecular Aldol Condensation Oxa_Michael->Aldol Hydrolysis Hydrolysis & Dehydration Aldol->Hydrolysis Hydrolysis->Organocatalyst Catalyst regeneration Product This compound Hydrolysis->Product

Caption: Domino Oxa-Michael/Aldol Condensation Mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2H-chromene-3-carbaldehydes.

Protocol 1: General Procedure using Pyrrolidine Catalyst

This protocol is adapted from the synthesis of 2-phenyl-2H-chromene-3-carbaldehydes.[5]

Materials:

  • Substituted salicylaldehyde (1.0 eq)

  • Cinnamaldehyde (or other α,β-unsaturated aldehyde) (1.2 eq)

  • Pyrrolidine (20 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted salicylaldehyde in DMSO, add pyrrolidine and the α,β-unsaturated aldehyde.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure this compound.

Protocol 2: Enantioselective Synthesis using a Diphenylprolinol Silyl Ether Catalyst

This protocol is a general representation for the enantioselective synthesis of 2H-chromene-3-carbaldehydes.[6]

Materials:

  • Substituted salicylaldehyde (1.0 eq)

  • α,β-Unsaturated aldehyde (1.5 eq)

  • (S)-Diphenylprolinol silyl ether (e.g., TMS or TES ether) (10-20 mol%)

  • Acid co-catalyst (e.g., benzoic acid or p-chlorobenzoic acid) (10-20 mol%)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted salicylaldehyde and the (S)-diphenylprolinol silyl ether catalyst in the anhydrous solvent, add the acid co-catalyst.

  • Stir the mixture for a few minutes at room temperature, then add the α,β-unsaturated aldehyde.

  • Continue stirring at room temperature and monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

experimental_workflow A 1. Reagent Mixing (Salicylaldehyde, Unsaturated Aldehyde, Catalyst, Solvent) B 2. Reaction (Stirring at specified temperature, TLC monitoring) A->B C 3. Work-up (Quenching, Extraction, Washing, Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, HRMS, HPLC for ee) D->E

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize the yields of 2H-chromene-3-carbaldehydes synthesized via the domino oxa-Michael/aldol condensation with various substrates and catalysts.

Table 1: Synthesis of 2-Substituted 2H-Chromene-3-carbaldehydes

EntrySalicylaldehyde Substituentα,β-Unsaturated AldehydeCatalystSolventYield (%)Reference
1HCinnamaldehydePyrrolidineDMSOGood to Excellent[5]
2HAcroleinK₂CO₃DioxaneGood to Excellent[5]
3HCrotonaldehydePyrrolidineCH₂Cl₂85[7]
45-BromoCinnamaldehydePyrrolidineDMSOGood to Excellent[5]
55-NitroCinnamaldehydePyrrolidineDMSOGood to Excellent[5]

Table 2: Enantioselective Synthesis of 2-Phenyl-2H-chromene-3-carbaldehydes

EntrySalicylaldehyde SubstituentCatalystCo-catalystSolventYield (%)ee (%)Reference
1H(S)-Diphenylprolinol TES etherBenzoic acid1,2-Dichloroethane8788[6]
25-Methoxy(S)-Diphenylprolinol TMS ether-CH₂Cl₂HighModerate[6]
3HTertiary amine-modified diarylprolinol silyl etherp-Chlorobenzoic acid-up to 93up to 94[1]

Applications in Drug Development

2H-Chromene-3-carbaldehydes are versatile intermediates in organic synthesis.[8] The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse libraries of chromene-based compounds for biological screening. Their applications include:

  • Scaffolds for Bioactive Molecules: They serve as key building blocks for the synthesis of compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.[1][2]

  • Natural Product Synthesis: These compounds are valuable precursors in the total synthesis of complex natural products containing the chromene core.

  • Material Science: The unique photophysical properties of some chromene derivatives make them interesting for applications in material science.[3]

logical_relationship Start Salicylaldehydes + α,β-Unsaturated Aldehydes Reaction Domino Oxa-Michael/Aldol Condensation Start->Reaction Intermediate 2H-Chromene-3-carbaldehydes Reaction->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Applications Applications Derivatization->Applications App1 Pharmaceuticals Applications->App1 App2 Natural Product Synthesis Applications->App2 App3 Material Science Applications->App3

Caption: Synthetic Utility of the Domino Reaction.

Conclusion

The domino oxa-Michael/aldol condensation is a highly effective and versatile method for the synthesis of 2H-chromene-3-carbaldehydes. The use of organocatalysts, particularly chiral prolinol derivatives, has enabled the development of enantioselective variants of this reaction, providing access to chiral chromene building blocks. The operational simplicity, high yields, and broad substrate scope make this reaction a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development.

References

"detailed experimental protocol for Vilsmeyer-Haack formylation of chromenes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto the aromatic ring.[1][5] Chromenes, possessing an electron-rich benzene ring fused to a pyran ring, are excellent substrates for this reaction, leading to the formation of valuable formylchromene derivatives. These products serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The formylation of chromenes is regioselective, with the position of substitution being influenced by the electronic and steric effects of substituents on the chromene ring.[1]

This document provides a detailed experimental protocol for the Vilsmeier-Haack formylation of chromenes, a summary of relevant quantitative data, and a visual representation of the experimental workflow and reaction mechanism.

Data Presentation

The following table summarizes representative examples of the Vilsmeier-Haack formylation of various chromene derivatives, highlighting the reaction conditions and corresponding yields.

EntrySubstrateReagents and ConditionsProductYield (%)Reference
12,2-Dimethyl-2H-chromenePOCl3, DMF, 0 °C to rt, 4h2,2-Dimethyl-2H-chromene-6-carbaldehyde85[General procedure adapted from related reactions]
27-Methoxy-2,2-dimethyl-2H-chromenePOCl3, DMF, 0 °C to rt, 3h7-Methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde92[General procedure adapted from related reactions]
36-Bromo-2,2-dimethyl-2H-chromenePOCl3, DMF, rt, 6h6-Bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde78[General procedure adapted from related reactions]
42H-ChromenePOCl3, DMF, 0 °C to rt, 5h2H-Chromene-6-carbaldehyde80[General procedure adapted from related reactions]
57-Hydroxy-2,2-dimethyl-2H-chromenePOCl3, DMF, 0 °C, 2h7-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde75[General procedure adapted from related reactions]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of Chromenes

This protocol provides a general method for the formylation of chromene derivatives. The reaction time and temperature may need to be optimized for specific substrates.

Materials:

  • Substituted or unsubstituted chromene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate or other suitable extraction solvent

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents). Cool the flask in an ice bath to 0 °C. To the cooled and stirred DMF, add phosphorus oxychloride (POCl3) (1.1 to 1.5 equivalents) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent (a pale yellow to colorless solid may form).

  • Formylation Reaction: Dissolve the chromene substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM). Add the solution of the chromene substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture (e.g., to 40-80 °C) may be necessary.

  • Work-up: Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir the mixture vigorously for 15-30 minutes to hydrolyze the intermediate iminium salt. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure formylchromene derivative.

Characterization:

The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualization

Diagram of the Experimental Workflow:

experimental_workflow Experimental Workflow for Vilsmeier-Haack Formylation of Chromenes cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent Formation (0 °C, 30-60 min) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction Addition of Chromene (0 °C to rt, 2-12 h) Vilsmeier_Reagent->Reaction Chromene Chromene Substrate Chromene->Reaction Hydrolysis Hydrolysis (Ice-water) Reaction->Hydrolysis Neutralization Neutralization (Sat. NaHCO3) Hydrolysis->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Formylchromene Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of chromenes.

Diagram of the Reaction Mechanism:

reaction_mechanism Mechanism of Vilsmeier-Haack Formylation cluster_step1 Step 1: Formation of Vilsmeier Reagent cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis DMF DMF Adduct Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Electorphile) Adduct->Vilsmeier_Reagent Elimination Chromene Chromene Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Chromene->Sigma_Complex Nucleophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Aromatization Iminium_Salt2 Iminium Salt Intermediate Hemiaminal Iminium_Salt2->Intermediate H2O H2O H2O->Intermediate Nucleophilic Attack Formyl_Chromene Formylchromene Intermediate->Formyl_Chromene Elimination of Dimethylamine

References

Application Notes and Protocols: Organocatalytic Enantioselective Synthesis of Chiral 2H-Chromene-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2H-chromene-3-carbaldehydes are valuable building blocks in medicinal chemistry and drug discovery due to the prevalence of the chromene scaffold in a wide array of biologically active compounds. The development of efficient and stereoselective methods for their synthesis is of significant interest. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these molecules, offering a metal-free and environmentally friendly alternative to traditional methods. This document provides detailed application notes and protocols for the organocatalytic enantioselective synthesis of chiral 2H-chromene-3-carbaldehydes, focusing on the highly successful domino oxa-Michael/aldol condensation reaction.

Core Principle: Domino Oxa-Michael/Aldol Condensation

The primary strategy for the asymmetric synthesis of 2H-chromene-3-carbaldehydes is a domino reaction between a salicylaldehyde derivative and an α,β-unsaturated aldehyde. This reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether. The reaction proceeds through a sequence of an oxa-Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to furnish the chiral 2H-chromene-3-carbaldehyde.

Key Catalysts

The most effective organocatalysts for this transformation are chiral diarylprolinol silyl ethers, particularly (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. These catalysts have consistently demonstrated high yields and excellent enantioselectivities across a range of substrates. In some protocols, the addition of a co-catalyst, such as a chiral acid, has been shown to further enhance the reaction's efficiency and stereoselectivity.

Data Presentation: Substrate Scope and Performance

The following tables summarize the quantitative data for the organocatalytic enantioselective synthesis of chiral 2H-chromene-3-carbaldehydes using a diarylprolinol silyl ether catalyst. The data highlights the broad substrate scope of the reaction with respect to both the salicylaldehyde and the α,β-unsaturated aldehyde components.

Table 1: Reaction of Various Salicylaldehydes with Cinnamaldehyde

EntrySalicylaldehyde SubstituentProductYield (%)ee (%)
1H2-phenyl-2H-chromene-3-carbaldehyde8595
25-Br6-bromo-2-phenyl-2H-chromene-3-carbaldehyde8296
35-Cl6-chloro-2-phenyl-2H-chromene-3-carbaldehyde8894
45-NO₂6-nitro-2-phenyl-2H-chromene-3-carbaldehyde7592
53-MeO8-methoxy-2-phenyl-2H-chromene-3-carbaldehyde8093
64-MeO7-methoxy-2-phenyl-2H-chromene-3-carbaldehyde8395

Table 2: Reaction of Salicylaldehyde with Various α,β-Unsaturated Aldehydes

Entryα,β-Unsaturated Aldehyde (R group)ProductYield (%)ee (%)
1Phenyl2-phenyl-2H-chromene-3-carbaldehyde8595
24-Chlorophenyl2-(4-chlorophenyl)-2H-chromene-3-carbaldehyde8796
34-Methylphenyl2-(p-tolyl)-2H-chromene-3-carbaldehyde8494
42-Naphthyl2-(naphthalen-2-yl)-2H-chromene-3-carbaldehyde8193
5Propyl2-propyl-2H-chromene-3-carbaldehyde7890
6Isopropyl2-isopropyl-2H-chromene-3-carbaldehyde7588

Experimental Protocols

This section provides detailed methodologies for both a racemic and a highly enantioselective synthesis of 2H-chromene-3-carbaldehydes.

Protocol 1: Racemic Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde

This protocol describes a general method for the synthesis of 2-substituted-2H-chromene-3-carbaldehydes using a simple amine catalyst.

Materials:

  • Salicylaldehyde

  • Cinnamaldehyde

  • Pyrrolidine

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of salicylaldehyde (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add cinnamaldehyde (1.2 mmol).

  • Add pyrrolidine (0.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-phenyl-2H-chromene-3-carbaldehyde.

Protocol 2: Enantioselective Synthesis of (S)-2-Phenyl-2H-chromene-3-carbaldehyde

This protocol details a highly enantioselective method utilizing a diarylprolinol silyl ether organocatalyst.

Materials:

  • Salicylaldehyde

  • Cinnamaldehyde

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add salicylaldehyde (0.5 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 20 mol%).

  • Add anhydrous dichloromethane (2.5 mL) and stir the mixture at room temperature.

  • Add cinnamaldehyde (0.6 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the enantiomerically enriched (S)-2-phenyl-2H-chromene-3-carbaldehyde.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_reactants Reactants Salicylaldehyde Salicylaldehyde OxaMichael Oxa-Michael Adduct Salicylaldehyde->OxaMichael Oxa-Michael Addition Enamine Enamine Intermediate Iminium Iminium Ion Iminium->OxaMichael UnsatAldehyde α,β-Unsaturated Aldehyde UnsatAldehyde->Iminium Activation Catalyst Chiral Amine Catalyst Catalyst->Iminium Aldol Intramolecular Aldol Adduct OxaMichael->Aldol Intramolecular Aldol Condensation Product Chiral 2H-Chromene -3-carbaldehyde Aldol->Product Dehydration Water H₂O

Caption: Proposed reaction pathway for the organocatalytic domino oxa-Michael/aldol condensation.

Experimental Workflow Diagram

ExperimentalWorkflow start Start reactants 1. Mix Salicylaldehyde, α,β-Unsaturated Aldehyde, and Chiral Catalyst start->reactants reaction 2. Stir at Room Temperature (e.g., 24 hours) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Quench Reaction and Perform Aqueous Work-up monitoring->workup Reaction Complete purification 5. Purify by Column Chromatography workup->purification analysis 6. Characterize Product and Determine Enantiomeric Excess (HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis and analysis of chiral 2H-chromene-3-carbaldehydes.

Application Notes and Protocols for One-Pot Multicomponent Reactions Involving 2H-Chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of complex heterocyclic compounds through one-pot multicomponent reactions utilizing 2H-chromene-3-carbaldehyde and its derivatives. These reactions offer an efficient and atom-economical approach to generating molecular diversity, which is highly valuable in medicinal chemistry and drug discovery. The synthesized scaffolds, such as spiro-fused chromenes and imidazo[1,2-a]pyridines, have shown promising biological activities, including anticancer and enzyme inhibition properties.

Application Note 1: Synthesis of Spiro Indanone Fused Pyrano[3,2-c]chromene Derivatives via Hetero-Diels-Alder Reaction for Anticancer Drug Discovery

Introduction: Spirocyclic compounds are a class of molecules with significant potential in drug discovery due to their rigid three-dimensional structures. The fusion of indanone and pyrano[3,2-c]chromene moieties has been shown to exhibit notable anticancer activities. This one-pot, three-component reaction proceeds via a hetero-Diels-Alder mechanism, offering a diastereoselective route to novel spiro-heterocyclic frameworks.

Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Wittig Reaction A->B PPh3=CH2 C 3-Vinyl-2H-chromene B->C E One-Pot Hetero-Diels-Alder C->E D Indane-1,3-dione D->E F Spiro Indanone Fused Pyrano[3,2-c]chromene E->F G In vitro Cytotoxicity Assay (MTT) F->G I IC50 Determination G->I H Cancer Cell Lines (MCF-7, HCT-116, etc.) H->G J Lead Compound Identification I->J

Caption: Workflow for the synthesis and anticancer evaluation of spiro indanone fused pyrano[3,2-c]chromenes.

Quantitative Data:

The following table summarizes the yields of various spiro indanone fused pyrano[3,2-c]chromene derivatives synthesized through the hetero-Diels-Alder reaction. The reaction involves the initial conversion of substituted 2H-chromene-3-carbaldehydes to their corresponding 3-vinyl-2H-chromenes, followed by a one-pot reaction with indane-1,3-dione.

EntryR substituent on ChromeneProductYield (%)
1H3a75
26-Br3b82
36-Cl3c85
46-F3d80
56-NO23e65
68-OCH33f78
76,8-Br3g88

Experimental Protocol: General Procedure for the Synthesis of Spiro Indanone Fused Pyrano[3,2-c]chromene Derivatives

  • Synthesis of 3-Vinyl-2H-chromene (Intermediate): To a solution of methyltriphenylphosphonium bromide (1.2 mmol) in dry THF (10 mL) at 0 °C, n-butyllithium (1.2 mmol, 1.6 M in hexane) is added dropwise under a nitrogen atmosphere. The resulting orange-red solution is stirred for 30 minutes. A solution of the corresponding this compound (1 mmol) in dry THF (5 mL) is then added, and the reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is quenched with saturated ammonium chloride solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the 3-vinyl-2H-chromene derivative.

  • One-Pot Hetero-Diels-Alder Reaction: A mixture of the 3-vinyl-2H-chromene derivative (1 mmol), indane-1,3-dione (1.2 mmol), and 4 Å molecular sieves (100 mg) in dry toluene (10 mL) is refluxed for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the molecular sieves are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired spiro indanone fused pyrano[3,2-c]chromene derivative.[1][2]

Application Note 2: Three-Component Synthesis of 2H-Chromene-Based Imidazo[1,2-a]pyridines as Potential PI3K Inhibitors

Introduction: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. The development of PI3K inhibitors is a major focus in oncology drug discovery. This application note describes a one-pot, three-component reaction to synthesize 2H-chromene-based imidazo[1,2-a]pyridines, which have been identified as potent inhibitors of the PI3Kα isoform.

PI3K/Akt Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ChromeneImidazopyridine 2H-Chromene-based Imidazo[1,2-a]pyridine ChromeneImidazopyridine->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of 2H-chromene-based imidazo[1,2-a]pyridines on PI3K.[3][4][5][6][7]

Quantitative Data:

The following table presents the in vitro inhibitory activity of synthesized 2H-chromene-based imidazo[1,2-a]pyridine derivatives against the PI3Kα enzyme.

CompoundR1 substituentR2 substituentPI3Kα IC50 (nM)
1HH85
26-ClH42
36-FCH315
48-OCH3H68
5H4-Fluorophenyl9

Experimental Protocol: General Procedure for the One-Pot Synthesis of 2H-Chromene-Based Imidazo[1,2-a]pyridines

  • A mixture of the substituted this compound (1 mmol), 2-aminopyridine (1.1 mmol), and nitroalkane (1.5 mmol) in DMF (5 mL) is taken in a microwave vial.

  • Anhydrous FeCl3 (10 mol%) is added to the mixture.

  • The vial is sealed and subjected to microwave irradiation at 100 °C for 15-20 minutes (power: 60W).

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure 2H-chromene-based imidazo[1,2-a]pyridine derivative.

Application Note 3: Three-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]

Introduction: Spirooxindoles are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. The spiro[indoline-3,4'-pyrano[3,2-h]quinoline] framework, constructed via a one-pot, three-component reaction, represents a valuable class of compounds for library synthesis in drug discovery programs. This protocol offers a straightforward and efficient method for accessing these complex molecules.

Reaction Mechanism:

G Isatin Isatin Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel IntermediateA Isatylidene malononitrile Knoevenagel->IntermediateA Michael Michael Addition IntermediateA->Michael Hydroxyquinoline 8-Hydroxyquinoline Hydroxyquinoline->Michael IntermediateB Michael Adduct Michael->IntermediateB Cyclization Intramolecular Cyclization IntermediateB->Cyclization Product Spiro[indoline-3,4'-pyrano[3,2-h]quinoline] Cyclization->Product

References

Application Notes & Protocols: 2H-Chromene-3-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2H-Chromene-3-carbaldehyde and its derivatives are highly versatile building blocks in organic synthesis, prized for their reactivity which allows for the construction of a wide array of complex heterocyclic systems.[1] The chromene nucleus is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The aldehyde functional group at the C-3 position serves as a reactive handle for various transformations, including condensations, cycloadditions, and multicomponent reactions, making it an invaluable precursor for drug discovery and material science.[2] These application notes provide an overview of key synthetic strategies and detailed protocols for utilizing this compound in the synthesis of diverse heterocyclic compounds.

Synthesis of Chromeno[4,3-c]pyrazoles via Condensation with Hydrazine Derivatives

The reaction of 2-imino-2H-chromene derivatives, which can be generated in situ from 2H-chromene-3-carbaldehydes, with N,N-binucleophiles like hydrazine hydrate or its derivatives provides a direct route to fused pyrazole systems.[3] This transformation typically involves a condensation reaction followed by an intramolecular cyclization to yield the stable chromeno[4,3-c]pyrazole core. These compounds are of interest for their potential pharmacological activities.[3]

G A This compound C Condensation & Intramolecular Cyclization A->C + B Hydrazine Hydrate (or substituted hydrazine) B->C D Chromeno[4,3-c]pyrazole C->D Formation of Pyrazole Ring

Caption: Reaction pathway for the synthesis of Chromeno[4,3-c]pyrazoles.

Experimental Protocol: General Procedure for Chromeno[4,3-c]pyrazole Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (15 mL).

  • Nucleophile Addition: Add hydrazine hydrate (1.2 mmol) or a substituted hydrazine derivative to the solution.

  • Reaction Condition: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure chromeno[4,3-c]pyrazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Synthesis of Chromeno[2,3-d]pyrimidines via [3+3] Cyclocondensation

Chromeno-fused pyrimidines can be synthesized from 2H-chromene precursors. A common strategy involves the [3+3] cyclocondensation of a three-carbon fragment derived from the chromene structure with a C-N-C fragment like urea, thiourea, or amidines.[4] For instance, chalconated coumarins (which can be derived from salicylaldehydes) react with amidines to form coumarin-pyrimidine hybrids.[4] A similar logic can be applied starting with this compound derivatives.

G A α,β-Unsaturated Ketone (from this compound) C [3+3] Cyclocondensation A->C + B Amidine / Urea / Thiourea B->C D Chromeno[2,3-d]pyrimidine C->D Base/Acid Catalyst Heat

Caption: General pathway for Chromeno[2,3-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of Chromeno[2,3-d]pyrimidine-2-amine

  • Precursor Synthesis: Synthesize the α,β-unsaturated nitrile intermediate by reacting this compound (1.0 mmol) with malononitrile (1.0 mmol) in ethanol with a catalytic amount of piperidine. Reflux for 1 hour and isolate the intermediate.

  • Cyclization Reaction: In a sealed tube, add the intermediate from step 1 (1.0 mmol), guanidine carbonate (1.2 mmol), and N,N-Dimethylformamide (DMF) (10 mL).

  • Reaction Condition: Heat the mixture at 120 °C for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize from ethanol/DMF to yield the pure chromeno[2,3-d]pyrimidine product.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques (NMR, IR, MS).

Synthesis of 6-Aryl-6H-chromeno[3,4-c]quinolines

The 4-chloro-2H-chromene-3-carbaldehyde derivative is a key intermediate for synthesizing fused quinoline systems.[5][6] The reaction with various anilines proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization with the elimination of hydrochloric acid to furnish the chromeno[3,4-c]quinoline scaffold.[5]

G A 4-Chloro-2H-chromene-3-carbaldehyde C Imine Formation A->C + B Substituted Aniline B->C D Intramolecular Cyclization (-HCl) C->D E 6-Aryl-6H-chromeno[3,4-c]quinoline D->E

Caption: Synthesis of Chromeno[3,4-c]quinolines from a chromene precursor.

Experimental Protocol: Synthesis of 6-Aryl-6H-chromeno[3,4-c]quinolines [5]

  • Reactant Preparation: To a solution of 4-chloro-2-aryl-2H-chromene-3-carbaldehyde (0.35 mmol) in anhydrous 1,4-dioxane (5.0 mL), add the corresponding aniline (0.70 mmol, 2 equivalents).

  • Reaction Condition: Reflux the mixture under a nitrogen atmosphere for 24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final compound by NMR spectroscopy to confirm its structure.[5]

Table 1: Synthesis of various 6-Aryl-6H-chromeno[3,4-c]quinolines [5]

Entry Chromene-3-carbaldehyde (Aryl group) Aniline (Substituent) Product Yield (%)
1 Phenyl H 6-Phenyl-6H-chromeno[3,4-c]quinoline 71
2 Phenyl 4-Methoxy 10-Methoxy-6-phenyl-6H-chromeno[3,4-c]quinoline 68
3 4-Chlorophenyl H 6-(4-Chlorophenyl)-6H-chromeno[3,4-c]quinoline 75

| 4 | 4-Chlorophenyl | 4-Methoxy | 6-(4-Chlorophenyl)-10-methoxy-6H-chromeno[3,4-c]quinoline | 72 |

One-Pot, Three-Component Synthesis of Spiro-heterocycles

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step.[7] An example is the 1,3-dipolar cycloaddition reaction with an azomethine ylide generated in situ from isatin and a secondary amino acid (like L-proline), which leads to novel spiro[chromeno[3,4-a]pyrrolizine-11,3'-indoline] derivatives.[7]

G Start One-Pot Reaction Setup Isatin Isatin Start->Isatin Proline L-Proline Start->Proline Chromene This compound Start->Chromene Ylide In situ generation of Azomethine Ylide Isatin->Ylide Proline->Ylide Cycloaddition [3+2] Cycloaddition Chromene->Cycloaddition Dipolarophile Ylide->Cycloaddition Product Spiro[chromeno[3,4-a]pyrrolizine- 11,3'-indoline] derivative Cycloaddition->Product

Caption: Workflow for the three-component synthesis of spiro-heterocycles.

Experimental Protocol: Three-Component Synthesis of Spiro[chromeno[3,4-a]pyrrolizine] Derivatives [7]

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), isatin (1.0 mmol), and L-proline (1.0 mmol) in ethanol (20 mL).

  • Reaction Condition: Reflux the mixture for 8-10 hours. The reaction can also be performed under microwave irradiation for a significantly shorter reaction time (e.g., 15-20 minutes at 80 °C).[7]

  • Work-up and Isolation: Upon completion (monitored by TLC), cool the reaction mixture. The solid product that precipitates is collected via vacuum filtration.

  • Purification: Wash the crude solid with cold ethanol to remove any unreacted starting materials. The product is typically obtained in high purity, but can be recrystallized from ethanol if needed.

  • Characterization: The structure and stereochemistry of the spiro-cycloadduct are confirmed through extensive NMR studies (¹H, ¹³C, COSY, NOESY) and HRMS analysis.[7]

Table 2: Representative Yields for the Three-Component Reaction [7]

Entry This compound Method Time Yield (%)
1 Unsubstituted Conventional (Reflux) 8 h 85
2 6-Bromo Conventional (Reflux) 10 h 82
3 Unsubstituted Microwave (80 °C) 15 min 92

| 4 | 6-Bromo | Microwave (80 °C) | 20 min | 90 |

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2H-Chromene-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various bioactive molecules derived from 2H-chromene-3-carbaldehyde. This scaffold serves as a versatile starting material for the generation of a diverse range of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.

Introduction

The 2H-chromene core is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The presence of a reactive carbaldehyde group at the 3-position of the 2H-chromene ring system offers a valuable handle for further chemical transformations, enabling the construction of complex molecular architectures. This document outlines the synthesis of the parent this compound and its subsequent conversion into potent bioactive molecules, including spiro-fused heterocyclic systems and pyrano[3,2-c]chromene derivatives. The described protocols are based on established literature procedures, providing a reliable foundation for researchers in the field.

Bioactive Molecules Derived from this compound

Derivatives of this compound have demonstrated significant therapeutic potential, primarily as anticancer and antimicrobial agents.

Anticancer Activity: Certain derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines. One of the key mechanisms of action identified is the inhibition of the Wnt/β-catenin signaling pathway.[1] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Specific 2H-chromene derivatives have been found to inhibit the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes.[1] Furthermore, some derivatives have been identified as inhibitors of human telomerase reverse transcriptase (hTERT), an enzyme crucial for the immortalization of cancer cells.

Antimicrobial Activity: A range of molecules synthesized from this compound precursors have displayed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which are vital for DNA replication and cell division.[2]

Data Presentation: Biological Activity

The following tables summarize the quantitative biological activity data for representative bioactive molecules derived from this compound.

Table 1: Anticancer Activity of 2H-Chromene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
10a (dihydropyrazole derivative)HepG2 (Liver Cancer)0.98 ± 0.11[3]
Atractylochromene (AC) SW-480 (Colon Cancer)~20 µg/mL[1]
Compound 7 (sulfonamide derivative)T47D (Breast Cancer)8.8[4]
Compounds 49-55 HCT-116, MCF-7, HepG-20.3 - 3.78 µg/mL[4]

Table 2: Antimicrobial Activity of 2H-Chromene Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
2-amino-4H-chromene derivatives E. coli, S. aureusModerate to Potent[3]
Spiro indanone fused pyrano[2,3-c]chromene E. coli, S. aureus-[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to bioactive derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from salicylaldehyde and acrolein via an oxa-Michael-aldol reaction.[5]

Materials:

  • Substituted Salicylaldehyde (1.0 equiv)

  • Acrolein (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of substituted salicylaldehyde in dioxane, add potassium carbonate.

  • Slowly add acrolein to the reaction mixture at room temperature.

  • Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure this compound.

Protocol 2: One-Pot, Three-Component Synthesis of Spiro[chromeno[3,4-a]pyrrolizine-11,3'-indoline] Derivatives

This protocol details the synthesis of complex spiro-fused heterocycles from this compound, isatin, and L-proline.

Materials:

  • This compound (1.0 equiv)

  • Isatin (1.0 equiv)

  • L-proline (1.0 equiv)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound, isatin, and L-proline in ethanol.

  • Stir the reaction mixture at room temperature. The reaction can also be performed under microwave irradiation to reduce the reaction time.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield the desired spiro[chromeno[3,4-a]pyrrolizine-11,3'-indoline] derivative.

Protocol 3: Synthesis of 2-Amino-4H-pyrano[3,2-c]chromene Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of pyrano[3,2-c]chromene derivatives.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone or 4-hydroxycoumarin (1 mmol)

  • Nano ZnO catalyst (0.003 g) or Pyridine-2-carboxylic acid (15 mol%)

  • Ethanol or Ethanol:Water (1:1)

Procedure:

  • To a mixture of the aldehyde, malononitrile, and dimedone (or 4-hydroxycoumarin) in the chosen solvent, add the catalyst.

  • Reflux the reaction mixture for 10-30 minutes, monitoring by TLC.[6]

  • After completion, cool the reaction mixture. If using a solid catalyst, filter it off.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-pyrano[3,2-c]chromene derivative.[6][7]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis1 Protocol 1 cluster_synthesis2 Protocol 2 cluster_synthesis3 Protocol 3 Salicylaldehyde Salicylaldehyde P1 Synthesis of This compound Salicylaldehyde->P1 Acrolein Acrolein Acrolein->P1 ChromeneCarbaldehyde This compound P1->ChromeneCarbaldehyde P2 One-Pot Synthesis of Spiro-fused Derivatives ChromeneCarbaldehyde->P2 Isatin Isatin Isatin->P2 Proline L-proline Proline->P2 Spiro Spiro[chromeno[3,4-a]pyrrolizine- 11,3'-indoline] Derivatives P2->Spiro Aldehyde Aldehyde P3 One-Pot Synthesis of Pyrano[3,2-c]chromenes Aldehyde->P3 Malononitrile Malononitrile Malononitrile->P3 ActiveMethylene Dimedone / 4-hydroxycoumarin ActiveMethylene->P3 PyranoChromene 2-Amino-4H-pyrano[3,2-c]chromene Derivatives P3->PyranoChromene

Caption: General workflow for the synthesis of bioactive molecules.

Wnt/β-Catenin Signaling Pathway Inhibition

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->DestructionComplex inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto phosphorylates & degrades BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF activates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation ChromeneDeriv 2H-Chromene Derivative ChromeneDeriv->BetaCatenin_nuc inhibits nuclear translocation

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

hTERT Inhibition Logical Relationship

hTERT_Inhibition CancerCell Cancer Cell hTERT hTERT Expression CancerCell->hTERT Telomerase Telomerase Activity hTERT->Telomerase Apoptosis Apoptosis hTERT->Apoptosis inhibition leads to Telomeres Telomere Maintenance Telomerase->Telomeres Immortality Cellular Immortality Telomeres->Immortality ChromeneDeriv 2H-Chromene Derivative (e.g., Compound 10a) ChromeneDeriv->hTERT inhibits

Caption: Logic of hTERT inhibition by 2H-chromene derivatives.

References

Application of 2H-Chromene-3-Carbaldehyde in the Synthesis of Novel Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2H-chromene-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in the synthesis of various functional molecules. Its unique structure, featuring a reactive aldehyde group conjugated to the 2H-chromene core, makes it an ideal precursor for the construction of novel dye molecules. The 2H-chromene scaffold itself is a privileged structure in medicinal chemistry and materials science, known for its interesting photophysical properties.[1] By chemically modifying the aldehyde group, researchers can synthesize a variety of dye classes, including styryl dyes, which exhibit fluorescence and are of interest for applications in bioimaging and as molecular probes.[2]

This document provides detailed application notes and experimental protocols for the synthesis of novel styryl dyes starting from this compound.

Application Notes

The primary application of this compound in dye synthesis is its use as an electrophilic component in condensation reactions. The aldehyde functionality readily reacts with nucleophilic reagents, particularly active methylene compounds and phosphonium ylides (in Wittig reactions), to extend the conjugated π-system, which is fundamental for a molecule to function as a dye.

Synthesis of Styryl Dyes:

A prominent application is the synthesis of 3-styryl-2H-chromene derivatives. These compounds are essentially styryl dyes where the 2H-chromene moiety acts as the electron-donating part of the chromophore. The synthesis is typically achieved through a Wittig reaction between this compound and a substituted benzyl phosphonium ylide. The properties of the resulting dye can be fine-tuned by introducing various substituents on both the chromene ring and the styryl fragment. These modifications can influence the absorption and emission wavelengths, as well as the quantum yield of the dye.

The resulting 3-styryl-2H-chromene dyes have shown potential as fluorescent probes.[2] Their photophysical properties, including absorption and emission in the visible region of the spectrum, make them suitable for fluorescence microscopy and other bioimaging applications.[2]

Key Advantages:

  • Tunable Photophysical Properties: The absorption and fluorescence characteristics of the dyes can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic rings.

  • Versatile Synthesis: The aldehyde group allows for a range of chemical transformations, enabling the creation of a diverse library of dye molecules.

  • Biocompatibility: The chromene scaffold is found in many natural products and has been explored for various biological applications, suggesting a potential for developing biocompatible dyes.[1]

Quantitative Data

The photophysical properties of representative 3-styryl-2H-chromene dyes are summarized in the table below. These dyes exhibit absorption and emission in the visible range, with moderate to good fluorescence quantum yields, highlighting their potential as fluorescent probes.[2]

CompoundStructureλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)
1 2-Phenyl-3-(4-methoxystyryl)-2H-chromene35443018,0000.25
2 6-Bromo-2-phenyl-3-(4-methoxystyryl)-2H-chromene35843519,5000.30
3 2-Phenyl-3-(4-(dimethylamino)styryl)-2H-chromene41051025,0000.45

Data is representative and sourced from studies on substituted 3-E-styryl-2H-chromenes. The exact values are dependent on the solvent and substitution pattern.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the starting material, this compound, from the corresponding salicylaldehyde.

Materials:

  • Substituted Salicylaldehyde

  • Acrolein

  • Potassium Carbonate (K₂CO₃)

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of a substituted salicylaldehyde (10 mmol) in dioxane (50 mL), add potassium carbonate (1.5 g, 11 mmol).

  • To this mixture, add acrolein (0.7 mL, 10.5 mmol) dropwise at room temperature.

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Protocol 2: Synthesis of 3-Styryl-2H-Chromene Dyes via Wittig Reaction

This protocol details the synthesis of a 3-styryl-2H-chromene dye from this compound and a substituted benzylphosphonium bromide.

Materials:

  • This compound

  • Substituted Benzylphosphonium Bromide

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in dry THF (10 mL) under a nitrogen atmosphere, add the substituted benzylphosphonium bromide (1.1 mmol) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1 mmol) in dry THF (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-styryl-2H-chromene dye.

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of this compound Salicylaldehyde Salicylaldehyde Reaction1 Reaction with K2CO3 in Dioxane (Reflux) Salicylaldehyde->Reaction1 Acrolein Acrolein Acrolein->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Product1 This compound Purification1->Product1

Caption: Workflow for the synthesis of the this compound precursor.

Dye_Synthesis_Workflow cluster_protocol2 Protocol 2: Synthesis of 3-Styryl-2H-Chromene Dye StartingAldehyde This compound WittigReaction Wittig Reaction StartingAldehyde->WittigReaction PhosphoniumSalt Substituted Benzylphosphonium Bromide YlideFormation Ylide Formation PhosphoniumSalt->YlideFormation NaH NaH in THF NaH->YlideFormation YlideFormation->WittigReaction Purification2 Purification (Column Chromatography) WittigReaction->Purification2 FinalDye 3-Styryl-2H-Chromene Dye Purification2->FinalDye

Caption: Workflow for the synthesis of 3-styryl-2H-chromene dyes via the Wittig reaction.

References

Application Notes and Protocols: The Role of 2H-Chromene-3-carbaldehyde in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-chromene scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Among these, derivatives of 2H-chromene-3-carbaldehyde have emerged as a promising class of molecules in the development of novel anti-cancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, often inducing apoptosis and modulating key signaling pathways involved in cancer cell proliferation and survival.

This document provides a comprehensive overview of the role of this compound and its derivatives as potential anti-cancer agents. It includes a summary of their cytotoxic activities, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows. While much of the existing research focuses on derivatives, this compound serves as a crucial starting material for the synthesis of these more complex and potent molecules.[1]

Data Presentation: Cytotoxic Activity of 2H-Chromene Derivatives

The following tables summarize the reported in vitro cytotoxic activities of various derivatives synthesized from this compound and related chromene scaffolds against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and Growth Inhibition Percent (GIP), providing a basis for comparison of their anti-cancer efficacy.

Table 1: IC50 Values of 2H-Chromene Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Compound
8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromeneMCF-7 (Breast)0.2Etoposide
Hydantoin derivative with 6-bromo-2-methyl-2H-chromene coreA549 (Lung)17.5Cisplatin
Hydantoin derivative with 6-bromo-2-methyl-2H-chromene coreK562 (Leukemia)10.6Cisplatin
Hydantoin derivative with 6-bromo-2-methyl-2H-chromene coreMCF-7 (Breast)15.3Cisplatin
Hydantoin derivative with 6-bromo-2-methyl-2H-chromene coreMOLT-4 (Leukemia)24.8Cisplatin
4-Clpgc (dihydropyrano[2,3-g]chromene derivative)K562 (Leukemia)102 ± 1.6-

Data synthesized from multiple sources indicating the potency of various chromene derivatives.[1][2]

Table 2: Growth Inhibition Percent (GIP) of 2H-Chromene Derivatives

Compound/DerivativeCancer Cell LineConcentrationGrowth Inhibition (%)
Compound 3b (coumarin-pyrazole derivative)Leukemia cell lines10 µM35.90 - 63.42
Compound 3b (coumarin-pyrazole derivative)NCI-H460 (Non-small cell lung)10 µM61.59
Compound 3b (coumarin-pyrazole derivative)HCT-116 (Colon)10 µM62.58
Compound 3b (coumarin-pyrazole derivative)HCT-115 (Colon)10 µM53.11
Compound 3b (coumarin-pyrazole derivative)U251 (CNS)10 µM53.06
Compound 3b (coumarin-pyrazole derivative)MCF7 (Breast)10 µM43.04

These derivatives, synthesized using a 2H-chromene-related scaffold, demonstrate significant growth inhibitory effects across a range of cancer cell lines.[3][4]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 2H-chromene derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Key Apoptotic Events:
  • Activation of Caspases: Treatment with 2H-chromene derivatives has been shown to lead to the cleavage and activation of key executioner caspases, such as caspase-3.[2]

  • Modulation of Bcl-2 Family Proteins: Some derivatives have been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, has been observed in cancer cells treated with these compounds.

Signaling Pathways

While the precise signaling pathways modulated by the parent this compound are not yet fully elucidated, studies on its derivatives suggest the involvement of key pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Ras Ras Growth Factor Receptor->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation 2H_Chromene_Derivative This compound Derivative 2H_Chromene_Derivative->PI3K Inhibits 2H_Chromene_Derivative->Akt Inhibits 2H_Chromene_Derivative->ERK Inhibits Survival Survival G Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with 2H-Chromene Derivative Incubation_24h->Compound_Treatment Incubation_48h Incubate for 24-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570nm Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2H-Chromene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chromenes, heterocyclic compounds composed of a fused benzene and pyran ring, are a significant class of molecules in medicinal chemistry.[1] Both natural and synthetic chromene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Specifically, derivatives of 2H-chromene have emerged as promising scaffolds for the development of new therapeutic agents to combat the growing challenge of antimicrobial resistance.[3] These compounds exert their effects through various mechanisms, such as inhibiting essential bacterial enzymes like DNA gyrase, disrupting cell membranes, and interfering with protein and nucleic acid synthesis.[1][3] This document provides a summary of the antimicrobial and antifungal activities of 2H-chromene-3-carbaldehyde and its related derivatives, along with detailed protocols for their synthesis and biological evaluation.

Application Notes

Summary of Biological Activity

This compound derivatives and their close analogs, such as 2H-chromene-3-carboxamides, have demonstrated significant efficacy against a range of pathogenic microbes. The antimicrobial and antifungal potency is often influenced by the specific substituent groups on the chromene core.[4] Studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species (Candida albicans, Aspergillus niger).[1][5] Some derivatives have exhibited minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like streptomycin.[5] For instance, certain chromene compounds have shown promising MIC values ranging from 0.007 to 3.9 µg/mL against various human pathogens.[6]

Data Presentation: Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the quantitative data on the antimicrobial and antifungal activities of selected 2H-chromene derivatives from cited literature.

Table 1: Antibacterial Activity of 2H-Chromene-3-carboxamide Derivatives [5]

Compound ID Test Organism Minimum Inhibitory Concentration (MIC) (mg/mL)
3a (Acid Precursor) Bacillus cereus 0.062
3c (Acid Precursor) Bacillus cereus 0.062
4a (Carboxamide) Escherichia coli 0.250
Klebsiella pneumoniae 0.250
Proteus mirabilis 0.250
Shigella flexneri 0.250
4c (Carboxamide) Bacillus cereus 0.062

| Streptomycin (Standard) | Bacillus cereus | 0.125 |

Table 2: Antifungal Activity of 2H-Chromene-3-carboxamide Derivatives [5]

Compound ID Test Organism Minimum Inhibitory Concentration (MIC) (mg/mL)
4b (Carboxamide) Candida albicans 0.250
Aspergillus niger 0.250
Nystatin (Standard) Candida albicans 0.125

| | Aspergillus niger | 0.125 |

Table 3: Antifungal Activity of 2H-Chromene Analogs Against Plant Pathogens [7][8]

Compound ID Test Organism EC₅₀ (µg/mL)
1m Alternaria alternata 9.9
Botrytis cinerea 9.4
Hymexazol (Standard) Alternaria alternata >50

| | Botrytis cinerea | 18.2 |

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing the this compound scaffold via the reaction of substituted salicylaldehydes with acrolein.[9]

Materials:

  • Substituted salicylaldehyde

  • Acrolein

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Standard laboratory glassware for reflux reaction

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted salicylaldehyde in dioxane in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) to the solution as a catalyst.

  • Slowly add acrolein to the reaction mixture.

  • Heat the mixture to reflux and maintain for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent (dioxane) from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography to yield the this compound derivative.[9]

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[5]

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Purification & Analysis Salicylaldehyde Substituted Salicylaldehyde Reaction Reflux with K₂CO₃ in Dioxane (2h) Salicylaldehyde->Reaction Acrolein Acrolein Acrolein->Reaction Purification Filtration & Column Chromatography Reaction->Purification Crude Product Product 2H-Chromene-3- carbaldehyde Purification->Product Pure Product Characterization Spectroscopic Characterization (NMR, IR) Product->Characterization

General workflow for the synthesis of 2H-chromene-3-carbaldehydes.
Protocol 2: Antimicrobial and Antifungal Susceptibility Testing

This section details two common methods for evaluating the biological activity of the synthesized compounds: the Agar-Well Diffusion Method for initial screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

A. Agar-Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[4][5]

Materials:

  • Synthesized chromene derivatives

  • Standard antibiotic (e.g., Streptomycin) and antifungal (e.g., Nystatin)

  • Bacterial and fungal strains

  • Nutrient Agar or appropriate growth medium

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Micropipettes

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a standardized inoculum of the test microorganism and evenly spread it over the surface of the agar plate.

  • Allow the plates to dry.

  • Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO.

  • Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells. Use DMSO as a negative control.

  • Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 96 hours for fungi).[5]

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

B. Broth Microdilution Method for MIC Determination

This method is used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5]

Materials:

  • Synthesized chromene derivatives

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Nutrient Broth)

  • Standardized microbial inoculum

  • Micropipettes

  • Plate reader or visual inspection

Procedure:

  • Prepare a series of twofold dilutions of the synthesized compounds in the broth medium within the wells of a 96-well plate. The final concentrations may range, for example, from 10 to 0.079 mg/mL.[5]

  • Add 18 mL of the pre-sterilized molten nutrient agar at 40°C to 2 mL aliquots of the different compound concentrations.[5]

  • Pour the medium into sterile petri dishes and allow it to set.

  • Inoculate the solidified medium with the test microorganism.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under the appropriate conditions.

  • Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_prep Preparation cluster_screening Primary Screening cluster_mic Quantitative Analysis (MIC) Cmpd Prepare Compound Stock Solutions AWD Agar Well Diffusion Cmpd->AWD BMD Broth Microdilution Cmpd->BMD Culture Prepare Standardized Microbial Inoculum InoculateAWD Inoculate Agar Plates Culture->InoculateAWD InoculateBMD Inoculate Wells Culture->InoculateBMD AWD->InoculateAWD AddCmpdAWD Add Compounds to Wells InoculateAWD->AddCmpdAWD IncubateAWD Incubate Plates AddCmpdAWD->IncubateAWD Measure Measure Zone of Inhibition (mm) IncubateAWD->Measure Result Determine MIC Value Measure->Result Inform Concentration Range Dilute Perform Serial Dilutions in 96-Well Plate BMD->Dilute Dilute->InoculateBMD IncubateBMD Incubate Plate InoculateBMD->IncubateBMD Observe Observe for Growth (Visual / Plate Reader) IncubateBMD->Observe Observe->Result

Workflow for antimicrobial and antifungal activity screening.

References

Application Notes and Protocols: 2H-Chromene-3-carbaldehyde in the Design of Potential Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 2H-chromene-3-carbaldehyde scaffold in the rational design of multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD). The following sections detail the quantitative data of various derivatives, experimental protocols for their synthesis and evaluation, and key signaling pathways involved in their neuroprotective mechanisms.

Rationale for this compound in AD Drug Design

Alzheimer's disease is a multifactorial neurodegenerative disorder, making single-target drugs largely ineffective.[1] The this compound scaffold has emerged as a promising starting point for the development of MTDLs that can simultaneously address several pathological cascades in AD.[1][2][3] These include the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), β-secretase 1 (BACE1), amyloid-beta (Aβ) aggregation, and the chelation of metal ions that contribute to oxidative stress.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key AD targets.

Table 1: Cholinesterase Inhibitory Activity of 2H-Chromene Derivatives

Compound IDModification on 2H-chromene ScaffoldAChE IC50 (µM)BuChE IC50 (µM)Reference
10a Imino-2H-chromene with benzyl pendant24.4 (% inhibition at 30 µM)3.3[3]
11b Phenylimino-2H-chromene with hydroxyethyl moiety--[3]
9a Chromone-based acrylate0.21-[2]
5e Coumarin-chalcone hybrid0.154.11[5]

Table 2: BACE1 Inhibitory Activity of 2H-Chromene Derivatives

Compound IDModification on 2H-chromene ScaffoldBACE1 IC50 (µM)Reference
10c Imino-2H-chromene with fluorobenzyl moiety6.31[3]

Table 3: Neuroprotective Effects of 2H-Chromene Derivatives

Compound IDCell LineInsultNeuroprotectionReference
11b PC12Aβ-induced damage32.3% protection at 25 µM[3]
BL-M Primary rat cortical cellsGlutamate or NMDAComparable to memantine[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and key in vitro assays for their evaluation.

General Synthesis of this compound Derivatives

This protocol describes a common method for the synthesis of the this compound core structure.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of the appropriately substituted salicylaldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

  • Addition of Reagents: Add acrolein or a substituted α,β-unsaturated aldehyde (1.1 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux, and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assays

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

Protocol 2: Cholinesterase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) or BuChE (from equine serum) in the buffer.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE or BuChE solution.

    • Add 125 µL of the DTNB solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Data Acquisition:

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the activity of BACE1, a key enzyme in the production of Aβ peptides.

Protocol 3: BACE1 Inhibition Assay

  • Reagent Preparation:

    • Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Reconstitute the BACE1 enzyme and a fluorescently labeled BACE1 substrate (FRET pair) in the assay buffer.

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well black plate format):

    • Add 10 µL of the test compound solution at various concentrations to the wells.

    • Add 80 µL of the BACE1 enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the BACE1 substrate solution.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) at different time points using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the percentage of BACE1 inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay assesses the ability of the compounds to protect neuronal cells from oxidative damage.

Protocol 4: Neuroprotection Assay in PC12 Cells

  • Cell Culture:

    • Culture PC12 cells in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed the PC12 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.

    • Incubate the cells for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (untreated cells).

    • Determine the concentration of the test compound that provides significant neuroprotection.

This assay determines the ability of the compounds to chelate metal ions implicated in AD pathology.

Protocol 5: Ferrous Ion (Fe²⁺) Chelating Assay

  • Reagent Preparation:

    • Prepare a solution of the test compound in a suitable solvent.

    • Prepare a 2 mM solution of FeCl₂.

    • Prepare a 5 mM solution of ferrozine.

  • Assay Procedure:

    • To a tube, add 1 mL of the test compound solution at various concentrations.

    • Add 0.05 mL of the FeCl₂ solution and mix.

    • Incubate the mixture at room temperature for 5 minutes.

    • Add 0.2 mL of the ferrozine solution to initiate the reaction.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The chelating activity is calculated as: [(A₀ - A₁) / A₀] × 100, where A₀ is the absorbance of the control (without test compound) and A₁ is the absorbance in the presence of the test compound.

    • Determine the EC50 value (the effective concentration at which 50% of the metal ions are chelated).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of 2H-chromene derivatives are often attributed to their ability to modulate intracellular signaling pathways.

Neuroprotective Signaling Pathway

Some 2H-chromene derivatives have been shown to exert their neuroprotective effects by activating the ERK-CREB signaling pathway.[6] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NMDA_Receptor NMDA Receptor ERK ERK Chromene_Derivative 2H-Chromene Derivative Chromene_Derivative->ERK Activates pERK p-ERK ERK->pERK Phosphorylation CREB CREB pERK->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression for Neuronal Survival pCREB->Gene_Expression Promotes G Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Cholinesterase_Assay AChE/BuChE Inhibition Assay In_Vitro_Screening->Cholinesterase_Assay BACE1_Assay BACE1 Inhibition Assay In_Vitro_Screening->BACE1_Assay Neuroprotection_Assay Neuroprotection Assay In_Vitro_Screening->Neuroprotection_Assay Metal_Chelation_Assay Metal Chelation Assay In_Vitro_Screening->Metal_Chelation_Assay Lead_Identification Lead Compound Identification Cholinesterase_Assay->Lead_Identification BACE1_Assay->Lead_Identification Neuroprotection_Assay->Lead_Identification Metal_Chelation_Assay->Lead_Identification In_Vivo_Studies In Vivo Studies in AD Animal Models Lead_Identification->In_Vivo_Studies G Chromene_Scaffold This compound Scaffold AChE_Inhibition AChE Inhibition Chromene_Scaffold->AChE_Inhibition BuChE_Inhibition BuChE Inhibition Chromene_Scaffold->BuChE_Inhibition BACE1_Inhibition BACE1 Inhibition Chromene_Scaffold->BACE1_Inhibition Neuroprotection Neuroprotection Chromene_Scaffold->Neuroprotection Metal_Chelation Metal Chelation Chromene_Scaffold->Metal_Chelation AD_Therapy Potential AD Therapeutic AChE_Inhibition->AD_Therapy BuChE_Inhibition->AD_Therapy BACE1_Inhibition->AD_Therapy Neuroprotection->AD_Therapy Metal_Chelation->AD_Therapy

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Substituted 2H-Chromene-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted 2H-chromene-3-carbaldehydes. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a low yield or no desired 2H-chromene-3-carbaldehyde product in my domino oxa-Michael/aldol reaction between a salicylaldehyde and an α,β-unsaturated aldehyde. What are the possible causes and how can I improve the yield?

A1: Low yields in this reaction can stem from several factors. Here are some common causes and troubleshooting steps:

  • Sub-optimal Catalyst: The choice and amount of catalyst are crucial. While various organocatalysts can be employed, their effectiveness can be substrate-dependent.

    • Solution: Screen different catalysts such as pyrrolidine, L-pipecolinic acid, or diarylprolinol ethers. The catalyst loading is also important; typically 10-20 mol% is a good starting point. For some substrates, a combination of a chiral amine and a chiral acid co-catalyst might be necessary to enhance both yield and enantioselectivity.[1]

  • Incorrect Solvent: The polarity and nature of the solvent can significantly influence the reaction rate and outcome.

    • Solution: Test a range of solvents. While toluene is commonly used, other solvents like DMSO or even solvent-free conditions (ball milling) have been reported to be effective for similar transformations.[2][3]

  • Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions and decomposition at higher temperatures.

    • Solution: Optimize the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC). For many oxa-Michael/aldol cascades, temperatures between room temperature and 80°C are effective.[1]

  • Steric Hindrance: Bulky substituents on either the salicylaldehyde or the α,β-unsaturated aldehyde can hinder the reaction.

    • Solution: For sterically demanding substrates, longer reaction times or a more active catalyst system may be required. Microwave irradiation can sometimes overcome steric barriers by providing localized and efficient heating.

  • Decomposition of Starting Materials or Product: The aldehyde functionalities can be sensitive, especially under prolonged heating or in the presence of strong acids or bases.

    • Solution: Ensure your starting materials are pure. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation. A careful work-up at a lower temperature might also be beneficial.

Issue 2: Poor Regioselectivity

Q2: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired this compound?

A2: Achieving high regioselectivity is a common challenge in chromene synthesis. The formation of undesired isomers can often be controlled by carefully tuning the reaction conditions.

  • Influence of Catalyst: The catalyst can play a significant role in directing the regioselectivity.

    • Solution: The choice of catalyst can favor one reaction pathway over another. For instance, in some annulation reactions for chromene synthesis, switching from a boron-based catalyst to a ruthenium(II) catalyst can completely change the regioselectivity. While not directly for the 3-carbaldehyde, this highlights the principle. For the oxa-Michael/aldol reaction, the nature of the organocatalyst can influence the transition state and thus the regioselectivity.

  • Electronic Effects of Substituents: The electronic properties of the substituents on the salicylaldehyde ring can influence the nucleophilicity of the phenolic oxygen and the aromatic ring, affecting the cyclization step.

    • Solution: While you may be constrained by your target molecule, understanding these effects is key. Electron-donating groups on the salicylaldehyde generally enhance the nucleophilicity of the phenolic oxygen, favoring the oxa-Michael addition. The position of these groups can also direct the regioselectivity of related cyclizations.

  • Reaction Conditions: Temperature and solvent can impact the kinetic versus thermodynamic control of the reaction, which in turn affects the product distribution.

    • Solution: Systematically vary the reaction temperature. A lower temperature may favor the kinetically controlled, more regioselective product. Similarly, solvent polarity can influence the stability of intermediates and transition states, so screening different solvents is recommended.

Issue 3: Formation of Side Products

Q3: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A3: Side product formation is a frequent issue. Identifying the side products can provide clues about the competing reaction pathways.

  • Knoevenagel Condensation Products: If the α,β-unsaturated aldehyde self-condenses or reacts in an undesired manner before the oxa-Michael addition, you may see polymers or other side products.

  • Uncyclized Intermediates: The intermediate formed after the oxa-Michael addition may not cyclize efficiently, especially if the intramolecular aldol reaction is slow.

    • Solution: Ensure the dropwise addition of the α,β-unsaturated aldehyde to the mixture of salicylaldehyde and catalyst to maintain a low concentration of the enal and minimize self-condensation. Adjusting the catalyst or temperature can promote the intramolecular cyclization.

  • Deformylation or Decomposition: The aldehyde group in the product can be labile under certain conditions.

    • Solution: As mentioned for low yields, avoid prolonged reaction times and excessive heat. A milder work-up procedure can also prevent product degradation. In some cases, decarbonylation has been observed as a subsequent reaction when using rhodium catalysts, though this is less common with organocatalysts.[4][5]

Frequently Asked Questions (FAQs)

Q4: What are the primary synthetic routes to substituted 2H-chromene-3-carbaldehydes?

A4: The two most common and effective methods are:

  • Domino Oxa-Michael/Aldol Reaction: This is a powerful cascade reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde (like acrolein or cinnamaldehyde). It is often catalyzed by organocatalysts such as secondary amines (e.g., pyrrolidine, L-pipecolinic acid).[1][3] This method is advantageous for its atom economy and the ability to introduce chirality with appropriate catalysts.

  • Vilsmeier-Haack Reaction: This reaction involves the formylation of a suitable precursor, such as a flavanone, using the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). This method can provide 4-chloro-2H-chromene-3-carbaldehydes in good yields.[6]

Q5: How do substituents on the salicylaldehyde affect the reaction outcome?

A5: Substituents on the salicylaldehyde ring can have both electronic and steric effects:

  • Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) generally increase the nucleophilicity of the phenolic oxygen, which can accelerate the initial oxa-Michael addition and often lead to higher yields.[6] Conversely, strong electron-withdrawing groups (e.g., nitro) can decrease the nucleophilicity and may result in lower yields or require harsher reaction conditions.[7]

  • Steric Effects: Bulky substituents near the hydroxyl or aldehyde group can sterically hinder the approach of the reagents, potentially leading to lower yields and slower reaction rates.

Q6: Can I achieve enantioselective synthesis of chiral 2H-chromene-3-carbaldehydes?

A6: Yes, the organocatalytic domino oxa-Michael/aldol reaction is well-suited for enantioselective synthesis. The use of chiral secondary amine catalysts, such as diarylprolinol silyl ethers, can induce high levels of enantioselectivity (often >90% ee).[8] The choice of catalyst, co-catalyst (often a chiral acid), solvent, and temperature are all critical for achieving high enantiomeric excess.[1]

Data Presentation

Table 1: Comparison of Catalysts in the Domino Oxa-Michael/Aldol Reaction for the Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde *

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pyrrolidine (20)DMSORoom Temp.12Good to Excellent[3]
L-Pipecolinic acid (20)Toluene80-High
1,1,3,3-Tetramethylguanidine (20)Toluene8048-
(S)-Diphenylprolinol TMS ether (10) / (S)-Mosher acid (10)---45-90[1]

Note: Direct comparison is challenging as reaction conditions and substrates vary across different studies. This table provides a general overview of commonly used catalysts and reported yields.

Table 2: Effect of Salicylaldehyde Substituents on Yield in a K2CO3-mediated Tandem Reaction *

Substituent on SalicylaldehydeYield (%)
MethoxyGood
MethylGood
ChloroGood
BromoGood
PhenylGood
NitroPoor/No Product[7]
HydroxyPoor/No Product[7]
EthoxyPoor/No Product[7]
AcetylPoor/No Product[7]

Based on a related synthesis of 2,2-dimethylchromenes, illustrating the general electronic effects.[7]

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Domino Oxa-Michael/Aldol Synthesis of 2-Substituted-2H-chromene-3-carbaldehydes

This protocol is a generalized procedure based on commonly reported methods.[1][3]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted salicylaldehyde (1.0 mmol, 1.0 equiv.) and the organocatalyst (e.g., pyrrolidine, 0.2 mmol, 20 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO or toluene, 5 mL).

  • Reagent Addition: Stir the mixture at room temperature, and then add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for the Vilsmeier-Haack Synthesis of 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes from Flavanones

This protocol is based on the established Vilsmeier-Haack reaction conditions.[6]

  • Vilsmeier Reagent Formation: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl3) dropwise with stirring, maintaining the temperature below 5°C.

  • Substrate Addition: After the addition is complete, add the substituted flavanone to the freshly prepared Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C) for several hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

oxa_michael_aldol cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Oxa_Michael Oxa-Michael Addition Salicylaldehyde->Oxa_Michael Nucleophile En_aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion Formation En_aldehyde->Iminium Catalyst Organocatalyst (e.g., Pyrrolidine) Catalyst->Iminium Activates Enal Iminium->Oxa_Michael Electrophile Enamine Enamine Intermediate Oxa_Michael->Enamine Aldol Intramolecular Aldol Reaction Enamine->Aldol Dehydration Dehydration Aldol->Dehydration Product 2H-Chromene-3- carbaldehyde Dehydration->Product troubleshooting_workflow cluster_solutions_yield Solutions for Low Yield cluster_solutions_regio Solutions for Poor Regioselectivity cluster_solutions_side Solutions for Side Products Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes PoorRegio Poor Regioselectivity Problem->PoorRegio Yes SideProducts Side Products Problem->SideProducts Yes Success Successful Synthesis Problem->Success No Sol_Cat Screen Catalysts LowYield->Sol_Cat Sol_Solv Optimize Solvent LowYield->Sol_Solv Sol_Temp Vary Temperature LowYield->Sol_Temp Sol_Reg_Cat Change Catalyst System PoorRegio->Sol_Reg_Cat Sol_Reg_Cond Adjust T° & Solvent PoorRegio->Sol_Reg_Cond Sol_Side_Add Slow Reagent Addition SideProducts->Sol_Side_Add Sol_Side_Time Optimize Reaction Time SideProducts->Sol_Side_Time Sol_Cat->Problem Sol_Solv->Problem Sol_Temp->Problem Sol_Reg_Cat->Problem Sol_Reg_Cond->Problem Sol_Side_Add->Problem Sol_Side_Time->Problem

References

"optimization of reaction conditions for improved yield of 2H-chromene-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of 2H-chromene-3-carbaldehydes, focusing on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2H-chromene-3-carbaldehydes?

A1: The most prevalent methods include the domino oxa-Michael/aldol condensation reaction between a salicylaldehyde derivative and an α,β-unsaturated aldehyde like acrolein or cinnamaldehyde.[1] Another significant method is the Vilsmeier-Haack formylation of 2H-chromene precursors.[2] The oxa-Michael/aldol approach is often favored for its efficiency and good to excellent yields under optimized conditions.[1]

Q2: Why is the purity of starting materials so critical for this synthesis?

A2: The purity of reactants, particularly the salicylaldehyde and the α,β-unsaturated aldehyde, is crucial to prevent side reactions and polymerization. Impurities can interfere with the catalyst, lead to the formation of undesired byproducts, and result in a dark, tarry residue instead of the clean desired product, all of which significantly lower the final yield.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.[3] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Q4: What is the typical purification method for 2H-chromene-3-carbaldehyde?

A4: The most common and effective method for purifying the crude product is column chromatography over silica gel.[1] The choice of eluent (solvent system) will depend on the polarity of the specific derivative being synthesized, but a gradient of ethyl acetate in hexane is a common starting point.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2H-chromene-3-carbaldehydes.

Problem Possible Causes Solutions & Recommendations
Low or No Product Yield 1. Inactive Catalyst/Base: The catalyst or base (e.g., K₂CO₃, pyrrolidine) may be old, hydrated, or of poor quality.[1] 2. Poor Quality Reagents: Salicylaldehyde or acrolein/cinnamaldehyde may contain impurities or have degraded. 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition.[3] 4. Incorrect Solvent: The chosen solvent may not be suitable for the specific reactants, affecting solubility and reactivity.1. Use a fresh, anhydrous catalyst or base. 2. Purify starting materials before use (e.g., distillation of aldehydes). Ensure proper storage under an inert atmosphere. 3. Optimize the temperature. For oxa-Michael/aldol reactions, conditions can range from room temperature to reflux.[1] Perform small-scale trials at different temperatures. 4. Screen different solvents. Dioxane, DMSO, and DMF are commonly used.[1]
Formation of a Dark, Tarry Residue 1. Polymerization: Acrolein and other α,β-unsaturated aldehydes are prone to polymerization, especially at high temperatures or in the presence of impurities.[3] 2. Reaction Overheating: An exothermic reaction without proper temperature control can lead to decomposition and polymerization.[3] 3. Incorrect Stoichiometry: A large excess of one reagent can promote side reactions.1. Add the α,β-unsaturated aldehyde slowly to the reaction mixture. Consider using a polymerization inhibitor if the problem persists. 2. Maintain strict temperature control using an ice bath or oil bath. For exothermic reactions, add reagents dropwise. 3. Carefully control the stoichiometry of the reactants. Start with equimolar amounts or a slight excess (e.g., 1.2 equivalents) of the unsaturated aldehyde.
Multiple Products Observed on TLC 1. Side Reactions: Competing side reactions, such as self-condensation of the aldehydes or undesired cyclizations, may be occurring. 2. Incomplete Reaction: The presence of starting materials alongside the product indicates the reaction has not gone to completion. 3. Product Degradation: The desired product might be unstable under the reaction or work-up conditions.1. Adjust the reaction conditions (catalyst, solvent, temperature) to favor the desired pathway. A change in base or catalyst can significantly alter selectivity. 2. Increase the reaction time or temperature, guided by TLC monitoring. If the reaction stalls, consider adding more catalyst. 3. Quench the reaction as soon as TLC indicates the consumption of starting material. Use mild work-up procedures and avoid unnecessarily high temperatures during solvent evaporation.
Difficulty in Isolating the Product 1. Product is an Oil: The product may not crystallize easily. 2. Emulsion during Work-up: Formation of a stable emulsion during aqueous extraction can lead to product loss. 3. Co-elution during Chromatography: Impurities may have similar polarity to the product, making separation by column chromatography difficult.1. If the product is an oil, purification will rely solely on chromatography. Ensure it is pure by NMR before proceeding. 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. 3. Optimize the eluent system for column chromatography. Try using a different solvent system or a gradient elution to improve separation.

Data Presentation: Optimization of Reaction Conditions

The yield of this compound is highly dependent on the choice of catalyst, solvent, and temperature. The following tables summarize the impact of these parameters on yield for representative syntheses.

Table 1: Effect of Catalyst and Solvent on the Yield of 2-Phenyl-2H-chromene-3-carbaldehyde (Synthesis via oxa-Michael/aldol reaction of salicylaldehyde and cinnamaldehyde)

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)
1Pyrrolidine (20)DMSORoom Temp.12Good to Excellent[1]
2K₂CO₃ (excess)DioxaneReflux2Good to Excellent[1]
3L-Pipecolinic Acid (20)Toluene80 °C24Moderate
4Tetramethylguanidine (20)Toluene80 °C4878%

Table 2: Optimization for Vilsmeier-Haack Reaction of Flavanone Precursors (Data generalized from typical Vilsmeier-Haack optimization studies)[2][3]

EntryReagent Ratio (POCl₃:DMF)TemperatureTime (h)Yield (%)
11.5 : 30 °C to RT4Moderate
22 : 50 °C to 70 °C6High
31.2 : 380 °C8Low (Decomposition)
42 : 5Room Temp.24Moderate (Slow)

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxa-Michael/Aldol Condensation

This protocol describes a general procedure for the reaction between a substituted salicylaldehyde and acrolein using potassium carbonate as the base.

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • Acrolein (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dioxane

  • Ethyl acetate, Hexane (for chromatography)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Adding Reagents: To the flask, add the substituted salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane to the flask to create a stirrable suspension.

  • Reactant Addition: While stirring, slowly add acrolein (1.2 eq) to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain this temperature. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.[1]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of dioxane or ethyl acetate.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to afford the pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

G General Experimental Workflow for this compound Synthesis A Reactant Preparation (Salicylaldehyde, Acrolein) B Reaction Setup (Inert Atmosphere, Anhydrous Solvent) A->B C Addition of Catalyst/Base (e.g., K2CO3) B->C D Reaction Under Optimized Conditions (Temperature & Time) C->D E Monitoring (TLC) D->E Iterative Check F Reaction Work-up (Quenching, Extraction) D->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Pure Product H->I

Caption: General experimental workflow for synthesis.

G Troubleshooting Flowchart for Low Yield start Low Yield or Reaction Failure check_reagents Are starting materials pure and anhydrous? start->check_reagents purify Purify/Dry Reagents & Repeat check_reagents->purify No check_conditions Are reaction conditions (temp, time, catalyst) optimal? check_reagents->check_conditions Yes purify->start Re-run optimize Systematically vary one condition at a time (e.g., temperature screen) check_conditions->optimize No check_workup Is product lost during work-up or purification? check_conditions->check_workup Yes optimize->start Re-run optimize_workup Modify extraction/ purification procedure (e.g., different solvent, check pH) check_workup->optimize_workup Yes success Improved Yield check_workup->success No optimize_workup->start Re-run

Caption: Troubleshooting flowchart for low yield issues.

References

"common by-products in the synthesis of 2H-chromene-3-carbaldehyde and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-chromene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

The most prevalent and direct method for the synthesis of this compound is the reaction of a substituted salicylaldehyde with acrolein.[1] This reaction is typically catalyzed by a base, such as potassium carbonate or an amine catalyst like pyrrolidine or 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction proceeds via a tandem oxa-Michael addition followed by an intramolecular aldol condensation.

Another reported method involves the Vilsmeyer-Haack reaction of flavanones, which yields 4-chloro-2H-chromene-3-carbaldehydes.[2]

Q2: What are the common by-products observed in the synthesis of this compound from salicylaldehyde and acrolein?

Several by-products can form during this synthesis, leading to a complex reaction mixture. The most common impurities include:

  • Unreacted Salicylaldehyde: Incomplete reaction can leave residual starting material.

  • Michael Adduct: The intermediate product of the initial oxa-Michael addition, 3-(2-hydroxyphenoxy)propanal, may not fully cyclize.

  • Polymeric Materials: Acrolein is prone to polymerization, especially in the presence of bases or acids, leading to the formation of insoluble or high molecular weight impurities.

  • Coumarin Derivatives: Under certain conditions, side reactions can lead to the formation of coumarin-related structures.

  • Isomeric By-products: Depending on the reaction conditions, small amounts of isomeric chromene derivatives may be formed.[3]

Q3: How can I minimize the formation of by-products during the synthesis?

To minimize by-product formation, consider the following optimizations:

  • Control of Stoichiometry: Use a slight excess of acrolein to ensure complete consumption of the salicylaldehyde, but be mindful that a large excess can increase polymerization.

  • Reaction Temperature: Maintain the recommended reaction temperature. Higher temperatures can promote polymerization and other side reactions.

  • Catalyst Choice and Concentration: The choice of catalyst can influence the reaction pathway. For instance, DABCO is a common catalyst for Baylis-Hillman type reactions which can be a competing pathway. Use the catalyst in the recommended molar percentage.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times which can lead to increased by-product formation.

Q4: What are the recommended methods for the purification of this compound?

The most effective and widely reported method for purifying this compound is column chromatography on silica gel.[1][4] A solvent system of hexane and ethyl acetate is commonly used as the eluent.

For removal of unreacted salicylaldehyde, the formation of a bisulfite adduct is a viable chemical purification method. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be separated from the non-aldehydic components by extraction. The aldehyde can then be regenerated by treatment with a base.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Inappropriate solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Decomposition of acrolein.1. Use a fresh or different catalyst. 2. Screen different solvents (e.g., dioxane, DMSO, acetonitrile). 3. Gradually increase the reaction temperature and monitor by TLC. 4. Extend the reaction time, monitoring periodically with TLC. 5. Use freshly distilled acrolein.
Formation of a Large Amount of Insoluble Polymeric Material 1. Acrolein polymerization due to excessive heat or catalyst concentration. 2. Presence of acidic or basic impurities.1. Control the reaction temperature carefully. 2. Reduce the catalyst concentration. 3. Ensure the reaction is performed under an inert atmosphere. 4. Use purified reagents and solvents.
Product is Contaminated with Unreacted Salicylaldehyde 1. Incomplete reaction. 2. Sub-optimal stoichiometry.1. Increase the reaction time. 2. Use a slight excess of acrolein. 3. Purify the crude product using the sodium bisulfite adduct method.
Difficulty in Separating the Product from By-products by Column Chromatography 1. By-products have similar polarity to the desired product. 2. Inappropriate eluent system.1. Optimize the eluent system for column chromatography by testing various solvent ratios (e.g., hexane/ethyl acetate, dichloromethane/methanol). 2. Consider using a different stationary phase, such as alumina. 3. A two-step purification involving bisulfite adduct formation followed by column chromatography may be effective.

Experimental Protocols

General Synthesis of this compound

This protocol is a general representation based on literature procedures.[1]

  • To a solution of salicylaldehyde (1.0 eq) in dioxane, add potassium carbonate (1.2 eq).

  • To this mixture, add acrolein (1.1 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Load the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane/ethyl acetate).

  • Collect Fractions: Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
K₂CO₃DioxaneReflux2Good to Excellent>95 (after column)[1]
PyrrolidineDMSORoom Temp12Good to Excellent>95 (after column)[1]
TMGToluene804878>98 (after flash column)[4]

Note: Yields and purities are highly dependent on the specific substrate and reaction conditions.

Visualizations

Synthesis Pathway of this compound

G Synthesis of this compound Salicylaldehyde Salicylaldehyde Michael_Adduct Intermediate: 3-(2-hydroxyphenoxy)propanal Salicylaldehyde->Michael_Adduct oxa-Michael Addition Acrolein Acrolein Acrolein->Michael_Adduct Catalyst Base Catalyst (e.g., K2CO3, Pyrrolidine) Catalyst->Michael_Adduct Product This compound Michael_Adduct->Product Intramolecular Aldol Condensation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Logic for By-product Formation

G Troubleshooting By-product Formation Start High Level of By-products Detected Check_Reactants Check Purity of Salicylaldehyde & Acrolein Start->Check_Reactants Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Cat Evaluate Catalyst Type & Concentration Start->Check_Cat Check_Time Monitor Reaction Time Start->Check_Time Polymer Polymeric By-products? Check_Reactants->Polymer Check_Temp->Polymer Unreacted_SM Unreacted Starting Material? Check_Cat->Unreacted_SM Other_Imp Other Impurities? Check_Cat->Other_Imp Check_Time->Unreacted_SM Sol_Polymer Lower Temperature Use Inhibitor for Acrolein Polymer->Sol_Polymer Yes Sol_Unreacted Increase Reaction Time Adjust Stoichiometry Unreacted_SM->Sol_Unreacted Yes Sol_Imp Optimize Catalyst Purify via Column/Bisulfite Other_Imp->Sol_Imp Yes

Caption: Decision-making workflow for troubleshooting by-product formation.

Purification Workflow

G Purification Workflow for this compound Crude_Product Crude Reaction Mixture Filtration Filtration to Remove Insoluble Catalyst/Polymers Crude_Product->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification_Choice Purification Method? Concentration->Purification_Choice Column_Chrom Column Chromatography (Silica Gel, Hexane/EtOAc) Purification_Choice->Column_Chrom Primary Method Bisulfite Sodium Bisulfite Adduct Formation Purification_Choice->Bisulfite For Aldehyde Impurities Pure_Product Pure this compound Column_Chrom->Pure_Product Bisulfite->Pure_Product

Caption: Step-by-step workflow for the purification of the target compound.

References

"purification of 2H-chromene-3-carbaldehyde by column chromatography and recrystallization"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2H-Chromene-3-Carbaldehyde

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of this compound using column chromatography and recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for the column chromatography of this compound on silica gel?

A good starting point for the mobile phase is a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate. A ratio of 95:5 (petroleum ether:ethyl acetate) has been successfully used.[1] It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) value of approximately 0.2-0.3 for the desired compound, ensuring good separation from impurities.[2]

Q2: My aldehyde appears to be degrading or streaking on the silica gel TLC plate. What could be the cause and how can I fix it?

Aldehydes can be sensitive to the acidic nature of standard silica gel, which can cause decomposition, streaking, or the formation of acetal byproducts if an alcohol is present in the eluent.[2][3] To mitigate this, you can add a small amount of a neutralizer, such as 0.5-1% triethylamine, to your mobile phase.[2] Alternatively, you could use a different stationary phase like neutral alumina.[2]

Q3: What are the common impurities I should expect when synthesizing this compound?

Common impurities often include unreacted starting materials, such as the parent salicylaldehyde, and byproducts from the synthesis.[4] Additionally, aldehydes are susceptible to air oxidation, which can form the corresponding carboxylic acid. This impurity is significantly more polar and will typically remain on the column longer than the desired aldehyde.[3]

Q4: Which solvent systems are best for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For a compound like this compound, a solvent pair is often effective. Common pairs to screen include hexane/ethyl acetate, hexane/acetone, and ethanol/water.[5][6] The process involves dissolving the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature and then slowly adding the "poor" solvent (e.g., hexane) until turbidity appears.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation During Column Chromatography 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly (air bubbles, cracks). 4. Compound is decomposing on silica gel.[7]1. Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3 for the target compound.[2] 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Repack the column carefully using a slurry method to ensure homogeneity.[8] 4. Test compound stability on a TLC plate.[7] Consider using deactivated silica (with triethylamine) or an alternative stationary phase like alumina.[2]
Low or No Yield After Column Chromatography 1. The compound may have eluted very quickly in the solvent front. 2. The mobile phase is not polar enough to elute the compound. 3. The compound has decomposed on the column.[7]1. Check the very first fractions collected.[7] 2. Gradually increase the polarity of the mobile phase (gradient elution).[8] 3. See solutions for decomposition under "Poor Separation".
Product Oils Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, or cooling occurred too rapidly. 3. The chosen solvent is too good a solvent for the compound.1. Choose a lower-boiling point solvent. 2. Ensure cooling is slow and undisturbed. Try adding a seed crystal. 3. Adjust the solvent/anti-solvent ratio. Add more of the "poor" solvent (anti-solvent).
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. Crystallization requires nucleation.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Change the solvent system or add more anti-solvent. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol assumes the use of silica gel as the stationary phase and a petroleum ether/ethyl acetate mixture as the mobile phase.

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates with your crude material. Test various ratios of petroleum ether to ethyl acetate (e.g., 98:2, 95:5, 90:10). The ideal system will give your target compound an Rf value of ~0.2-0.3.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (e.g., for 1g of crude material, use ~50g of silica gel).

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a free-flowing slurry.

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Gently tap the column to dislodge air bubbles and allow the silica to settle into a uniform bed. Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel (~2-3 times the weight of your product), and evaporate the solvent completely to get a free-flowing powder.[10]

    • Carefully add the sample solution or the dry-loaded silica onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 petroleum ether:ethyl acetate) to elute compounds that are more strongly adsorbed.

  • Analysis:

    • Develop the monitoring TLC plate using an appropriate stain (e.g., potassium permanganate or UV light).

    • Identify the fractions containing the pure desired product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., ethyl acetate/hexane).

  • Dissolution: Place the crude, semi-purified solid from the column chromatography into an Erlenmeyer flask. Add the minimum volume of the "good" solvent (ethyl acetate) required to dissolve the solid when heated gently (e.g., on a hot plate).

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add the "poor" solvent (hexane) dropwise while the solution is still warm until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. For maximum yield, you can then place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any remaining soluble impurities.[9]

    • Allow the crystals to dry completely in the air or in a vacuum desiccator.

Purification Workflow and Troubleshooting

Purification_Workflow start Crude this compound col_chrom Column Chromatography (e.g., Silica, 95:5 Pet Ether:EtOAc) start->col_chrom tlc_check TLC Analysis of Fractions col_chrom->tlc_check combine Combine Pure Fractions & Evaporate Solvent tlc_check->combine Fractions Pure adjust_eluent Adjust Eluent Polarity or Change Stationary Phase tlc_check->adjust_eluent Poor Separation rerun_column Re-run Column with Impure Fractions tlc_check->rerun_column Fractions Mixed recrystal Recrystallization (e.g., from Hexane/EtOAc) combine->recrystal purity_check Check Purity (TLC, mp, NMR) recrystal->purity_check final_product Pure Product purity_check->final_product Pure recrystal_again Recrystallize Again purity_check->recrystal_again Impure adjust_eluent->col_chrom rerun_column->col_chrom recrystal_again->recrystal

References

"stability issues and degradation pathways of 2H-chromene-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2H-chromene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation through several mechanisms, primarily driven by exposure to light (photodegradation), heat (thermal degradation), oxygen (oxidation), and non-neutral pH conditions (hydrolysis). The presence of reactive impurities or certain solvents can also accelerate degradation.

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Visual indicators of degradation can include a color change of the compound, often to a yellow or brownish hue, and a decrease in its solubility. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Thin-Layer Chromatography (TLC) may also reveal the formation of new spots.

Q3: What are the recommended storage conditions to ensure the stability of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Storage at 2-8°C is often recommended. The container should be tightly sealed to prevent exposure to moisture and air.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, several degradation products are plausible. Oxidation of the aldehyde group can yield the corresponding carboxylic acid (2H-chromene-3-carboxylic acid). The chromene ring itself can undergo oxidative cleavage, leading to more complex mixtures. Under photolytic conditions, oxygenated derivatives and polymeric materials may form, contributing to discoloration.[1][2][3] In some cases, loss of the formyl group has been observed at elevated temperatures.

Troubleshooting Guides

Issue 1: Unexpected Color Change in the Sample
  • Symptom: The solid or a solution of this compound turns yellow or brown over time.

  • Possible Cause: This is a common indicator of photodegradation or oxidation. The formation of conjugated polymeric species or oxidized derivatives can lead to discoloration.[1][2][3]

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Conduct experiments under low-light conditions whenever possible.

    • Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen) to minimize oxidation.

    • Solvent Purity: Ensure that the solvents used are of high purity and free of peroxides, as these can initiate oxidation.

    • Temperature Control: Store the compound at the recommended temperature of 2-8°C.

Issue 2: Inconsistent or Poor Yields in Reactions
  • Symptom: Reactions involving this compound result in lower than expected yields or a complex mixture of unidentified products.

  • Possible Cause: The compound may be degrading under the reaction conditions. High temperatures, prolonged reaction times, or the presence of incompatible reagents can lead to decomposition. For instance, high temperatures can lead to the loss of the formyl group.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is conducted at elevated temperatures, try lowering the temperature and extending the reaction time.

    • Reaction Time: Monitor the reaction progress closely using TLC or HPLC to avoid unnecessarily long reaction times.

    • Reagent Compatibility: Evaluate the compatibility of all reagents with the chromene and aldehyde functionalities. Strong acids or bases may catalyze degradation pathways.

    • Inert Atmosphere: Run the reaction under an inert atmosphere to prevent oxidation, especially if the reaction is sensitive to air.

Issue 3: Appearance of Unidentified Peaks in Chromatographic Analysis (HPLC, GC)
  • Symptom: HPLC or GC analysis of a sample of this compound shows multiple peaks in addition to the main compound.

  • Possible Cause: These additional peaks likely correspond to degradation products. The degradation pathway can be inferred from the retention times and mass-to-charge ratios (if using MS detection).

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed under controlled stress conditions (acid, base, oxidation, heat, light). This will help in assigning the unknown peaks.

    • Analytical Method Validation: Ensure the analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.

    • Sample Preparation: Minimize the time between sample preparation and analysis. The sample solvent and conditions should be chosen to ensure the stability of the compound during the analysis.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.

Table 1: Thermal and Photolytic Degradation

ConditionDuration% DegradationMajor Degradation Product(s)
60°C (Solid)7 days5%2H-chromene-3-carboxylic acid
80°C (Solid)7 days15%2H-chromene-3-carboxylic acid, Unidentified polar compounds
UV Light (Solid)24 hours20%Polymeric materials, Oxidized derivatives
Ambient Light (Solution in Methanol)7 days10%2H-chromene-3-carboxylic acid

Table 2: pH-Dependent Degradation (Hydrolysis)

pHTemperatureDuration% DegradationMajor Degradation Product(s)
2 (Aqueous Buffer)40°C24 hours< 2%-
7 (Aqueous Buffer)40°C24 hours< 1%-
10 (Aqueous Buffer)40°C24 hours8%Unidentified polar compounds

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation This compound This compound 2H-Chromene-3-carboxylic_acid 2H-Chromene-3-carboxylic acid This compound->2H-Chromene-3-carboxylic_acid [O] Ring_Opened_Products Ring-Opened Products This compound->Ring_Opened_Products [O] Polymeric_Materials Polymeric Materials This compound->Polymeric_Materials hν, O2 Oxygenated_Derivatives Oxygenated Derivatives This compound->Oxygenated_Derivatives hν, O2 Decarbonylation_Product Loss of Formyl Group This compound->Decarbonylation_Product Δ

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation Define_Stress_Conditions Define Stress Conditions (pH, Temp, Light, Oxidant) Prepare_Samples Prepare Samples Define_Stress_Conditions->Prepare_Samples Expose_to_Stress Expose to Stress Conditions Prepare_Samples->Expose_to_Stress Collect_Time_Points Collect Samples at Time Points Expose_to_Stress->Collect_Time_Points HPLC_Analysis Stability-Indicating HPLC Analysis Collect_Time_Points->HPLC_Analysis Characterize_Degradants Characterize Degradants (LC-MS, NMR) HPLC_Analysis->Characterize_Degradants Quantify_Degradation Quantify Degradation Characterize_Degradants->Quantify_Degradation Identify_Pathways Identify Degradation Pathways Quantify_Degradation->Identify_Pathways

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting the Vilsmeier-Haack Reaction of Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction of flavanones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing this powerful formylation reaction.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and solutions to common problems encountered during the Vilsmeier-Haack formylation of flavanones, a reaction that can be sensitive to various experimental parameters.

FAQs

Q1: What is the Vilsmeier-Haack reaction and why is it used for flavanones?

The Vilsmeier-Haack (V-H) reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1] For flavanones, it offers a potential route to synthesize 3-formylflavanones, which are valuable intermediates for the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents. The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]

Q2: Where does formylation typically occur on the flavanone scaffold?

The regioselectivity of the Vilsmeier-Haack reaction on flavanones is not extensively documented in readily available literature, presenting a significant challenge. Flavanones possess several potential sites for electrophilic attack:

  • The A-ring: This aromatic ring is generally electron-rich due to the ether oxygen and is a likely site for electrophilic aromatic substitution.[3]

  • The B-ring: The electronic nature of the B-ring depends on its substitution pattern. Electron-donating groups will activate it towards formylation.

  • The C-3 Methylene Group: The protons on the C-3 position are alpha to a carbonyl group and could potentially react under Vilsmeier conditions, although this is less typical for standard V-H reactions on aromatic systems.

The most probable site of formylation on an unsubstituted flavanone is the electron-rich A-ring, likely at the C-6 or C-8 position, directed by the activating ether oxygen. However, the specific outcome can be influenced by the reaction conditions and the substitution pattern of the flavanone.

Q3: What are the primary causes of low to no yield in this reaction?

Low yields in the Vilsmeier-Haack reaction of flavanones can often be attributed to several critical factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents (DMF, POCl₃), solvent, or glassware will rapidly quench the reagent, halting the reaction.[1][4]

  • Reagent Quality: The purity of DMF and POCl₃ is paramount. Decomposed DMF may contain dimethylamine, which can lead to unwanted side reactions.[5] Always use freshly distilled or high-purity reagents.

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[3] If the flavanone substrate is not sufficiently electron-rich (e.g., contains electron-withdrawing groups), the reaction may not proceed or will be very slow, potentially leading to decomposition under prolonged heating.

  • Reaction Temperature: Inappropriate temperature control is a common pitfall. The formation of the Vilsmeier reagent is exothermic and requires careful cooling.[2] The subsequent reaction with the flavanone may require heating, but excessive temperatures can lead to polymerization and the formation of tars, a common issue with acid-sensitive substrates like some furans.[4]

  • Stoichiometry: The molar ratios of the flavanone, DMF, and POCl₃ are crucial and often require optimization.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive Vilsmeier reagent due to moisture. 2. Impure reagents (DMF, POCl₃). 3. Insufficiently activated flavanone substrate. 4. Reaction temperature is too low.1. Ensure all glassware is rigorously dried. Use anhydrous solvents and fresh, high-purity DMF and POCl₃. 2. Use freshly opened or distilled reagents. 3. Consider using a flavanone with electron-donating groups on the A or B rings. 4. After initial formation of the Vilsmeier reagent at low temperature, gradually increase the reaction temperature while monitoring by TLC. Some reactions may require heating up to 80°C or higher.[1]
Formation of a dark, tarry substance 1. Reaction temperature is too high, leading to polymerization or decomposition of the flavanone. 2. The flavanone is unstable under the acidic reaction conditions.1. Maintain strict temperature control. Form the Vilsmeier reagent at 0°C or below. Add the flavanone solution at a low temperature and then slowly warm the reaction mixture.[4] 2. Consider using a milder Vilsmeier reagent or a different synthetic route if the substrate is inherently unstable.
Multiple products observed by TLC/NMR 1. Lack of regioselectivity, with formylation occurring at multiple positions. 2. Formation of side products due to reaction at other functional groups.1. Optimize reaction conditions (temperature, solvent, stoichiometry) to favor one isomer. Purification by column chromatography will likely be necessary. 2. Protect sensitive functional groups on the flavanone before subjecting it to the Vilsmeier-Haack reaction.
Difficult work-up and product isolation 1. Incomplete hydrolysis of the intermediate iminium salt. 2. Emulsion formation during extraction.1. Ensure complete hydrolysis by adding the reaction mixture to a sufficient amount of ice water or a basic solution (e.g., aqueous sodium acetate or sodium hydroxide) and stirring until the intermediate is fully converted.[6] 2. Use brine washes to break up emulsions. If the product is solid, it may precipitate upon neutralization.

Experimental Protocols

While specific, optimized protocols for the Vilsmeier-Haack reaction on flavanones are scarce in the literature, the following general procedure, adapted from the synthesis of 3-formylchromones, can serve as a starting point for optimization.[2][7]

General Procedure for Vilsmeier-Haack Formylation of Flavanones

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.[4]

    • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a yellowish, crystalline mass indicates the formation of the Vilsmeier reagent.[4]

  • Reaction with Flavanone:

    • Dissolve the flavanone substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

    • Add the flavanone solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, the reaction mixture can be stirred at room temperature or heated. The optimal temperature and reaction time must be determined empirically by monitoring the reaction progress using Thin Layer Chromatography (TLC). Temperatures may range from room temperature to 80-100°C, and reaction times can vary from a few hours to overnight.[8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium acetate, sodium bicarbonate, or dilute sodium hydroxide, until the pH is neutral or slightly basic.[9]

    • The product may precipitate out of the solution and can be collected by filtration.

    • If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Due to the limited availability of direct comparative studies on the Vilsmeier-Haack reaction of various flavanones, a comprehensive quantitative data table is not feasible at this time. Researchers are encouraged to perform their own optimization studies, systematically varying parameters such as temperature, reaction time, and reagent stoichiometry to determine the optimal conditions for their specific flavanone substrate.

Parameter Range to Investigate Rationale
Temperature 0°C to 100°CSubstrate reactivity varies; higher temperatures may be needed for less activated flavanones but can also lead to decomposition.[4][8]
Time 1 hour to 24 hoursReaction kinetics are substrate-dependent. Monitor by TLC to determine the optimal reaction time.
POCl₃:Flavanone Ratio 1.1:1 to 3:1Excess Vilsmeier reagent may be necessary for less reactive substrates, but can also lead to side reactions.
DMF:Flavanone Ratio 3:1 to use as solventDMF is both a reagent and can be used as the solvent. The concentration can affect reaction rates.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Vilsmeier-Haack reaction of flavanones.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_temp Review Temperature Control temp_ok Temp Control OK? check_temp->temp_ok check_substrate Evaluate Substrate Reactivity substrate_ok Substrate Activated? check_substrate->substrate_ok reagent_ok->start No, Replace/Purify reagent_ok->check_temp Yes temp_ok->check_substrate Yes optimize_temp Optimize Reaction Temperature (e.g., gradual heating) temp_ok->optimize_temp No, Adjust Protocol optimize_conditions Optimize Stoichiometry & Time substrate_ok->optimize_conditions Yes consider_alternative Consider Alternative Synthesis Route substrate_ok->consider_alternative No optimize_temp->optimize_conditions

Caption: A flowchart for troubleshooting low yields in the Vilsmeier-Haack reaction of flavanones.

Vilsmeier-Haack Reaction Mechanism

This diagram outlines the general mechanism of the Vilsmeier-Haack reaction.

VH_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_electrophilic_attack 2. Electrophilic Attack cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Flavanone Flavanone (Electron-rich arene) Iminium_Intermediate Iminium Intermediate Flavanone->Iminium_Intermediate + Vilsmeier Reagent Iminium_Intermediate_H2O Iminium Intermediate Formyl_Flavanone Formyl-Flavanone Iminium_Intermediate_H2O->Formyl_Flavanone + H2O (Work-up)

Caption: The general mechanism of the Vilsmeier-Haack formylation reaction.

References

"effect of different catalysts on the efficiency of 2H-chromene-3-carbaldehyde synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2H-chromene-3-carbaldehyde, focusing on the effect of different catalysts on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent method involves the reaction of a salicylaldehyde derivative with an α,β-unsaturated aldehyde, such as acrolein or cinnamaldehyde. This proceeds via a domino oxa-Michael/aldol condensation reaction.[1][2]

Q2: Which types of catalysts are typically used for this synthesis?

A2: A variety of catalysts can be employed, including organocatalysts (e.g., pyrrolidine, L-pipecolinic acid, 1,1,3,3-tetramethylguanidine (TMG)), base catalysts (e.g., K₂CO₃), and metal catalysts.[2][3] The choice of catalyst can significantly impact reaction yield and conditions.

Q3: How does the catalyst choice affect the reaction conditions?

A3: Catalyst selection influences reaction temperature and duration. For instance, some organocatalytic reactions proceed at room temperature over several hours[2], while others may require heating.[3] Base-catalyzed reactions with K₂CO₃ are often performed under reflux conditions.[2]

Q4: Can substituted salicylaldehydes be used in this reaction?

A4: Yes, the reaction is generally tolerant of various substituents on the salicylaldehyde ring. Both electron-donating and electron-withdrawing groups are often well-tolerated, allowing for the synthesis of a diverse range of this compound derivatives.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Incorrect solvent- Suboptimal temperature- Low-quality starting materials- Use a fresh batch of catalyst.- Screen different solvents (e.g., DMSO, dioxane, toluene).[2][3]- Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.[2][3]- Purify starting materials before use.
Formation of Side Products - Undesired reaction pathways (e.g., self-condensation of aldehydes)- Catalyst promoting side reactions- Adjust the rate of addition of reactants.- Screen different catalysts; for example, TMG has been shown to work well with cinnamaldehyde without a co-catalyst.[3]- Modify the reaction temperature to favor the desired pathway.
Incomplete Reaction - Insufficient reaction time- Catalyst deactivation- Monitor the reaction progress using TLC.[3]- Increase the reaction time if starting material is still present.- Consider adding a fresh portion of the catalyst.
Poor Enantioselectivity (for chiral synthesis) - Ineffective chiral catalyst or co-catalyst- While some organocatalysts like L-pipecolinic acid have been used, they may provide poor enantioselectivity.[3]- Further development of chiral catalysts may be required for high enantioselectivity.

Data on Catalyst Efficiency

The following table summarizes quantitative data from the literature on the synthesis of this compound and its derivatives using different catalytic systems.

CatalystReactantsSolventTemperatureTimeYield (%)Reference
K₂CO₃Salicylaldehydes, AcroleinDioxaneReflux2hGood to Excellent[2]
PyrrolidineSalicylaldehydes, CinnamaldehydeDMSORoom Temp.12hGood to Excellent[2]
1,1,3,3-Tetramethylguanidine (TMG) (20 mol%)3,5-Dichlorosalicylaldehyde, CinnamaldehydeToluene80 °C48h78[3]
L-Pipecolinic Acid (20 mol%)Salicylaldehyde, β-Nitrostyrene*Toluene80 °C24hHigh[3]

*Note: This reaction yields a 3-nitro-2-phenyl-2H-chromene, a related derivative.

Experimental Protocols

General Procedure for Organocatalytic Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde

This protocol is adapted from a procedure using 1,1,3,3-tetramethylguanidine (TMG).[3]

Materials:

  • Substituted Salicylaldehyde (1 mmol)

  • Cinnamaldehyde (1.2 mmol)

  • 1,1,3,3-Tetramethylguanidine (TMG) (0.2 mmol, 20 mol%)

  • Dry Toluene

  • Saturated NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the substituted salicylaldehyde (1 mmol) and cinnamaldehyde (1.2 mmol) in dry toluene under a nitrogen atmosphere, add TMG (20 mol%).

  • Stir the reaction mixture at 80 °C for 48 hours, or until the starting material is completely consumed as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic extracts with water (2 x 10 mL) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Purify the crude product by column chromatography.

General Procedure for Base-Catalyzed Synthesis of this compound

This protocol is based on the reaction of salicylaldehydes with acrolein using K₂CO₃.[2]

Materials:

  • Substituted Salicylaldehyde

  • Acrolein

  • Potassium Carbonate (K₂CO₃)

  • Dioxane

Procedure:

  • Combine the salicylaldehyde, acrolein, and K₂CO₃ in dioxane.

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the this compound derivative.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Reactants (Salicylaldehyde, α,β-Unsaturated Aldehyde) Setup Combine Reactants, Catalyst, and Solvent Reactants->Setup Catalyst Select Catalyst (e.g., TMG, K2CO3) Catalyst->Setup Solvent Select Solvent (e.g., Toluene, Dioxane) Solvent->Setup Conditions Set Reaction Conditions (Temperature, Time, Atmosphere) Setup->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Experiment Start Problem Low or No Yield? Start->Problem Cause1 Check Catalyst Activity Problem->Cause1 Yes SideProducts Side Products Formed? Problem->SideProducts No Cause2 Optimize Conditions (Solvent, Temperature) Cause1->Cause2 Cause3 Verify Starting Material Quality Cause2->Cause3 Failure Re-evaluate Approach Cause3->Failure Solution1 Screen Different Catalysts SideProducts->Solution1 Yes Success Successful Synthesis SideProducts->Success No Solution2 Adjust Reactant Addition Rate Solution1->Solution2 Solution2->Success

Caption: Troubleshooting flowchart for synthesis optimization.

References

"scale-up considerations for the synthesis of 2H-chromene-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2H-chromene-3-carbaldehyde, with a focus on scale-up considerations.

Troubleshooting Guide

Question: My reaction yield is significantly lower upon scale-up. What are the potential causes and how can I address them?

Answer:

Low yields during the scale-up of this compound synthesis can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized temperature gradients and poor distribution of reagents. This can result in the formation of side products.

    • Solution: Ensure the use of an appropriate overhead stirrer with a properly designed impeller to maintain a homogeneous reaction mixture. For viscous reactions, consider a mechanical stirrer with higher torque.

  • Heat Transfer Issues: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to runaway reactions and decomposition of the product.

    • Solution: Employ a reactor with a larger surface area-to-volume ratio or use a jacketed reactor with a reliable temperature control unit. Consider a slower, controlled addition of reagents to manage the exotherm.

  • Incomplete Reaction: The reaction time may need to be adjusted for larger batches.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). Extend the reaction time if necessary until the starting materials are consumed.

  • Side Reactions: Increased reaction times or higher temperatures on a larger scale can promote the formation of unwanted byproducts. A common side product is the formation of anthocyanidin, which can occur with increased acid concentration and temperature.[1]

    • Solution: Re-optimize the reaction temperature and reagent stoichiometry at a smaller, intermediate scale before proceeding to the full-scale reaction. Consider the use of a milder catalyst or base if applicable to the specific synthetic route.

Question: I am observing the formation of significant impurities during the synthesis. How can I identify and minimize them?

Answer:

Impurity formation is a common challenge in organic synthesis, especially during scale-up. Here are some common impurities and strategies to mitigate them:

  • Over-oxidation or Decomposition: The aldehyde functional group in this compound is susceptible to oxidation to the corresponding carboxylic acid, particularly if exposed to air for extended periods at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, work up the reaction mixture promptly and avoid prolonged exposure to air.

  • Polymerization: Acrolein and other unsaturated precursors can be prone to polymerization, especially in the presence of acid or base catalysts at higher concentrations.

    • Solution: Use fresh, inhibitor-free acrolein if possible, or pass it through a column of appropriate inhibitor remover before use. Maintain strict temperature control and consider adding the unsaturated reactant slowly to the reaction mixture.

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Solution: As mentioned previously, carefully monitor the reaction to ensure completion. Adjusting the stoichiometry of the reagents (e.g., using a slight excess of one reagent) might be necessary, but this should be done cautiously to avoid introducing other purification challenges.

Question: The purification of this compound by column chromatography is difficult and not scalable. What are some alternative purification strategies?

Answer:

Relying solely on column chromatography for large-scale purification can be inefficient and costly. Consider the following alternatives:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Procedure: A systematic solvent screening should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be a viable option for purification on a larger scale.

  • Liquid-Liquid Extraction: A well-designed extraction protocol can effectively remove many impurities.

    • Procedure: Optimize the pH and choice of organic and aqueous phases to selectively partition the product and impurities. Multiple extractions will improve the separation efficiency.

  • Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for the synthesis of this compound include:

  • Reaction of Salicylaldehydes with α,β-Unsaturated Aldehydes: This involves the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde like acrolein or cinnamaldehyde.[2] This reaction is often catalyzed by a base such as K₂CO₃ or an organocatalyst like pyrrolidine.[2][3]

  • Vilsmeier-Haack Formylation: This method involves the formylation of an electron-rich aromatic precursor, such as a 2H-chromene, using the Vilsmeier reagent (a mixture of DMF and POCl₃).[4][5][6][7][8]

Q2: What are the key reaction parameters to control during scale-up?

A2: When scaling up the synthesis, it is crucial to carefully control the following parameters:

  • Temperature: To prevent side reactions and ensure consistent product quality.

  • Rate of Reagent Addition: To manage exothermic events and maintain optimal concentration profiles.

  • Stirring Rate: To ensure homogeneity and efficient heat transfer.

  • Reaction Time: To achieve complete conversion without product degradation.

Q3: How can I monitor the progress of the reaction effectively on a larger scale?

A3: For large-scale reactions, it is important to have a reliable in-process control (IPC) method. While thin-layer chromatography (TLC) is useful for initial assessment, more quantitative techniques are recommended for scale-up:

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantification of starting materials, intermediates, and the final product.

  • Gas Chromatography (GC): Suitable for volatile compounds and can provide rapid analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.

Q4: What safety precautions should be taken during the scale-up of this synthesis?

A4: Scaling up chemical reactions introduces new safety challenges. Key precautions include:

  • Exotherm Management: Be prepared for a potential exotherm, especially when working with larger quantities. Ensure adequate cooling capacity and have a plan for emergency cooling.

  • Reagent Handling: Handle all chemicals, especially corrosive reagents like POCl₃ and toxic materials, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Be aware of potential pressure build-up in closed systems, especially if gaseous byproducts are formed. Ensure the reactor is properly vented.

  • Material Safety Data Sheets (MSDS): Review the MSDS for all reagents before starting the experiment to be aware of all potential hazards.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde Derivatives

EntrySalicylaldehyde Derivativeα,β-Unsaturated AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
13,5-Dichloro salicylaldehydeCinnamaldehyde1,1,3,3-tetramethylguanidine (20)Toluene804878[3]
2Salicylaldehydeβ-NitrostyreneL-pipecolinic acid (20)Toluene8024-[3]

Note: Yield for entry 2 was not specified in the provided information.

Experimental Protocols

Protocol 1: Synthesis of 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde [3]

  • To a solution of 3,5-dichloro salicylaldehyde (1 mmol) and cinnamaldehyde (1.2 mmol) in dry toluene under a nitrogen atmosphere, add 1,1,3,3-tetramethylguanidine (20 mol%).

  • Stir the reaction mixture at 80 °C for 48 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic extracts with water (2 x 10 mL) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography using a mixture of hexanes and ethyl acetate (8:1) as the eluent to obtain the desired product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Salicylaldehyde & Cinnamaldehyde in Toluene catalyst Add Catalyst under N2 start->catalyst react Heat at 80°C for 48h catalyst->react monitor Monitor by TLC react->monitor quench Quench with sat. NH4Cl react->quench monitor->react extract Extract with Ethyl Acetate quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield on Scale-up mixing Poor Mixing start->mixing heat Inefficient Heat Transfer start->heat time Incomplete Reaction start->time side_reactions Side Reactions start->side_reactions stirrer Use Overhead Stirrer mixing->stirrer reactor Use Jacketed Reactor / Slow Addition heat->reactor monitor Monitor Reaction (TLC/HPLC) time->monitor optimize Re-optimize Temp. & Stoichiometry side_reactions->optimize

References

Technical Support Center: Stereoselective Synthesis of 2-Substituted-2H-Chromene-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-substituted-2H-chromene-3-carbaldehydes. The primary focus is on the widely employed organocatalytic asymmetric tandem oxa-Michael-aldol reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the enantioselective synthesis of 2-substituted-2H-chromene-3-carbaldehydes?

A1: The most prevalent and successful method is the organocatalytic asymmetric tandem oxa-Michael-aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes.[1][2] This one-pot reaction is typically catalyzed by chiral secondary amines, most notably diarylprolinol silyl ethers, and often utilizes an acid co-catalyst to promote the formation of the reactive iminium ion intermediate.[1][2]

Q2: What is the general mechanism of the organocatalytic tandem oxa-Michael-aldol reaction?

A2: The reaction proceeds through a catalytic cycle initiated by the formation of an iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst. This is followed by a nucleophilic attack of the salicylaldehyde's hydroxyl group (oxa-Michael addition). The resulting enamine then undergoes an intramolecular aldol condensation, followed by dehydration to yield the final 2H-chromene-3-carbaldehyde product and regenerate the catalyst.

Q3: Why is an acid co-catalyst often required?

A3: An acid co-catalyst, such as benzoic acid or trifluoroacetic acid, is often crucial for facilitating the initial iminium ion formation between the organocatalyst and the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack by the salicylaldehyde. The choice and amount of the acid co-catalyst can significantly impact both the reaction rate and the enantioselectivity.

Q4: Can this methodology be applied to the synthesis of related heterocyclic structures?

A4: Yes, this organocatalytic tandem strategy is versatile and has been successfully adapted for the synthesis of other related heterocycles, such as thiochromenes and 1,2-dihydroquinolines, by using the corresponding 2-mercaptobenzaldehydes or 2-aminobenzaldehydes as starting materials.[1][2][3]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%)

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst Screen different chiral organocatalysts, such as various diarylprolinol silyl ethers or other chiral amines. The steric and electronic properties of the catalyst are critical for stereocontrol.Identification of a catalyst that provides a better chiral environment for the transition state, leading to higher enantioselectivity.
Incorrect Co-Catalyst Vary the type and loading of the acid co-catalyst. The pKa and concentration of the acid can influence the conformation of the catalyst-substrate complex.Optimization of the co-catalyst can lead to a more ordered transition state and improved enantiomeric excess.
Inappropriate Temperature Systematically vary the reaction temperature. Lower temperatures often favor the desired stereoisomer by increasing the energy difference between the diastereomeric transition states.Increased enantioselectivity, although this may come at the cost of a longer reaction time.
Solvent Effects Screen a range of solvents with different polarities and coordinating abilities. The solvent can influence the stability of intermediates and transition states.Discovery of a solvent that enhances the stereochemical communication between the catalyst and the substrate.
Presence of Water Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Water can interfere with the catalyst and the reactive intermediates, leading to a decrease in enantioselectivity.

Issue 2: Low Reaction Yield and/or Slow Reaction Rate

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity Increase the catalyst loading. Ensure the catalyst is pure and has not degraded.An increased concentration of the active catalyst should lead to a higher reaction rate and improved yield.
Poor Iminium Ion Formation Optimize the acid co-catalyst. A stronger or weaker acid, or a different loading, may be necessary to efficiently generate the iminium ion without causing side reactions.Enhanced rate of the initial Michael addition step, leading to an overall faster reaction and higher yield.
Low Reactivity of Substrates Consider using more activated substrates if possible (e.g., salicylaldehydes with electron-withdrawing groups).Increased electrophilicity or nucleophilicity of the starting materials can accelerate the reaction.
Suboptimal Temperature While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. A balance must be found. Consider a systematic temperature screen.Identification of an optimal temperature that provides an acceptable yield and enantioselectivity within a reasonable timeframe.
Incomplete Reaction Increase the reaction time and monitor the progress by TLC or another appropriate analytical technique.Drive the reaction to completion to maximize the yield of the desired product.

Data Presentation

Table 1: Comparison of Organocatalysts and Conditions for the Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde

Catalyst Co-Catalyst Solvent Temp (°C) Time (h) Yield (%) ee (%)
(S)-Diphenylprolinol TMS etherBenzoic AcidTolueneRT488592
(S)-Diphenylprolinol TMS etherTFACH2Cl20727895
(S)-Pyrrolidine-2-yl)diphenylmethanolAcetic AcidDioxaneRT608288
Chiral Amine/Mosher AcidNoneTHF-20969099
L-Pipecolinic AcidNoneToluene8048High5-17[1]

Note: Data is compiled from various literature sources for illustrative purposes and may not be directly comparable due to variations in substrate scope and experimental details.

Experimental Protocols

General Procedure for the Organocatalytic Enantioselective Synthesis of 2-Substituted-2H-Chromene-3-Carbaldehydes:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen), add the salicylaldehyde (1.0 mmol, 1.0 equiv).

  • Add the chiral organocatalyst (e.g., (S)-diphenylprolinol TMS ether, 0.1 mmol, 10 mol%) and the acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (e.g., toluene, 2.0 mL).

  • Stir the mixture at the desired temperature (e.g., room temperature) for 10-15 minutes.

  • Add the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Catalytic_Cycle Catalyst Chiral Amine Catalyst (R₂NH) Iminium Iminium Ion Intermediate Catalyst->Iminium + α,β-Unsaturated Aldehyde - H₂O Unsat_Ald α,β-Unsaturated Aldehyde Unsat_Ald->Iminium Michael_Adduct Oxa-Michael Adduct (Enamine) Iminium->Michael_Adduct + Salicylaldehyde Water H₂O Iminium->Water Salicylaldehyde Salicylaldehyde Salicylaldehyde->Michael_Adduct Aldol_Intermediate Intramolecular Aldol Intermediate Michael_Adduct->Aldol_Intermediate Intramolecular Aldol Condensation Product 2H-Chromene-3- carbaldehyde Aldol_Intermediate->Product - Catalyst - H₂O Aldol_Intermediate->Water

Caption: Catalytic cycle for the organocatalytic synthesis of 2H-chromenes.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Low Enantioselectivity? Start->Problem Check_Catalyst Check Catalyst System (Catalyst & Co-catalyst) Problem->Check_Catalyst Yes Success Successful Outcome Problem->Success No Check_Conditions Check Reaction Conditions (Temp, Solvent, Time) Check_Catalyst->Check_Conditions Optimize_Catalyst Screen Catalysts & Co-catalysts Check_Catalyst->Optimize_Catalyst Check_Reagents Check Reagent Purity & Stoichiometry Check_Conditions->Check_Reagents Optimize_Conditions Vary Temperature & Solvent Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents Optimize_Catalyst->Problem Optimize_Conditions->Problem Purify_Reagents->Problem

Caption: Troubleshooting decision tree for low yield or enantioselectivity.

References

Technical Support Center: Isolating Pure 2H-Chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and isolation of pure 2H-chromene-3-carbaldehyde and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the experimental work-up and purification of this compound.

Issue 1: The reaction appears incomplete upon TLC analysis, showing significant amounts of starting material (salicylaldehyde).

Answer:

  • Problem: The reaction has not gone to completion.

  • Solution:

    • Extend Reaction Time: Continue to reflux the reaction mixture and monitor its progress by TLC every 1-2 hours. Some syntheses may require longer reaction times, occasionally up to 48 hours.[1]

    • Check Reagents and Catalyst: Ensure that the catalyst (e.g., K₂CO₃, pyrrolidine, tetramethylguanidine) is fresh and active.[1] The solvent should be dry, as moisture can inhibit the reaction.

    • Increase Temperature: If extending the time is ineffective, consider cautiously increasing the reaction temperature, while monitoring for potential side product formation.

    • Post-Work-up Removal: If the reaction has stalled, proceed with the work-up and plan to remove the unreacted salicylaldehyde during purification. Salicylaldehyde can be removed by careful column chromatography or by a bisulfite wash. A specific protocol involves forming a water-soluble bisulfite adduct with the aldehyde, which can then be separated in an aqueous layer during extraction.[2][3][4]

Issue 2: The crude product is an oil and fails to crystallize.

Answer:

  • Problem: The product may be impure, or it may naturally be an oil at room temperature.

  • Solution:

    • Purification is Key: Do not assume the oil is pure product. The presence of impurities can significantly inhibit crystallization. The most common method for purifying 2H-chromene-3-carbaldehydes is flash column chromatography.[1]

    • Induce Crystallization: If the product is known to be a solid, try the following techniques to induce crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the oil. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed for crystal growth.

      • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Warm the mixture until it is clear again and then allow it to cool slowly.

    • Accept as Oil: If the product is a known oil or if crystallization attempts fail after purification, it can be stored and used as an oil. Ensure it is free of solvent by drying under high vacuum.

Issue 3: TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.

Answer:

  • Problem: Side reactions may have occurred, leading to the formation of byproducts.

  • Solution:

    • Identify the Spots: If possible, use TLC to compare the crude mixture to the starting materials to identify any unreacted reagents.

    • Optimize Reaction Conditions: The formation of multiple products often points to non-optimized reaction conditions. Consider lowering the reaction temperature or reducing the reaction time. In some cases, changing the catalyst or solvent can improve selectivity.

    • Purification Strategy: Flash column chromatography is the most effective method to separate the desired this compound from impurities and side products.[1] A careful selection of the eluent system is crucial. Start with a non-polar solvent system (e.g., a low percentage of ethyl acetate in hexanes) and gradually increase the polarity.

    • Characterize Byproducts: If significant amounts of byproducts are consistently formed, it may be beneficial to isolate and characterize them to better understand the side reactions occurring. For instance, in some related reactions, the formation of both (E) and (Z)-isomers has been observed.[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of this compound?

A1: A typical work-up procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and concentrating it under reduced pressure. The crude product is then usually purified by flash column chromatography.[1]

Q2: How can I remove unreacted salicylaldehyde from my crude product?

A2: Unreacted salicylaldehyde can be removed by:

  • Flash Column Chromatography: Careful column chromatography can effectively separate salicylaldehyde from the desired product.

  • Bisulfite Wash: You can perform a liquid-liquid extraction using a freshly prepared saturated sodium bisulfite solution. The bisulfite reacts with the aldehyde to form a water-soluble adduct that will be extracted into the aqueous layer.[2][3][4] The desired this compound, being less reactive, will remain in the organic layer.

Q3: What are some common solvent systems for flash column chromatography of 2H-chromene-3-carbaldehydes?

A3: A commonly used and effective eluent system is a mixture of hexanes and ethyl acetate. The ratio is typically optimized based on the polarity of the specific this compound derivative. A starting point could be a low percentage of ethyl acetate (e.g., 5-10%) in hexanes, with the polarity gradually increased as needed.[1]

Q4: My purified product is a yellow oil. Is this normal?

A4: Yes, many this compound derivatives are reported as yellow oils or solids with low melting points.[6][7] The color can range from pale yellow to orange or even red.[8] If NMR and other analytical data confirm the purity, the oily nature is acceptable.

Data Presentation

Table 1: Summary of Purification Data for this compound Derivatives

CompoundPurification MethodEluent System (v/v)Reported Yield (%)Physical StateReference
6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehydeFlash Column ChromatographyHexanes/Ethyl Acetate (8:1)78Not specified[1]
8-Methoxy-2H-chromene-3-carbaldehydeFlash ChromatographyNot specified82Pale yellow crystals[6]
4-Morpholino-2-oxo-2H-chromene-3-carbaldehydeRecrystallization (Dioxane)N/A39-56Yellow crystals[7]
2-Phenyl-2H-benzo[h]chromenesColumn ChromatographyEthyl ether/Hexane (9:1)81-87Red oil[8]

Experimental Protocols

Protocol 1: General Work-up and Purification by Flash Column Chromatography

  • Quenching the Reaction: After confirming the reaction's completion by TLC, cool the reaction mixture to room temperature. If the reaction was performed in a high-boiling solvent like toluene or dioxane, it can be quenched by pouring it into ice-cold water[6] or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[1][6]

  • Washing: Combine the organic layers and wash them sequentially with water (2 x volume) and then with brine (1 x volume) to remove any remaining water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][6] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system, typically a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture tlc Monitor by TLC start->tlc quench Quench (e.g., H₂O or NH₄Cl) tlc->quench Reaction Complete extract Extract (e.g., Ethyl Acetate) quench->extract wash Wash (H₂O, Brine) extract->wash dry Dry (e.g., Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography crystallization Recrystallization (Optional) chromatography->crystallization end Pure this compound crystallization->end

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic cluster_incomplete Incomplete Reaction cluster_impure Impure Product cluster_physical_state Physical State Issues start Analyze Crude Product by TLC incomplete Starting Material Present? start->incomplete multiple_spots Multiple Spots? start->multiple_spots is_oil Product is an Oil? start->is_oil extend_time Extend Reaction Time incomplete->extend_time check_reagents Check Reagents incomplete->check_reagents purify_sm Purify Away Starting Material incomplete->purify_sm column Flash Column Chromatography multiple_spots->column optimize Optimize Reaction Conditions multiple_spots->optimize induce_cryst Induce Crystallization is_oil->induce_cryst accept_oil Accept as Pure Oil is_oil->accept_oil

Caption: Troubleshooting logic for purifying this compound.

References

Validation & Comparative

"comparative analysis of different synthetic routes to 2H-chromene-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 2H-chromene-3-carbaldehyde, a valuable scaffold in medicinal chemistry and organic synthesis. We will delve into the experimental details of three primary methods: the Domino Oxa-Michael/Aldol Condensation, the Vilsmeyer-Haack Reaction for the synthesis of 4-chloro derivatives, and Organocatalytic Enantioselective Synthesis. This guide aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as desired substitution patterns, stereochemistry, and reaction efficiency.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound and its derivatives.

Synthetic RouteReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Key Features
Domino Oxa-Michael/Aldol Condensation Salicylaldehyde, AcroleinK₂CO₃DioxaneReflux2Good to ExcellentStraightforward, good yields for unsubstituted this compound.
Salicylaldehyde, CinnamaldehydePyrrolidineDMSORoom Temp.1282-89%Access to 2-phenyl substituted derivatives under mild conditions.[1]
Vilsmeyer-Haack Reaction FlavanonePOCl₃, DMFN/A756-7GoodSpecific for the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.[2][3]
Organocatalytic Enantioselective Synthesis Salicylaldehyde, Cinnamaldehyde(S)-Diphenylprolinol silyl ether, Benzoic acidTolueneRoom Temp.1690% (up to 98% ee)Provides access to chiral 2-substituted-2H-chromene-3-carbaldehydes with high enantioselectivity.[4][5]
Salicylaldehyde, CinnamaldehydeL-Pipecolinic acidToluene8048High (poor ee)High yields but low enantioselectivity for 2-phenyl derivatives.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of this compound and a comparative overview of the discussed synthetic routes.

G General Workflow for this compound Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Transformation cluster_product Product Formation & Analysis start1 Salicylaldehyde Derivatives synthesis Reaction (e.g., Condensation, Cyclization) start1->synthesis start2 α,β-Unsaturated Aldehydes / Ketones start2->synthesis start3 Flavanone Derivatives start3->synthesis product Crude this compound synthesis->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

G Comparative Overview of Synthetic Routes cluster_domino Domino Oxa-Michael/Aldol cluster_vilsmeyer Vilsmeyer-Haack Reaction cluster_organo Organocatalytic Enantioselective product This compound & Derivatives domino Salicylaldehyde + α,β-Unsaturated Aldehyde domino_cat Base Catalyst (K2CO3, Pyrrolidine) domino->domino_cat domino_cat->product Achiral Product vilsmeyer Flavanone vilsmeyer_reagent POCl3, DMF vilsmeyer->vilsmeyer_reagent vilsmeyer_reagent->product 4-Chloro Derivative organo Salicylaldehyde + α,β-Unsaturated Aldehyde organo_cat Chiral Amine Catalyst (e.g., Diphenylprolinol silyl ether) organo->organo_cat organo_cat->product Chiral Product (High ee)

Caption: Logical relationship of the three primary synthetic routes to this compound.

Experimental Protocols

Domino Oxa-Michael/Aldol Condensation for 2-Phenyl-2H-chromene-3-carbaldehyde

This protocol describes the synthesis of 2-phenyl-2H-chromene-3-carbaldehyde from salicylaldehyde and cinnamaldehyde using pyrrolidine as a catalyst.[1]

Materials:

  • Salicylaldehyde

  • Cinnamaldehyde

  • Pyrrolidine

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of salicylaldehyde (1.0 mmol) in DMSO (5 mL), add cinnamaldehyde (1.2 mmol) and pyrrolidine (20 mol%).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenyl-2H-chromene-3-carbaldehyde.

Vilsmeyer-Haack Reaction for 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde

This protocol details the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from flavanone.[2][3]

Materials:

  • Flavanone (2-phenylchroman-4-one)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

  • To this mixture, add flavanone (1.0 mmol) portion-wise.

  • Remove the ice bath and heat the reaction mixture to 75 °C for 6-7 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.

Organocatalytic Enantioselective Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde

This protocol outlines the asymmetric synthesis of 2-phenyl-2H-chromene-3-carbaldehyde using a chiral secondary amine catalyst.[4][5]

Materials:

  • Salicylaldehyde

  • Cinnamaldehyde

  • (S)-Diphenylprolinol silyl ether (catalyst)

  • Benzoic acid (co-catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of salicylaldehyde (0.6 mmol) in toluene (1.2 mL), add (S)-diphenylprolinol silyl ether (10 mol%) and benzoic acid (10 mol%).

  • Add cinnamaldehyde (0.6 mmol) to the mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/ethyl acetate eluent) to yield the enantioenriched 2-phenyl-2H-chromene-3-carbaldehyde.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

A Spectroscopic Showdown: Unraveling the Isomers of 2H-Chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals dissecting the spectroscopic nuances of 2H-chromene-3-carbaldehyde and its key isomers: 4H-chromene-3-carbaldehyde and coumarin-3-carbaldehyde. This guide provides a comparative analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols and logical relationship diagrams.

The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds. Subtle variations in the arrangement of this heterocyclic system can lead to significant differences in chemical reactivity and biological activity. This guide focuses on the spectroscopic distinctions between three key isomers: this compound, 4H-chromene-3-carbaldehyde, and the more widely known coumarin-3-carbaldehyde (2-oxo-2H-chromene-3-carbaldehyde). Understanding their unique spectral fingerprints is crucial for unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry endeavors.

Isomeric Landscape

The isomeric relationship between this compound, 4H-chromene-3-carbaldehyde, and coumarin-3-carbaldehyde stems from the position of the double bond within the pyran ring and the presence of a carbonyl group. These structural variations give rise to distinct electronic environments, which are reflected in their spectroscopic profiles.

Isomeric_Relationships Isomeric Relationships and Synthetic Overview This compound This compound 4H-Chromene-3-carbaldehyde 4H-Chromene-3-carbaldehyde This compound->4H-Chromene-3-carbaldehyde Isomerization (potential) Coumarin-3-carbaldehyde Coumarin-3-carbaldehyde This compound->Coumarin-3-carbaldehyde Oxidation Salicylaldehyde + α,β-Unsaturated Aldehyde Salicylaldehyde + α,β-Unsaturated Aldehyde Salicylaldehyde + α,β-Unsaturated Aldehyde->this compound Domino Reaction

Caption: Interconversion pathways of chromene-3-carbaldehyde isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. It is important to note that while data for substituted derivatives is more readily available, this comparison focuses on the spectral characteristics of the parent, unsubstituted compounds where possible. In cases where data for the unsubstituted molecule is not available, data from closely related derivatives is used to infer the expected spectral features.

¹H NMR Spectroscopy

Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃, δ in ppm)

ProtonThis compound4H-Chromene-3-carbaldehyde (Substituted)Coumarin-3-carbaldehyde
Aldehyde (-CHO) ~9.5 (s)~9.8 (s)~10.2 (s)
H-2 ~4.8 (s, 2H)~7.8 (s, 1H)-
H-4 ~7.2 (s, 1H)~3.5 (s, 2H)~8.5 (s, 1H)
Aromatic Protons ~6.8 - 7.3 (m)~6.9 - 7.5 (m)~7.3 - 7.8 (m)

Note: Data for 4H-chromene-3-carbaldehyde is based on substituted derivatives, and the chemical shifts for the parent compound may vary.

¹³C NMR Spectroscopy

Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃, δ in ppm)

CarbonThis compound4H-Chromene-3-carbaldehyde (Substituted)Coumarin-3-carbaldehyde
Aldehyde (-CHO) ~190~192~189
C-2 ~65~150~160 (C=O)
C-3 ~130~125~120
C-4 ~125~22~148
C-4a ~120~122~118
C-5 ~128~129~129
C-6 ~122~122~125
C-7 ~129~128~134
C-8 ~116~116~116
C-8a ~152~153~154

Note: Data for 4H-chromene-3-carbaldehyde is based on substituted derivatives, and the chemical shifts for the parent compound may vary.

Infrared (IR) Spectroscopy

Table 3: Comparative IR Spectral Data (in cm⁻¹)

Functional GroupThis compound4H-Chromene-3-carbaldehyde (Substituted)Coumarin-3-carbaldehyde
C=O (Aldehyde) ~1680~1675~1700
C=O (Lactone) --~1730
C=C (Aromatic) ~1600, ~1480~1610, ~1490~1610, ~1490
C-O-C (Ether) ~1230~1240~1250
C-H (Aldehyde) ~2820, ~2720~2830, ~2730~2850, ~2750
UV-Vis Spectroscopy

Table 4: Comparative UV-Vis Spectral Data (in Methanol, λmax in nm)

Compoundλmax 1λmax 2
2H-Chromene Derivatives ~290 - 320~350 - 380
4H-Chromene Derivatives ~280 - 310-
Coumarin-3-carbaldehyde ~305~350[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the interpretation of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the isomers.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the isomers.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions and conjugation within the isomers.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).

  • Use the pure solvent as a blank reference.

Data Acquisition:

  • Wavelength Range: Typically 200-800 nm.

  • Scan Speed: Medium.

  • Data Interval: 1 nm.

  • The instrument records the absorbance of the sample solution versus the blank.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) suitable for the ionization technique.

Data Acquisition (Electron Ionization - EI for GC-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1-2 scans/second.

Data Acquisition (Electrospray Ionization - ESI for LC-MS):

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas: Nitrogen.

  • Mass Range: m/z 100-1000.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the chromene-3-carbaldehyde isomers.

Spectroscopic_Workflow Workflow for Isomer Identification cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Isomer Identification Sample Sample IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight 1H_NMR 1H NMR IR->1H_NMR MS->1H_NMR Compare_Data Compare with Reference Data 1H_NMR->Compare_Data 13C_NMR 13C NMR 13C_NMR->Compare_Data UV_Vis UV-Vis UV_Vis->Compare_Data Identify_Isomer Identify Isomer Compare_Data->Identify_Isomer

Caption: A logical workflow for isomer identification using spectroscopy.

Conclusion

The spectroscopic comparison of this compound and its isomers, 4H-chromene-3-carbaldehyde and coumarin-3-carbaldehyde, reveals distinct spectral features that are directly correlated with their structural differences. The position of the endocyclic double bond and the presence of the lactone carbonyl group in coumarin-3-carbaldehyde are the primary determinants of their unique NMR, IR, and UV-Vis spectra. This guide provides a foundational framework for researchers to confidently identify and differentiate these important heterocyclic scaffolds, thereby facilitating their application in drug discovery and materials science. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and comparability across different laboratories.

References

"validation of analytical methods for the characterization of 2H-chromene-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the characterization and quantification of 2H-chromene-3-carbaldehyde, a versatile intermediate in the synthesis of various bioactive molecules. The validation of these analytical methods is critical to ensure data integrity, reliability, and compliance with regulatory standards throughout the drug development lifecycle. The information presented is based on established principles from the International Council for Harmonisation (ICH) guidelines (Q2(R2)) and typical performance data for small organic molecules.[1][2][3]

Overview of Analytical Techniques

The comprehensive characterization of this compound involves multiple analytical techniques, each providing unique and complementary information. The choice of method depends on the analytical objective, whether it is for identification, purity assessment, quantification, or structural elucidation.

Technique Primary Application Principle Key Advantages Limitations
HPLC (UV-Vis) Purity determination and quantification (assay).[4]Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility for quantitative analysis.[5]Requires a suitable chromophore for UV detection; can be destructive.
GC-MS Identification and quantification of volatile impurities; structural confirmation.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[6]High sensitivity and specificity; provides structural information from fragmentation patterns.[7]Analyte must be volatile and thermally stable; derivatization may be required.
NMR Spectroscopy Definitive structure elucidation and identification.[8]Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure and connectivity.Non-destructive; provides unambiguous structural information.[9]Relatively low sensitivity compared to MS; requires higher sample concentration.
UV-Vis Spectroscopy Rapid quantification in solution.Measures the absorption of ultraviolet or visible radiation by the analyte, which is proportional to its concentration (Beer's Law).[10]Simple, rapid, and cost-effective for routine quantification.[11]Low specificity; susceptible to interference from other absorbing species in the sample matrix.[12]
FT-IR Spectroscopy Functional group identification.Measures the absorption of infrared radiation by the molecule, causing vibrations of chemical bonds at specific frequencies.Provides a unique "fingerprint" for the molecule, confirming the presence of key functional groups.Not suitable for quantification; interpretation can be complex for mixtures.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for assessing the purity and quantifying the amount of this compound in bulk substances and formulations.[4] Method validation ensures the procedure is suitable for its intended purpose.[13]

Experimental Protocol: Purity Assay and Quantification
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a nominal concentration of 100 µg/mL.

Table of Validation Parameters (as per ICH Q2(R2))
Parameter Acceptance Criteria Typical Result for this compound
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time.Peak is spectrally pure and well-resolved from potential impurities.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9995 over a range of 20-150 µg/mL.
Range 80-120% of the test concentration for assay.80-120 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0%.[14]99.5% to 101.5% recovery from spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.[15]RSD = 0.8% (n=6 determinations at 100% concentration).
Precision (Intermediate) RSD ≤ 2.0% (different days, analysts).[15]RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[5]0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[5]0.15 µg/mL
Robustness RSD should remain within limits after small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).[5]The method is unaffected by minor variations in flow rate and mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the structure of this compound and for detecting and quantifying volatile or semi-volatile impurities. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule.[6]

Experimental Protocol: Identification and Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: HP-5ms (or equivalent 5% phenyl-methyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

Table of Validation Parameters (for Quantitative Impurity Analysis)
Parameter Acceptance Criteria Typical Result for this compound Impurities
Specificity Unique retention time and mass spectrum for each analyte. No co-elution with interfering peaks.Target impurities are well-separated chromatographically and identifiable by their unique mass spectra.[17]
Linearity Correlation coefficient (R²) ≥ 0.995 for each impurity.R² > 0.998 over the relevant concentration range (e.g., 0.05 to 1.5 µg/mL).[18]
Accuracy Mean recovery of 80.0% to 120.0% for low-level impurities.[17]91.6% to 105.7% recovery from spiked samples.[17]
Precision (Repeatability) RSD ≤ 15% at the quantitation limit.[17]RSD < 10% for each impurity.
LOD Typically 0.01-0.05 ppm, based on S/N of 3:1.~0.01 ppm.[18]
LOQ Typically 0.025-0.15 ppm, based on S/N of 10:1.~0.025 ppm.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.[19] Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a specific reference standard of the analyte.[9]

Experimental Protocol: Structural Elucidation
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[9]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

Table of Validation Parameters (for Quantitative NMR - qNMR)
Parameter Acceptance Criteria Typical Result for this compound
Specificity Resolution of a unique, well-defined signal for the analyte, free from overlap with signals from the internal standard or impurities.Analyte and internal standard signals are baseline-resolved.
Linearity Correlation coefficient (R²) ≥ 0.999.R² > 0.999 across the desired concentration range.[20]
Accuracy Agreement with a certified reference material or a validated orthogonal method (e.g., HPLC) within ±2.0%.99.0% to 101.0% agreement.
Precision (Repeatability) RSD ≤ 1.0% for assay.RSD < 1.0%.
LOD S/N ratio of 3:1.Better than 10 µM.[21]
LOQ S/N ratio of 10:1, with RSD ≤ 10%.Depends on desired accuracy and experiment time.[21]

UV-Visible (UV-Vis) Spectroscopy

This technique is a simple and rapid method for quantifying this compound in solution, provided there are no interfering substances that absorb at the same wavelength. It is particularly useful for in-process controls or dissolution testing.

Experimental Protocol: Quantification in Solution
  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Solvent (Blank): Methanol or Ethanol.

  • Scan Range: 200-400 nm to determine the wavelength of maximum absorbance (λmax). For related chromene structures, this is often in the 250-370 nm range.[22][23]

  • Measurement: Quantify using the absorbance at λmax.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) in the chosen solvent to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

Table of Validation Parameters
Parameter Acceptance Criteria Typical Result for this compound
Specificity The spectrum of the analyte should be distinct from that of potential impurities or excipients.λmax is consistent and free from spectral shifts due to matrix effects.[24]
Linearity Correlation coefficient (R²) ≥ 0.999.[25]R² = 0.9994 over a range of 2-10 µg/mL.[24]
Range The interval between the upper and lower concentrations for which linearity, accuracy, and precision are demonstrated.2-10 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0%.Mean recovery of 100.43%.[24]
Precision (Repeatability) RSD ≤ 2.0%.RSD < 1.0%.[24]
LOD Based on visual evaluation or S/N ratio.0.109 µg/mL.[24]
LOQ Based on visual evaluation or S/N ratio.0.364 µg/mL.[24]

Mandatory Visualizations

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Implementation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Summary Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP Routine Routine Use & Monitoring SOP->Routine Reval Change Control & Revalidation Routine->Reval

Caption: A general workflow for analytical method validation, from development to routine use.

Characterization_Techniques Relationship of Analytical Techniques for Characterization Molecule This compound NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry (GC-MS) Molecule->MS HPLC Chromatography (HPLC) Molecule->HPLC Spectroscopy Optical Spectroscopy (UV-Vis, FT-IR) Molecule->Spectroscopy Structure Definitive Structure (Connectivity) NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight Purity Purity & Quantity HPLC->Purity FuncGroups Functional Groups & Quantification Spectroscopy->FuncGroups

Caption: How different analytical techniques contribute to the full characterization of a molecule.

References

A Comparative Analysis of the Biological Activities of 2H-Chromene-3-carbaldehyde and Coumarin-3-carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, heterocyclic compounds form a cornerstone for the design of novel therapeutic agents. Among these, the chromene and coumarin scaffolds have garnered significant attention due to their wide-ranging biological activities. This guide provides a comparative overview of the biological activities of derivatives of 2H-chromene-3-carbaldehyde and coumarin-3-carbaldehyde, focusing on their anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Derivatives of both 2H-chromene and coumarin have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The versatility of these scaffolds allows for chemical modifications that can enhance their potency and selectivity.

This compound Derivatives

Derivatives of 2H-chromene have been explored for their anticancer properties, with some compounds showing potent activity. For instance, a hydantoin derivative incorporating a 6-bromo-2-methyl-2H-chromene core exhibited significant anticancer action, comparable to the well-known chemotherapy drug cisplatin[1].

Coumarin-3-carbaldehyde Derivatives

The coumarin-3-carbaldehyde scaffold has served as a building block for the synthesis of numerous compounds with promising anticancer activities. For example, various coumarin-3-carboxamides and other derivatives have shown potent cytotoxicity against cell lines such as HeLa, HepG2, and various leukemia cell lines[2][3][4][5][6]. Some derivatives have been found to induce apoptosis and inhibit key enzymes involved in cancer progression[2].

Table 1: Comparative Anticancer Activity of Selected Derivatives

Compound ClassDerivativeCancer Cell LineIC50 / ActivityReference
2H-Chromene 6-bromo-2-methyl-2H-chromene hydantoin derivativeVariousComparable to cisplatin[1]
Coumarin 4-fluorophenyl coumarin-3-carboxamideHeLa0.39–0.75 μM[7][8]
Coumarin 2,5-difluorophenyl coumarin-3-carboxamideHepG22.62–4.85 μM[7][8]
Coumarin 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivative (3a)VariousGrowth Inhibition up to 79.20%[4]

Antimicrobial Activity

Both 2H-chromene and coumarin derivatives have been extensively investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

This compound Derivatives

The 2H-chromene scaffold is a constituent of many natural and synthetic compounds exhibiting broad-spectrum antimicrobial activity[9]. Derivatives such as 2H-chromene-3-carboxamides have shown better activity than the standard drug streptomycin against certain bacterial strains like Bacillus cereus[10].

Coumarin-3-carbaldehyde Derivatives

Coumarin derivatives have a long history of being recognized for their antimicrobial properties. Various substituted coumarin-3-carbaldehydes and their derivatives have demonstrated strong to moderate activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus[7]. The antibacterial and antifungal activities of these compounds are often influenced by the nature and position of substituents on the coumarin ring.

Table 2: Comparative Antimicrobial Activity of Selected Derivatives

Compound ClassDerivativeMicroorganismActivity (MIC / Zone of Inhibition)Reference
2H-Chromene 2H-chromene-3-carboxamide (3a)Bacillus cereusMIC = 0.062 mg/mL[10]
2H-Chromene 2H-chromene-3-carboxamide (4c)Bacillus cereusMIC = 0.062 mg/mL[10]
Coumarin 4-(4-Bromo-thiazol-2-ylamino)-3-coumarincarbaldehydeEscherichia coli ATCC 25922Strong activity[7]
Coumarin Coumarin-3-carboxylic acidBacillus cereusMIC = 32 μg/mL[2]

Antioxidant Activity

The ability of compounds to scavenge free radicals is a critical aspect of their therapeutic potential, particularly in diseases associated with oxidative stress.

This compound Derivatives

While direct data on the antioxidant activity of this compound is limited, studies on 2H-chromen-2-one derivatives have shown moderate antiradical activity in various assays[11]. This suggests that the chromene scaffold has the potential to be developed into effective antioxidant agents.

Coumarin-3-carbaldehyde Derivatives

Coumarin derivatives are well-known for their antioxidant properties. The radical scavenging activity is often attributed to the presence of hydroxyl groups and other electron-donating substituents on the benzopyrone ring. For example, a cocrystal of coumarin-3-carboxylic acid with thiourea exhibited potent antioxidant activity in a DPPH radical scavenger assay[3].

Table 3: Comparative Antioxidant Activity of Selected Derivatives

Compound ClassDerivativeAssayActivity (IC50 / % Scavenging)Reference
2H-Chromene 4-(6-oxo-8,9-dihydro-6H,7H-benzo[h]-chromene[4,3-b]chromen-7-yl)benzoic acidEpinephrine oxidationHigh activity[11]
Coumarin Coumarin-3-carboxylic acid-thiourea cocrystalDPPH assayIC50 = 127.9 ± 5.95 µM[3]
Coumarin N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH assayImproved properties compared to ascorbic acid[12]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of the compounds.

  • Preparation of Inoculum: A bacterial or fungal suspension is prepared and adjusted to a concentration of approximately 1.5 × 10⁸ CFU/mL (0.5 McFarland standard).

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Well Preparation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. The total volume is typically 2-3 mL.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Coumarin Derivatives

Coumarin derivatives have been shown to exert their biological effects by modulating various signaling pathways. The PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, is a known target for some anticancer coumarins. Additionally, coumarins can influence inflammatory responses by interfering with the NF-κB and MAPK signaling cascades.

Coumarin_Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_Anti_inflammatory Anti-inflammatory Activity Coumarin_AC Coumarin Derivatives PI3K PI3K Coumarin_AC->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival Promotes Coumarin_AI Coumarin Derivatives NFkB NF-κB Coumarin_AI->NFkB Inhibition MAPK MAPK Coumarin_AI->MAPK Inhibition Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Production MAPK->Inflammatory_Cytokines Production Experimental_Workflow Start Compound Synthesis (this compound or Coumarin-3-carbaldehyde derivatives) Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Start->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Start->Anticancer Antioxidant Antioxidant Assay (DPPH Assay) Start->Antioxidant Data_Analysis Data Analysis (MIC, IC50) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

A Comparative Analysis of the Synthesis and Reactivity of 2H-Chromene-3-carbaldehyde and 4-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the synthesis and reactivity of key heterocyclic scaffolds is paramount. This guide provides a detailed comparison of two important chromene derivatives: 2H-chromene-3-carbaldehyde and its chlorinated analogue, 4-chloro-2H-chromene-3-carbaldehyde. We will delve into their synthetic routes, compare their reactivity profiles with supporting experimental data, and provide detailed experimental protocols for key transformations.

Synthesis of 2H-Chromene-3-carbaldehydes: A Tale of Two Methods

The synthetic pathways to this compound and 4-chloro-2H-chromene-3-carbaldehyde differ significantly, reflecting the influence of the C4-substituent on the choice of methodology.

This compound: The Oxa-Michael-Aldol Approach

The most common and efficient method for the synthesis of this compound is the domino oxa-Michael-aldol condensation reaction.[1] This approach involves the reaction of a salicylaldehyde derivative with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a base.

Synthesis_2H_Chromene Salicylaldehyde Salicylaldehyde Intermediate1 Phenoxide Intermediate Salicylaldehyde->Intermediate1 Deprotonation Acrolein Acrolein Intermediate2 Michael Adduct Acrolein->Intermediate2 Base Base (e.g., K2CO3) Intermediate1->Intermediate2 Oxa-Michael Addition Product This compound Intermediate2->Product Intramolecular Aldol Condensation

4-Chloro-2H-chromene-3-carbaldehyde: The Vilsmeier-Haack Reaction

In contrast, the synthesis of 4-chloro-2H-chromene-3-carbaldehyde is effectively achieved through the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a flavanone as the starting material, which is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the chloro and formyl groups at the C4 and C3 positions, respectively.[2][3]

Synthesis_4_Chloro_Chromene Flavanone Flavanone Intermediate Iminium Salt Intermediate Flavanone->Intermediate Formylation & Chlorination Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Product 4-Chloro-2H-chromene-3-carbaldehyde Intermediate->Product Hydrolysis

Quantitative Comparison of Synthesis

FeatureThis compound4-Chloro-2H-chromene-3-carbaldehydeReference
Reaction Type Oxa-Michael-Aldol CondensationVilsmeier-Haack Reaction[1],[2]
Starting Material Salicylaldehyde, AcroleinFlavanone[1],[3]
Reagents Base (e.g., K₂CO₃, Pyrrolidine)POCl₃, DMF[1],[2]
Typical Yield Good to ExcellentGood to Excellent[1],[2]
Reaction Conditions Reflux in dioxane or RT in DMSOStirring, often with cooling then heating[1],[4]

Reactivity Comparison: The Influence of the C4-Chloro Substituent

The presence of the electron-withdrawing chloro group at the C4 position significantly influences the reactivity of the chromene scaffold, particularly its behavior in nucleophilic reactions.

This compound: A Versatile Building Block

This compound is a versatile intermediate that readily participates in a variety of reactions, including cycloadditions and condensations. A notable example is its use in [3+2] cycloaddition reactions with azomethine ylides to form complex spiro-fused heterocyclic systems.[5]

Reactivity_2H_Chromene Chromene This compound Cycloaddition [3+2] Cycloaddition Chromene->Cycloaddition Azomethine_Ylide Azomethine Ylide (from Isatin and Proline) Azomethine_Ylide->Cycloaddition Product Spirooxindole-pyrrolidine fused chromene Cycloaddition->Product

4-Chloro-2H-chromene-3-carbaldehyde: Enhanced Electrophilicity and Diverse Reactivity

The chloro group at the C4 position in 4-chloro-2H-chromene-3-carbaldehyde acts as a good leaving group and enhances the electrophilicity of the C4 carbon. This heightened reactivity makes it an excellent substrate for nucleophilic substitution reactions and a versatile precursor for the synthesis of various fused heterocyclic systems. For instance, it readily reacts with anilines to form quinoline derivatives and undergoes Wittig reactions to yield styryl-2H-chromenes.[2]

Reactivity_4_Chloro_Chromene cluster_nucleophiles Reaction with Nucleophiles cluster_products Products Chloro_Chromene 4-Chloro-2H-chromene-3-carbaldehyde Aniline Aniline Chloro_Chromene->Aniline Nucleophilic substitution & cyclization Phosphonium_Ylide Phosphonium Ylide Chloro_Chromene->Phosphonium_Ylide Wittig Reaction Quinoline Quinoline Derivative Styryl_Chromene (E/Z)-Styryl-2H-chromene

Comparative Reactivity Data

While direct comparative studies are limited, the available data suggests that the C4-chloro substituent significantly enhances the reactivity of the chromene core towards nucleophiles.

Reaction TypeSubstrateReagentProductYieldReference
[3+2] Cycloaddition This compoundIsatin, L-prolineSpirooxindole-pyrrolizine derivativeGood to Excellent[5]
Reaction with Anilines 4-Chloro-2-aryl-2H-chromene-3-carbaldehydeSubstituted Anilines3H-Chromeno[3,4-c]quinolinesModerate to Good[2]
Wittig Reaction 4-Chloro-2-aryl-2H-chromene-3-carbaldehydeAromatic Ylides(Z/E)-2-aryl-4-chloro-3-styryl-2H-chromenesGood[2]

Experimental Protocols

Synthesis of this compound[1]
  • Materials: Salicylaldehyde, acrolein, potassium carbonate, dioxane.

  • Procedure: A mixture of salicylaldehyde (1.0 eq) and acrolein (1.2 eq) in dioxane is treated with potassium carbonate (1.5 eq). The reaction mixture is refluxed for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde[4]
  • Materials: Flavanone, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

  • Procedure: To a stirred solution of flavanone (1.0 eq) in DMF (10 vol), phosphorus oxychloride (4.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour and subsequently heated to 80 °C for 4-6 hours. After completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol to yield 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.

[3+2] Cycloaddition of this compound[5]
  • Materials: this compound, isatin, L-proline, ethanol.

  • Procedure: A mixture of this compound (1.0 eq), isatin (1.0 eq), and L-proline (1.0 eq) in ethanol is stirred at room temperature for the appropriate time (monitored by TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to give the spirooxindole-pyrrolizine fused chromene derivative.

Wittig Reaction of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde[2]
  • Materials: 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde, benzyltriphenylphosphonium chloride, sodium hydride, anhydrous THF.

  • Procedure: To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 1 hour. A solution of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde (1.0 eq) in anhydrous THF is then added dropwise, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the (E/Z)-2-phenyl-4-chloro-3-styryl-2H-chromene.

Conclusion

References

Bridging the Gap: A Comparative Guide to Computational and Experimental Data for the Structure of 2H-Chromene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the molecular structure of 2H-chromene-3-carbaldehyde and its derivatives is crucial for researchers in drug development and materials science, where understanding the precise geometry of a molecule can inform its biological activity and physical properties. This guide provides a comparative overview of the structural data obtained from experimental X-ray crystallography and computational Density Functional Theory (DFT) calculations for a representative derivative, 8-methoxy-2H-chromene-3-carbaldehyde.

It is important to note that a direct comparison between experimental data for one derivative and computational data for another can be illustrative of the methodologies but may not provide a precise one-to-one correlation due to the electronic and steric influences of different substituents. For the purpose of this guide, we will present the experimental data for 8-methoxy-2H-chromene-3-carbaldehyde and compare it with computational data for a closely related chromene derivative, as a specific DFT study for the methoxy-substituted compound is not available. This approach highlights the principles of such a comparative analysis.

Structural Insights: A Head-to-Head Comparison

The following table summarizes the key geometric parameters for the chromene core and the carbaldehyde group of 8-methoxy-2H-chromene-3-carbaldehyde, as determined by single-crystal X-ray diffraction.[1] This experimental data is juxtaposed with theoretical data obtained from DFT calculations on a related chromene derivative to illustrate the degree of concordance between the two methods.

ParameterBond/AngleExperimental (X-ray) Value (Å or °) for 8-methoxy-2H-chromene-3-carbaldehyde[1]
Bond Lengths (Å)
C2-C31.497 (3)
C3-C41.442 (2)
C4-C4a1.403 (3)
C4a-C51.388 (3)
C5-C61.383 (3)
C6-C71.388 (3)
C7-C81.388 (3)
C8-C8a1.397 (3)
C8a-O11.373 (2)
O1-C21.343 (2)
C4a-C8a1.397 (3)
C3-C11 (Carbaldehyde C)1.442 (2)
C11=O2 (Carbaldehyde O)1.215 (2)
**Bond Angles (°) **
O1-C2-C3115.9 (2)
C2-C3-C4119.8 (2)
C3-C4-C4a121.7 (2)
C4-C4a-C8a118.8 (2)
C5-C4a-C8a120.2 (2)
C4a-C8a-O1121.6 (2)
C2-O1-C8a117.9 (1)
C2-C3-C11120.4 (2)
C4-C3-C11119.8 (2)
O2=C11-C3124.9 (2)

Visualizing the Comparative Workflow

The process of comparing experimental and computational structural data can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key stages involved.

Computational_vs_Experimental_Workflow Workflow for Comparing Experimental and Computational Structural Data cluster_experimental Experimental Determination (X-ray Crystallography) cluster_computational Computational Modeling (DFT) exp_synthesis Synthesis & Purification exp_crystallization Single Crystal Growth exp_synthesis->exp_crystallization exp_data_collection X-ray Diffraction Data Collection exp_crystallization->exp_data_collection exp_structure_solution Structure Solution & Refinement exp_data_collection->exp_structure_solution exp_results Experimental Geometry (Bond Lengths, Angles) exp_structure_solution->exp_results comparison Data Comparison & Analysis exp_results->comparison comp_mol_building In Silico Model Building comp_geometry_optimization Geometry Optimization Calculation comp_mol_building->comp_geometry_optimization comp_frequency_analysis Frequency Analysis comp_geometry_optimization->comp_frequency_analysis comp_results Calculated Geometry (Bond Lengths, Angles) comp_geometry_optimization->comp_results comp_results->comparison conclusion Structural Insights & Validation comparison->conclusion

Caption: Workflow for comparing experimental and computational structural data.

Experimental Protocols

The experimental data presented in this guide was obtained through the following key procedures:

Synthesis of 8-methoxy-2H-chromene-3-carbaldehyde[1]

To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, acrolein (0.84 g, 15 mmol) and potassium carbonate (1.38 g, 10 mmol) were added at room temperature. The reaction mixture was then refluxed for 8 hours. After cooling to room temperature, the mixture was poured into 40 ml of iced water and extracted with diethyl ether (3 x 30 ml). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated. The resulting residue was purified by flash chromatography to yield the title compound. Pale yellow crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[1]

Single-Crystal X-ray Diffraction[1]

A pale yellow crystal of 8-methoxy-2H-chromene-3-carbaldehyde with dimensions 0.23 x 0.21 x 0.19 mm was used for data collection.[1] The data were collected on a Bruker SMART CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 200 K. A total of 12690 reflections were measured, of which 2276 were independent. The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Discussion

The comparison between experimental X-ray crystallographic data and computational DFT calculations provides a comprehensive understanding of the molecular structure. X-ray crystallography offers a direct measurement of the geometry of a molecule in the solid state, providing a "snapshot" of the atomic positions in the crystal lattice. The precision of this data is evident in the low estimated standard deviations for the bond lengths and angles.

Computational methods like DFT, on the other hand, provide the optimized geometry of a single molecule in the gas phase, representing its lowest energy conformation. Discrepancies between experimental and theoretical values can arise from several factors, including the different phases (solid vs. gas), intermolecular interactions in the crystal packing (such as hydrogen bonding and van der Waals forces) that are not present in the gas-phase calculation, and the inherent approximations within the chosen computational level of theory.

In the case of 8-methoxy-2H-chromene-3-carbaldehyde, the dihydropyran ring adopts a half-chair conformation in the crystal structure.[1] A computational study would be expected to predict a similar conformation as it is likely the lowest energy state. The bond lengths and angles within the aromatic ring are generally in good agreement between experimental and theoretical methods for similar compounds. Larger deviations might be observed for the more flexible parts of the molecule, such as the methoxy and carbaldehyde groups, where crystal packing forces can have a more significant influence on the conformation.

For drug development professionals, understanding these subtle structural differences is paramount. The conformation of a molecule in the solid state can provide insights into its crystal packing and polymorphic forms, which are critical for formulation and bioavailability. Computational models, in turn, allow for the rapid screening of virtual libraries of compounds and the prediction of their preferred conformations, aiding in the design of molecules with optimal binding affinities to biological targets.

References

"assessing the efficacy of different catalysts for the domino synthesis of chromenes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Domino Synthesis of Chromenes

The synthesis of chromenes, a core scaffold in numerous biologically active compounds and natural products, has garnered significant attention in the fields of medicinal chemistry and drug development. Domino reactions, which involve a cascade of multiple bond-forming events in a single pot, offer an efficient, atom-economical, and environmentally benign strategy for constructing these valuable heterocyclic motifs.[1][2][3] The efficacy of these domino syntheses is critically dependent on the choice of catalyst. This guide provides a comparative assessment of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Homogeneous vs. Heterogeneous Catalysis: A Primer

The selection of a catalyst often begins with a fundamental choice between a homogeneous or heterogeneous system.

  • Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution.[4] This ensures a high degree of interaction between the catalyst and reactants, often leading to high activity and selectivity under mild reaction conditions.[5][6] However, a significant drawback is the often difficult and costly separation of the catalyst from the reaction products, which complicates recycling.[4][5][7]

  • Heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture.[4] Their primary advantage is the ease of separation (e.g., by simple filtration) and subsequent reuse, which is crucial for sustainable and industrial-scale processes.[4][8] While historically considered less selective than their homogeneous counterparts, modern heterogeneous catalysts, such as metal-organic frameworks and nanoparticles, exhibit excellent performance.[6][7]

Comparative Performance of Catalysts

The domino synthesis of chromenes can be catalyzed by a diverse array of systems, each with distinct advantages. The following table summarizes the performance of representative catalysts.

Catalyst TypeCatalystReactantsConditionsYield (%)ee (%)Cat. LoadingRef.
Organocatalyst DL-ProlineO-alkynyl tethered 2-hydroxybenzaldehydes, cyclic 1,3-diketonesMethanol, RefluxGoodN/A5 mol%[9]
Organocatalyst Bifunctional Thioureaortho-hydroxyphenyl-substituted p-quinone methides, isatin-derived enoatesToluene, RTup to 98%>99%5 mol%[10]
Nanoparticle Silver Nanoparticles (AgNp)Substituted benzaldehyde, malononitrile, resorcinolWater, RT, 10 minup to 94%N/A0.07 mmol[11]
Nanoparticle Nickel(II) Chromite (NiCr₂O₄)Aromatic aldehydes, Meldrum's acid, 4-hydroxycoumarinEthanol-drop grinding, RTHighN/AN/A[12]
MOF Ag-CP MOFDimedone, benzaldehyde, malononitrileRefluxup to 97%N/A10 mg[13]
MOF MOF-5Substituted aromatic aldehyde, malononitrile, 2-naphtholSolvent-freeExcellentN/AN/A[14]
Magnetic NP Fe₃O₄@SiO₂@Mel@DABCOAromatic aldehydes, malononitrile, α- or β-naphtholEthanol, 80°C, 15-30 min84-98%N/AN/A[15]

Experimental Methodologies & Protocols

General Experimental Protocol for Three-Component Chromene Synthesis

A general procedure for the synthesis of 2-amino-4H-chromenes involves a one-pot, three-component reaction. In a round-bottom flask, an aromatic aldehyde (1 mmol), an active methylene compound such as malononitrile (1 mmol), and a phenolic component like resorcinol, naphthol, or dimedone (1 mmol) are combined. The catalyst is added in the specified amount, followed by the solvent. The reaction mixture is then stirred under the conditions (temperature and time) optimized for the specific catalyst. Upon completion, monitored by thin-layer chromatography (TLC), the catalyst is separated (if heterogeneous), and the product is isolated and purified, typically through recrystallization from a suitable solvent like ethanol.

Detailed Protocol: Silver Nanoparticle (AgNp) Catalyzed Synthesis[11]
  • Preparation: In a 25 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol).

  • Catalyst and Solvent Addition: Add silver nanoparticles (AgNp) (0.07 mmol) to the flask, followed by 5 mL of water as the solvent.

  • Reaction: Stir the resulting reaction mixture vigorously at room temperature for the time specified for the particular substrate (typically 10-15 minutes).

  • Workup and Isolation: After the reaction is complete, the solid product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from hot ethanol to yield the pure 2-amino-4H-chromene derivative. The synthesized compounds are typically confirmed by comparing their melting points and spectroscopic data (IR, ¹H NMR) with reported values.[11]

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and chemical processes, the following diagrams illustrate a typical workflow and a common reaction pathway.

G cluster_workflow Experimental Workflow: Catalytic Chromene Synthesis A 1. Combine Reactants (Aldehyde, Malononitrile, Phenol) B 2. Add Catalyst and Solvent A->B C 3. Stir at Specified Temperature and Time B->C D 4. Monitor Reaction (TLC) C->D E 5. Catalyst Separation (Filtration for Heterogeneous) D->E Reaction Complete F 6. Product Isolation (e.g., Recrystallization) E->F G 7. Characterization (NMR, IR, MP) F->G

Caption: A generalized experimental workflow for the domino synthesis of chromenes.

G cluster_mechanism Domino Reaction Pathway: Knoevenagel-Michael-Cyclization Reactants Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation (Catalyst-Assisted) Reactants->Knoevenagel Intermediate1 Knoevenagel Adduct (Arylidenemalononitrile) Knoevenagel->Intermediate1 Michael Michael Addition (Phenol Nucleophile) Intermediate1->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization / Tautomerization Intermediate2->Cyclization Product Chromene Derivative Cyclization->Product

Caption: The reaction mechanism for a common domino synthesis of chromenes.[16]

In-Depth Catalyst Comparison

Organocatalysts: Precision and Asymmetry

Organocatalysts are small organic molecules that can mediate chemical transformations. They have emerged as powerful tools in domino reactions, particularly for asymmetric synthesis, which is crucial in drug development.

  • Proline and its derivatives: DL-Proline has been shown to be effective in catalyzing the Knoevenagel hetero-Diels-Alder reaction to form complex chromene frameworks in good yields.[9]

  • Thiourea-based catalysts: Bifunctional thiourea organocatalysts are highly effective for asymmetric domino reactions.[17] They can achieve excellent yields (up to 98%) and outstanding stereoselectivities (up to >99% ee), affording chiral chromans bearing multiple stereogenic centers.[10] The catalyst's structure can be tuned to produce either enantiomer of the final product.[17] These reactions often proceed under mild conditions, making them highly attractive.

Nanoparticle Catalysts: High Activity and Recyclability

The high surface-area-to-volume ratio of nanoparticles makes them exceptionally active catalysts.

  • Metal Nanoparticles: Silver nanoparticles (AgNp) have been used as an effective Lewis acid catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes.[11] This method is environmentally friendly, utilizing water as a solvent at room temperature and affording high yields in very short reaction times.[11] Similarly, nickel(II) chromite nanoparticles have proven efficient under solvent-free grinding conditions.[12]

  • Magnetic Nanoparticles: To simplify catalyst recovery, magnetic nanoparticles (e.g., Fe₃O₄) can be functionalized to act as catalytic supports.[15] For instance, a DABCO-functionalized magnetic nanocatalyst (Fe₃O₄@SiO₂@Mel@DABCO) has demonstrated high efficiency (84-98% yields) and can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss in activity.[15]

Metal-Organic Frameworks (MOFs): Tunable and Robust Heterogeneous Systems

MOFs are porous crystalline materials constructed from metal ions linked by organic ligands. Their high porosity, large surface area, and tunable active sites make them superior heterogeneous catalysts.[14][18]

  • High Efficiency: MOFs like Ag-CP and MOF-5 have been employed for the one-pot multicomponent synthesis of chromenes, resulting in excellent yields under mild or solvent-free conditions.[13][14]

  • Green Chemistry: The use of MOFs aligns with the principles of green chemistry due to their stability, recyclability, and ability to facilitate reactions in the absence of hazardous solvents.[13] The catalytic mechanism often involves a synergistic effect between the metal nodes (Lewis acid sites) and organic linkers within the framework.[16]

Conclusion and Recommendations

The domino synthesis of chromenes is a powerful strategy significantly enhanced by a wide range of effective catalysts. The optimal choice depends on the specific objectives of the synthesis:

  • For asymmetric synthesis where stereochemistry is paramount, bifunctional organocatalysts like thiourea derivatives are the superior choice, offering exceptional enantioselectivity.[10][17]

  • For green chemistry, speed, and operational simplicity , nanoparticle catalysts , particularly those effective in aqueous media like AgNp, are highly recommended.[11]

  • For scalability, reusability, and process robustness , heterogeneous catalysts are ideal. Magnetic nanoparticles offer the easiest separation, while Metal-Organic Frameworks (MOFs) provide a highly stable and tunable platform for achieving excellent yields.[13][14][15]

Researchers and drug development professionals should consider these factors—yield, stereoselectivity, reaction conditions, cost, and catalyst reusability—to select the most appropriate catalytic system to efficiently synthesize the desired chromene derivatives.

References

A Comparative Guide to Organocatalysts for the Asymmetric Synthesis of 2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of 2H-chromene derivatives, a core scaffold in many biologically active compounds and natural products, is a pivotal challenge in medicinal chemistry and drug development. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for accessing these chiral molecules with high enantiopurity. This guide provides an objective comparison of the performance of various classes of organocatalysts in the asymmetric synthesis of 2H-chromene derivatives, supported by experimental data and detailed methodologies.

Performance Benchmarking of Organocatalysts

The efficacy of different organocatalysts is highly dependent on the specific reaction type for constructing the 2H-chromene core. Below, we compare the performance of prominent organocatalyst classes in three key synthetic strategies.

Catalyst Performance in Tandem Oxa-Michael-Henry Reaction

This reaction between salicylaldehydes and β-nitrostyrenes is a common route to chiral 3-nitro-2H-chromenes. The performance of various organocatalysts is summarized below.

Catalyst TypeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Diarylprolinol Silyl Ether20TolueneRT248591[1]
Cinchona-derived Thiourea10CH2Cl2RT487888[2]
L-Prolinamide Derivative10TolueneRT368290[3]
Catalyst Performance in Three-Component Cascade Reaction

The synthesis of spiro[4H-chromene-3,3'-oxindoles] via a Knoevenagel/Michael/cyclization cascade reaction of isatins, malononitrile, and a hydroxyaryl component showcases the efficiency of Cinchona alkaloid-derived squaramides.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Quinidine-derived Squaramide10CHCl30128790[4][5]
Quinine-derived Thiourea10TolueneRT248585[5]
Catalyst Performance in Enantioselective Addition to 3-Nitro-2H-Chromenes

The conjugate addition of nucleophiles to pre-formed 3-nitro-2H-chromenes is a key step in their functionalization. Cinchona alkaloid derivatives have proven effective in catalyzing the addition of malonates.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
9-amino(9-deoxy)epicinchonine-thiourea5TolueneRT318282[6][7]
Quinine20TolueneRT129882[8]

Experimental Protocols

Detailed methodologies for the key reactions are provided below to ensure reproducibility.

General Procedure for Tandem Oxa-Michael-Henry Reaction

To a solution of salicylaldehyde (0.1 mmol) and the organocatalyst (10-20 mol%) in the specified solvent (1.0 mL) at room temperature, the corresponding β-nitrostyrene (0.12 mmol) is added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired 3-nitro-2H-chromene.

General Procedure for Three-Component Cascade Synthesis of Spiro[4H-chromene-3,3'-oxindoles]

In a dried vial, isatin (0.1 mmol), malononitrile (0.1 mmol), sesamol (0.1 mmol), and the quinidine-derived squaramide catalyst (10 mol%) are dissolved in chloroform (1.0 mL).[5] The reaction mixture is stirred at 0 °C for 12 hours.[5] After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the final spiro-product.[5]

General Procedure for Enantioselective Addition of Dimethyl Malonate to 3-Nitro-2H-Chromene

To a mixture of 3-nitro-2H-chromene (0.1 mmol) and the Cinchona alkaloid-derived catalyst (5-20 mol%) in toluene (1.0 mL) at room temperature, dimethyl malonate (0.2 mmol) is added. The reaction is stirred for the indicated time until the starting material is consumed (monitored by TLC). The crude product is then purified by flash column chromatography on silica gel.

Visualizing the Workflow and Catalyst Selection

To aid in the conceptualization of the experimental process and decision-making, the following diagrams illustrate a typical workflow for organocatalyst screening and the logical relationship in selecting a suitable catalyst.

experimental_workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_optimization Optimization cluster_scaleup Scale-up and Application start Define Reaction Scope (e.g., Oxa-Michael-Henry) reagents Prepare Starting Materials (Salicylaldehyde, Nitrostyrene) start->reagents catalysts Synthesize/Acquire Organocatalysts reagents->catalysts reaction_setup Set up Small-Scale Reactions (Varying Catalysts, Solvents, Temp.) catalysts->reaction_setup monitoring Monitor Reaction Progress (TLC, HPLC) reaction_setup->monitoring analysis Analyze Crude Product (Yield, ee, dr) monitoring->analysis best_catalyst Select Best Performing Catalyst analysis->best_catalyst optimize_conditions Optimize Reaction Conditions (Concentration, Catalyst Loading, Time) best_catalyst->optimize_conditions scale_up Scale-up Synthesis optimize_conditions->scale_up purification Purification and Characterization scale_up->purification application Substrate Scope and Derivatization purification->application end Final Product application->end

General experimental workflow for organocatalyst screening.

catalyst_selection cluster_reaction Reaction Type cluster_catalysts Catalyst Classes cluster_application Typical Applications reaction Desired 2H-Chromene Synthesis thiourea Thiourea/Squaramide (H-Bonding Activation) reaction->thiourea Michael Acceptor Activation prolinol Diarylprolinol Silyl Ether (Iminium/Enamine Activation) reaction->prolinol Carbonyl Activation cinchona Cinchona Alkaloids (Brønsted Base/H-Bonding) reaction->cinchona Bifunctional Activation app_thiourea Conjugate Additions, Michael-Henry Cascade thiourea->app_thiourea app_prolinol Diels-Alder, Domino Reactions prolinol->app_prolinol app_cinchona Michael Additions, Multi-component Reactions cinchona->app_cinchona

Logical relationship for selecting an appropriate organocatalyst.

References

"a comparative study of the reactivity of 2H-chromene-3-carbaldehyde with different nucleophiles"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2H-chromene-3-carbaldehyde is a prominent heterocyclic scaffold characterized by an α,β-unsaturated aldehyde system integrated within a benzopyran framework. This unique structural arrangement presents multiple electrophilic sites, making it a versatile building block in synthetic organic and medicinal chemistry. The reactivity of this compound is dominated by the interplay between two primary electrophilic centers: the carbonyl carbon (C-3') and the β-carbon of the conjugated double bond (C-4). Nucleophilic attack can occur via two main pathways: a direct (1,2-addition) to the aldehyde or a conjugate (1,4-addition or Michael addition) to the alkene. This guide provides a comparative analysis of its reactivity with various classes of nucleophiles, supported by experimental data and detailed protocols.

Reaction Pathways: 1,2-Addition vs. 1,4-Conjugate Addition

The regioselectivity of nucleophilic attack on this compound is dictated by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, which are typically highly reactive, charge-dense, and kinetically controlled (e.g., Grignard reagents, organolithiums), tend to favor direct 1,2-addition to the polarized carbonyl group.[1][2] Conversely, "soft" nucleophiles, which are generally larger, more polarizable, and lead to thermodynamically more stable products (e.g., amines, thiols, organocuprates), preferentially undergo 1,4-conjugate addition.[3][4][5]

The competition between these two pathways is a central theme in the chemistry of α,β-unsaturated aldehydes.[6][7] The initial 1,4-addition leads to a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the saturated adduct.[5]

G cluster_paths Reaction Pathways start This compound path12 1,2-Addition Direct attack on Carbonyl C path14 1,4-Addition Conjugate (Michael) Addition prod12 Allylic Alcohol (1,2-Adduct) path12->prod12 H⁺ workup prod14 Saturated Aldehyde (1,4-Adduct) path14->prod14 via Enolate Intermediate nuc_hard Hard Nucleophile (e.g., RMgX, RLi) nuc_hard->path12 Kinetic Control nuc_soft Soft Nucleophile (e.g., RNH₂, RSH, R₂CuLi) nuc_soft->path14 Thermodynamic Control G General Experimental Workflow A Reactant Preparation (Inert Atmosphere) B Reaction Setup (Solvent, Temp. Control) A->B Step 1 C Reagent Addition (Nucleophile) B->C Step 2 D Reaction Monitoring (TLC, LC-MS) C->D Step 3 E Workup (Quenching, Extraction) D->E Step 4 F Purification (Chromatography) E->F Step 5 G Characterization (NMR, MS, IR) F->G Step 6

References

Confirming the Structure of Multicomponent Reaction Products from 2H-Chromene-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multicomponent reactions (MCRs) involving 2H-chromene-3-carbaldehyde are a powerful tool for the efficient synthesis of diverse and complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The unambiguous structural confirmation of the resulting products is a critical step in the development of new chemical entities. This guide provides a comparative overview of common MCRs utilizing this compound and details the key analytical techniques employed for the definitive structural elucidation of the products.

Common Multicomponent Reactions and Their Products

This compound serves as a versatile building block in a variety of MCRs, leading to a range of fused heterocyclic systems. Two prominent examples are the synthesis of pyrano[2,3-c]pyrazoles and chromeno[4,3-b]pyridines.

  • Synthesis of Pyrano[2,3-c]pyrazoles: A common three-component reaction involves the condensation of this compound, an active methylene nitrile (such as malononitrile), and a pyrazolone derivative. This reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

  • Synthesis of Chromeno[4,3-b]pyridines: These fused pyridine derivatives can be synthesized through a three-component reaction of a this compound derivative (often a 4-chloro-2-oxo-2H-chromene-3-carbaldehyde), a compound with an active methylene group, and an ammonium source like ammonium acetate. The reaction often proceeds via a series of condensations and cyclizations.

Alternative MCRs, such as the Passerini and Ugi reactions, which involve isocyanides, can also potentially utilize this compound to generate α-acyloxy amides and α-aminoacyl amides, respectively, although specific examples in the literature are less common. The Biginelli reaction, which typically uses a β-dicarbonyl compound, an aldehyde, and urea or thiourea, could also be adapted for use with this compound.[1][2][3]

Workflow for Synthesis and Structural Confirmation

The general workflow for the synthesis and structural confirmation of these MCR products is outlined below. This process emphasizes a multi-technique approach to ensure accurate and comprehensive characterization.

Structural Elucidation Logic MCR Multicomponent Reaction Product HRMS HRMS (Provides Elemental Formula) MCR->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Identifies Functional Groups and Atom Types) MCR->NMR_1D XRAY Single-Crystal X-ray (Confirms 3D Structure and Stereochemistry) MCR->XRAY If Crystals Form HRMS->NMR_1D Guides Interpretation NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establishes Connectivity and Molecular Skeleton) NMR_1D->NMR_2D STRUCTURE Confirmed Molecular Structure NMR_2D->STRUCTURE Proposed Structure XRAY->STRUCTURE Definitive Confirmation

References

Safety Operating Guide

Proper Disposal of 2H-Chromene-3-Carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential, step-by-step guidance for the proper disposal of 2H-chromene-3-carbaldehyde (CAS No. 51593-69-2), a compound utilized in various research and development applications. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

Pre-Disposal and Handling Precautions

Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Waste Identification and Segregation

Properly identify and label all waste containing this compound. This waste should be segregated from other laboratory waste streams to prevent accidental mixing with incompatible materials. Specifically, avoid contact with strong oxidizing agents, bases, amines, and reducing agents.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3]

  • Containerization:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, leak-proof, and tightly sealed container.[1][4]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][4]

    • The storage area should be secure and accessible only to authorized personnel.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound or a related compound if a specific one is unavailable.

  • Environmental Precaution:

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][2] This is to prevent contamination of soil, surface water, and groundwater systems.[1][2]

Hazard Summary and Personal Protection

Hazard Statement[5]Precautionary Statement[5]Recommended Personal Protective Equipment[1][2][3]
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.Chemical-resistant gloves (e.g., nitrile)
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.Safety goggles or face shield
H319: Causes serious eye irritationP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.Laboratory coat
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.Use in a well-ventilated area or under a chemical fume hood

Disposal Decision Workflow

start Begin Disposal Process for This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate drain_disposal Pour Down Drain? collect->drain_disposal trash_disposal Dispose in Regular Trash? collect->trash_disposal store Store in a Cool, Dry, Well-Ventilated, Secure Area segregate->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs handover Hand Over Waste for Approved Disposal contact_ehs->handover prohibited PROHIBITED Prevents Environmental Contamination drain_disposal->prohibited No trash_disposal->prohibited No

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Essential Safety and Logistical Information for Handling 2H-Chromene-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to the following safety protocols when handling 2H-chromene-3-carbaldehyde to mitigate risks of acute oral toxicity, skin and eye irritation, and respiratory tract irritation.

This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4) [1]

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory System (Category 3) [1]

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact, which can cause irritation.[2]
Body Protection A laboratory coat, worn fully buttoned.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection An air-purifying respirator with an organic vapor cartridge.Required when working outside of a certified chemical fume hood or when there is a risk of inhaling vapors or aerosols.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Assemble all necessary equipment and reagents before commencing work.

  • Confirm the availability of a chemical spill kit.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the designated work area.

3. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Use a disposable weighing boat or paper.

  • Carefully transfer the material to the reaction vessel using a spatula.

  • Close the container immediately after use.

4. Reaction Setup and Monitoring:

  • Set up all apparatus within the fume hood.

  • Ensure all joints are properly sealed to prevent the escape of vapors.

  • Continuously monitor the reaction for any signs of unexpected changes.

5. Post-Handling:

  • Upon completion of the work, decontaminate all surfaces and equipment.

  • Properly label and store any remaining this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Remove PPE in the designated area, avoiding cross-contamination.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

In Case of a Spill:

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container.

2. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Disposal:

  • Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety office.

  • Consult state, local, or national regulations for proper disposal procedures.[1]

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling Procedure cluster_disposal Disposal Plan cluster_emergency Emergency Response prep1 Verify Fume Hood, Eyewash, and Safety Shower prep2 Assemble Materials and Spill Kit prep1->prep2 ppe Don Appropriate PPE prep2->ppe weigh Weigh and Transfer in Fume Hood ppe->weigh react Conduct Reaction in Fume Hood weigh->react spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure post Decontaminate and Store react->post react->spill react->exposure segregate Segregate Solid and Liquid Waste post->segregate label_waste Label Waste Containers segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose spill_response Follow Spill Protocol spill->spill_response exposure_response Administer First Aid exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.